molecular formula C5H8N2O B061940 2-(1H-pyrazol-4-yl)ethanol CAS No. 180207-57-2

2-(1H-pyrazol-4-yl)ethanol

Cat. No.: B061940
CAS No.: 180207-57-2
M. Wt: 112.13 g/mol
InChI Key: YVQFZSHMTCZYMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-pyrazol-4-yl)ethanol is a versatile and valuable heterocyclic building block extensively employed in medicinal chemistry and drug discovery research. This compound features a pyrazole heterocycle, a privileged scaffold in pharmaceutical agents, functionalized with a flexible ethanol linker. This structure makes it an ideal intermediate for the synthesis of more complex molecules, particularly in the development of kinase inhibitors, where the pyrazole moiety often acts as a key pharmacophore interacting with the ATP-binding site. The hydroxymethyl group serves as a convenient handle for further chemical modifications, allowing for coupling with various carboxylic acids to form ester derivatives, conversion to halides for nucleophilic substitution reactions, or incorporation into larger molecular frameworks via ether or carbamate formation.

Properties

IUPAC Name

2-(1H-pyrazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c8-2-1-5-3-6-7-4-5/h3-4,8H,1-2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQFZSHMTCZYMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401640
Record name 2-(1H-pyrazol-4-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180207-57-2
Record name 2-(1H-pyrazol-4-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-pyrazol-4-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 2-(1H-pyrazol-4-yl)ethanol: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-pyrazol-4-yl)ethanol, registered under CAS No. 180207-57-2, is a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a pyrazole ring substituted with a hydroxyethyl group, offers multiple points for chemical modification, making it a valuable intermediate in the synthesis of complex molecular architectures.[1] The pyrazole motif is a well-established pharmacophore found in a wide range of biologically active compounds, and as such, this compound serves as a key component in the discovery of novel therapeutics. This guide provides an in-depth overview of its chemical properties, a detailed synthesis protocol, and its applications in the field of drug discovery.

Chemical Structure and Properties

The chemical structure of this compound consists of a five-membered aromatic pyrazole ring with a 2-hydroxyethyl substituent at the 4-position. The presence of both a nucleophilic hydroxyl group and the versatile pyrazole ring system underpins its utility in synthetic chemistry.[1]

Sources

Biological activity of pyrazole ethanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Pyrazole Ethanol Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone scaffold in medicinal chemistry.[1][2] Its derivatives are renowned for a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, biological activities, and mechanisms of action of pyrazole derivatives, with a particular focus on synthetic routes involving ethanol. We will delve into the causality behind experimental designs, present validated protocols, and analyze structure-activity relationships to empower the rational design of next-generation therapeutic agents.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

First synthesized by Edward Buchner in 1889, the pyrazole ring has become a pharmacologically significant scaffold.[4] Its structural rigidity, capacity for hydrogen bonding, and tunable electronic properties make it an ideal framework for interacting with diverse biological targets.[3] The presence of the pyrazole moiety in blockbuster drugs such as the anti-inflammatory agent Celecoxib (a COX-2 inhibitor), the anti-obesity drug Rimonabant, and the antipsychotic CDPPB underscores its therapeutic versatility and success.[5][6] This guide focuses on derivatives often prepared using ethanol as a solvent, a common and efficient medium for the cyclization reactions that form the core ring structure.[5][7]

Synthetic Pathways to Bioactive Pyrazoles

The synthesis of the pyrazole core is a well-established field, with several robust methods available. The choice of synthetic route is dictated by the desired substitution pattern, availability of starting materials, and desired yield and purity. Ethanol is frequently employed as a solvent due to its favorable solubility profile for reactants and its role in facilitating the reaction mechanism, often under reflux conditions.[8]

Knorr Pyrazole Synthesis and Related Condensations

The most fundamental and widely used method is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative.[5][9] This approach offers a direct route to a wide array of substituted pyrazoles.

  • Causality of Protocol: This reaction is a classic acid-catalyzed condensation-cyclization. Glacial acetic acid acts as a catalyst to activate the carbonyl groups for nucleophilic attack by the hydrazine. Ethanol serves as an effective solvent that allows the reactants to reach the necessary temperature for cyclization under reflux without being overly reactive. The final precipitation of the product upon cooling drives the reaction to completion.

  • Reaction Setup: To a solution of the selected 1,3-diketone (1.0 eq) in absolute ethanol (20 mL), add hydrazine hydrate (1.1 eq) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Cyclization: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove residual reactants, and dry. Recrystallize from ethanol to obtain the purified pyrazole derivative.[8][10]

  • Characterization: Confirm the structure using IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[8][11]

Synthesis from Chalcones (α,β-Unsaturated Ketones)

Chalcones are versatile intermediates that react with hydrazines to form pyrazoline intermediates, which can then be oxidized to the corresponding pyrazoles.

  • Reaction Setup: Dissolve the chalcone derivative (1.0 eq) in absolute ethanol.

  • Cyclization: Add hydrazine hydrate (1.2 eq) and a few drops of a base (e.g., piperidine) or acid (e.g., acetic acid) to catalyze the reaction.[11]

  • Reflux: Heat the mixture under reflux for 6-8 hours.

  • Isolation and Purification: Cool the reaction mixture, collect the precipitated pyrazoline product by filtration, and recrystallize from ethanol.[12]

Visualization of Synthetic Workflow

The general workflow from synthesis to biological evaluation is a critical, multi-step process.

G cluster_synthesis Chemical Synthesis cluster_bio Biological Evaluation cluster_dev Drug Development Start Reactants (e.g., 1,3-Diketone + Hydrazine) Synth Cyclocondensation in Ethanol Start->Synth Purify Purification (Recrystallization/Chromatography) Synth->Purify Char Structural Characterization (NMR, MS) Purify->Char Screen In Vitro Screening (Antimicrobial, Anticancer Assays) Char->Screen Mech Mechanism of Action Studies (e.g., Enzyme Inhibition) Screen->Mech Vivo In Vivo Testing (e.g., Animal Models) Mech->Vivo SAR SAR Analysis Vivo->SAR Lead Lead Optimization SAR->Lead Lead->Synth Iterative Redesign End Preclinical Candidate Lead->End

Caption: General workflow for the development of bioactive pyrazole derivatives.

Anti-inflammatory Activity

A significant number of pyrazole derivatives exhibit potent anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes.[13] These enzymes mediate the synthesis of prostaglandins (PGs), which are key players in the inflammatory cascade.[13]

Mechanism of Action: COX Inhibition

Inflammation is often initiated by the conversion of arachidonic acid into prostaglandins by COX-1 and COX-2 enzymes. While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is inducible and is upregulated at sites of inflammation.[9] Non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen inhibit both isoforms, leading to gastrointestinal side effects.[9] The genius of pyrazole-based inhibitors like Celecoxib lies in their selectivity for COX-2, which provides powerful anti-inflammatory effects with a reduced risk of gastric issues.[6][9]

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolism PGs Prostaglandins (Inflammation, Pain) COX2->PGs Pyrazole Pyrazole Ethanol Derivative Pyrazole->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

In Vivo Evaluation: Carrageenan-Induced Paw Edema

This is the standard and most widely used preclinical model for evaluating acute anti-inflammatory activity.

  • Animal Model: Use male Wistar rats or Swiss albino mice.

  • Grouping: Divide animals into groups: a control group (vehicle), a standard group (e.g., Diclofenac sodium), and test groups (various doses of the synthesized pyrazole derivative).

  • Drug Administration: Administer the test compounds and standard drug orally or intraperitoneally.

  • Induction of Edema: After 1 hour, inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Analysis: Calculate the percentage inhibition of edema for the treated groups relative to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[1]

In Vitro Data on Anti-inflammatory Pyrazoles

The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀).

Compound ClassTargetIC₅₀ Value (µM)Reference
3,5-DiarylpyrazolesCOX-20.01 - 0.03[9]
Pyrazole-Thiazole HybridCOX-2 / 5-LOX0.03 / 0.12[9]
3-(Trifluoromethyl)-5-arylpyrazoleCOX-20.02[9]
Pyrazoline Derivative (2g)Lipoxygenase (LOX)80[8]

Anticancer Activity

The pyrazole scaffold is also prominent in the design of novel anticancer agents.[3] These derivatives can induce cytotoxicity in a wide range of cancer cell lines through various mechanisms, including the inhibition of protein kinases, disruption of microtubules, and induction of apoptosis.[12][14]

Mechanisms of Anticancer Action
  • Kinase Inhibition: Many pyrazole derivatives act as ATP-competitive inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are crucial for cancer cell proliferation and survival.[14]

  • Tubulin Polymerization Inhibition: Some pyrazoles can bind to tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and apoptosis in cancer cells.[12]

  • Apoptosis Induction: By targeting various cellular pathways, pyrazole compounds can trigger programmed cell death, a key goal in cancer therapy.

In Vitro Evaluation: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess the cytotoxic potential of a compound by measuring the metabolic activity of cells.

  • Cell Culture: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.[14][15]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives (typically in a DMSO vehicle) for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[15]

In Vitro Data on Anticancer Pyrazoles
Compound ClassCell LineIC₅₀ Value (µM)Reference
Pyrazole-Benzamide DerivativeMCF-7 (Breast)4.98 (µg/mL)[14]
Pyrazole-Benzamide DerivativeHCT-116 (Colon)7.74 (µg/mL)[14]
4-Bromophenyl Substituted PyrazoleMCF-7 (Breast)5.8[14]
Ferrocene-Pyrazole HybridHCT-116 (Colon)3.12[15]
Pyrazole-Naphthalene DerivativeMCF-7 (Breast)Potent Activity[16]

Antimicrobial Activity

With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents. Pyrazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[2][17]

Evaluation of Antimicrobial Potency: MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation: Prepare a two-fold serial dilution of the pyrazole compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi).

  • Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.[18]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 25-28°C for 48 hours for fungi.

  • Analysis: Determine the MIC by visually inspecting the wells for turbidity. The first well without visible growth corresponds to the MIC.[6]

Antimicrobial Activity Data
Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrazole Derivative (3)E. coli (Gram-negative)0.25[6]
Pyrazole Derivative (4)S. epidermidis (Gram-positive)0.25[6]
Pyrazole Derivative (2)A. niger (Fungus)1[6]
Pyrazole Carbothiohydrazide (21a)Bacteria62.5 - 125[18]
Pyrazole Carbothiohydrazide (21a)Fungi2.9 - 7.8[18]

Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity is paramount for rational drug design. SAR studies on pyrazole derivatives have revealed key structural requirements for potency and selectivity.

For example, in a series of pyrazole derivatives designed as cannabinoid CB1 receptor antagonists, specific substitutions were found to be critical for high affinity:[19][20][21]

  • Position 1: A 2,4-dichlorophenyl group was optimal.

  • Position 3: A piperidinyl carboxamide group enhanced potency.

  • Position 5: A para-substituted phenyl ring, particularly with a p-iodophenyl group, resulted in the most potent compound in the series.[19][20]

These findings allow medicinal chemists to systematically modify the pyrazole scaffold to improve its interaction with the target receptor, thereby enhancing its therapeutic efficacy and reducing off-target effects.

Conclusion and Future Directions

Pyrazole ethanol derivatives constitute a versatile and highly valuable class of heterocyclic compounds with a remarkable range of biological activities. Their straightforward synthesis, often utilizing ethanol as a green and effective solvent, combined with their potent anti-inflammatory, anticancer, and antimicrobial properties, makes them attractive candidates for further drug development.[6][9][14] Future research should focus on leveraging SAR insights and computational modeling to design next-generation pyrazoles with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of novel hybrid molecules that combine the pyrazole core with other bioactive pharmacophores also represents a promising strategy for developing multi-target agents to combat complex diseases.[9][15]

References

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
  • Elmaaty, A. A., & Al-Azmi, A. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 18(15), 1249-1263. [Link]
  • (n.d.).
  • Gürsoy, E., & Güzeldemirci, N. U. (2007). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 12(1), 1-13. [Link]
  • Pontiki, E., Hadjipavlou-Litina, D., Litinas, K., & Nicolotti, O. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3359. [Link]
  • Akhtar, M. J., Al-Masoudi, N. A., & Al-Soud, Y. A. (2020). Pyrazoles as anticancer agents: Recent advances.
  • Pontiki, E., Hadjipavlou-Litina, D., Litinas, K., & Nicolotti, O. (2021).
  • Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & Al-Deeb, O. A. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 23(4), 424-431. [Link]
  • Kumar, A., & Sharma, S. (2017).
  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 9(11), 920-934. [Link]
  • Amato, M. G., Chemi, G., & Carraro, F. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1664. [Link]
  • Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Pertwee, R., & Makriyannis, A. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]
  • (n.d.). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]
  • Mor, S., & Kumar, V. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 717-761. [Link]
  • (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]
  • (n.d.).
  • (n.d.). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
  • (n.d.). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Annals of the Romanian Society for Cell Biology. [Link]
  • (n.d.).
  • Kabi, A. K., Sravani, S., Gujjarappa, R., Garg, A., Vodnala, N., Tyagi, U., Kaldhi, D., Singh, V., Gupta, S., & Malakar, C. C. (2022).
  • (n.d.). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Al-Abdullah, E. S. (2016).
  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 21(10), 1279. [Link]
  • (n.d.). Synthesis of pyrazole derivatives by using water and ethanol.
  • Sbai, A., & Aouad, M. R. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6479. [Link]
  • Chemi, G., & Funel, N. (2020). Structure-activity relationships of pyrazole hydrazones and amides as antiproliferative and antioxidant agents. Molecules, 25(18), 4216. [Link]
  • (n.d.). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.
  • (n.d.).
  • Zhang, Y., & Li, Y. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]
  • (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
  • (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. ChEMBL. [Link]
  • (n.d.). Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design.
  • Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Pertwee, R., & Makriyannis, A. (1999). Structure–Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]
  • Kumar, A., & Sharma, S. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry, 33(3), 1155-1164. [Link]

Sources

An In-Depth Technical Guide to 2-(1H-pyrazol-4-yl)ethanol: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-pyrazol-4-yl)ethanol is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. As a bifunctional molecule, featuring both a reactive hydroxyl group and a pharmacologically relevant pyrazole core, it serves as a crucial intermediate in the synthesis of a wide array of complex molecules. The pyrazole motif is a "privileged scaffold" in drug discovery, present in numerous approved pharmaceuticals due to its ability to engage in various biological interactions. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of anti-inflammatory agents.

Chemical Identity and Properties

Synonyms and Molecular Weight

The compound this compound is also known by several other names in chemical literature and commercial catalogs. Understanding these synonyms is crucial for exhaustive literature searches and procurement.

  • Common Synonyms : 1H-Pyrazole-4-ethanol, 4-(2-Hydroxyethyl)pyrazole, 2-pyrazol-4-ylethan-1-ol.[1]

  • Molecular Formula : C₅H₈N₂O.[1]

  • Molecular Weight : 112.13 g/mol .[1]

  • CAS Number : 180207-57-2.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and purification.

PropertyValueSource
Appearance White to off-white powder/solid
Molecular Weight 112.13 g/mol [1]
Molecular Formula C₅H₈N₂O[1]
Boiling Point 307.6 °C at 760 mmHg (Predicted)
Density 1.23 g/cm³ (Predicted)

Synthesis of this compound

The synthesis of 4-substituted pyrazoles can be approached through various strategies. A common and effective method involves the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. For this compound, a plausible and scalable synthetic route involves the reduction of a corresponding pyrazole-4-acetic acid derivative.

Experimental Protocol: Synthesis via Reduction of 1H-Pyrazole-4-acetic acid

This protocol outlines a two-step process starting from the formation of the pyrazole ring followed by the reduction of the acetic acid side chain.

Step 1: Synthesis of 1H-Pyrazole-4-acetic acid. While various methods exist for the synthesis of pyrazole-4-acetic acid, one common approach involves the reaction of a suitably substituted three-carbon synthon with hydrazine.

Step 2: Reduction of 1H-Pyrazole-4-acetic acid to this compound. The carboxylic acid functional group can be selectively reduced to the corresponding alcohol using a suitable reducing agent.

Materials:

  • 1H-Pyrazole-4-acetic acid

  • Lithium aluminium hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend 1H-pyrazole-4-acetic acid in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the reducing agent (e.g., 1.0 M BH₃·THF in THF) dropwise to the stirred suspension. The molar ratio of the reducing agent to the carboxylic acid should be carefully controlled (typically 2-3 equivalents for BH₃·THF).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess reducing agent by the slow, dropwise addition of water, followed by 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Applications in Drug Discovery

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, with this compound serving as a key building block for introducing this important pharmacophore. Its primary utility lies in its role as a precursor to more complex molecules with therapeutic potential, particularly in the realm of anti-inflammatory drugs.[2]

Precursor to Selective COX-2 Inhibitors

The most prominent application of pyrazole-containing compounds is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. COX-2 is an enzyme responsible for inflammation and pain. Selective inhibitors of COX-2, such as Celecoxib, were developed to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[3][4]

The synthesis of Celecoxib and its analogs often involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. This compound can be envisioned as a starting material for the synthesis of such drug candidates through modification of its hydroxyl group and subsequent elaboration of the pyrazole ring.

Workflow: From this compound to a COX-2 Inhibitor Scaffold

The following diagram illustrates a conceptual synthetic pathway from this compound to a generic 1,5-diarylpyrazole scaffold, which is characteristic of many COX-2 inhibitors. This workflow highlights the strategic importance of the starting material.

G A This compound B Protection of Hydroxyl Group (e.g., TBDMS-Cl, Imidazole) A->B C Protected Pyrazole Intermediate B->C D N-Arylation of Pyrazole Ring (e.g., Arylboronic acid, Cu catalyst) C->D E N-Aryl Protected Pyrazole D->E F Functionalization at C5 (e.g., Halogenation followed by Suzuki Coupling) E->F G 1,5-Diarylpyrazole Precursor F->G H Deprotection of Hydroxyl Group (e.g., TBAF) G->H I 1,5-Diaryl-4-(2-hydroxyethyl)pyrazole H->I J Further Modification (e.g., Oxidation, Sulfonamide formation) I->J K COX-2 Inhibitor Candidate J->K

Caption: Conceptual workflow for the synthesis of a COX-2 inhibitor candidate starting from this compound.

Experimental Protocols for Biological Evaluation

Given the established role of pyrazole derivatives as anti-inflammatory agents, a crucial step in the drug discovery process is the biological evaluation of newly synthesized compounds. An in vitro COX-1/COX-2 inhibition assay is a standard method to determine the potency and selectivity of potential drug candidates.

Protocol: In Vitro COX-1 and COX-2 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds derived from this compound against COX-1 and COX-2 enzymes. Commercially available ELISA-based kits are a common tool for this purpose.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of test compounds against human COX-1 and COX-2 enzymes.

Materials:

  • COX inhibitor screening assay kit (containing assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid substrate, and a detector)

  • Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

  • Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the assay buffer and other reagents as per the kit manufacturer's instructions.

  • Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.

  • To the wells of the 96-well plate, add the assay buffer, the respective enzyme (COX-1 or COX-2), and the test compound dilutions. Include wells for a no-enzyme control, a vehicle control (with solvent but no inhibitor), and a positive control with the reference inhibitor.

  • Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Incubate the plate at the recommended temperature (e.g., 37 °C) for the specified time.

  • Stop the reaction and measure the signal (e.g., fluorescence or absorbance) using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

  • Calculate the selectivity index (SI) by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2. A higher SI value indicates greater selectivity for COX-2.[4]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

  • Hazard Statements : May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

  • Precautionary Measures : Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.

  • Storage : Store in a cool, dry, well-ventilated place. Keep container tightly closed.

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its straightforward structure, combined with the proven pharmacological importance of the pyrazole core, makes it an attractive starting material for the synthesis of novel therapeutic agents, particularly selective COX-2 inhibitors for the treatment of inflammation and pain. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their research endeavors.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Graneto, M. J. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365.
  • Osman, E. O., Khalil, N. A., Magdy, A., & El-Dash, Y. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 14(5), 923-941.

Sources

The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery and Therapeutic Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] First described by Ludwig Knorr in 1883, its unique structural and physicochemical properties have enabled the development of a vast array of therapeutic agents across multiple disease areas.[3][4] This guide provides a comprehensive technical overview of the pyrazole core, detailing its chemical properties, key synthetic routes, diverse pharmacological activities, and mechanisms of action. We will explore its role in the development of landmark drugs, delve into structure-activity relationships (SAR), and present detailed experimental workflows, culminating in a forward-looking perspective on the future of this remarkable pharmacophore.

The Pyrazole Core: Physicochemical Properties and Medicinal Significance

The pyrazole ring's therapeutic versatility stems from its distinct chemical nature. As a π-excessive aromatic heterocycle, it is relatively stable and resistant to oxidation.[4][5] The two nitrogen atoms confer a weakly basic character and provide sites for hydrogen bonding, which is crucial for molecular recognition at biological targets.[6] Electrophilic substitution reactions, such as halogenation or nitration, typically occur at the C4 position, while the nitrogen atoms are susceptible to alkylation.[5][7]

This structural framework allows pyrazole to serve as a bioisostere for other aromatic rings like benzene, often leading to improved physicochemical properties such as solubility and lipophilicity, which in turn can enhance a drug candidate's pharmacokinetic profile.[8] Its ability to be extensively and variably substituted at multiple positions allows for the fine-tuning of steric, electronic, and lipophilic parameters, making it an ideal scaffold for designing targeted therapies.[9]

Key Therapeutic Applications and Mechanisms of Action

The pyrazole moiety is a key component in numerous FDA-approved drugs, demonstrating a wide range of pharmacological activities including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[3][4][8]

Anti-inflammatory Activity

Perhaps the most well-known application of the pyrazole scaffold is in anti-inflammatory drugs. Many pyrazole derivatives act as potent inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is a key player in inflammation and pain pathways.[3]

  • Mechanism of Action: COX-2 Inhibition: Pro-inflammatory stimuli trigger the synthesis of prostaglandins via the COX pathway. Selective COX-2 inhibitors block this pathway in inflamed tissues while sparing the constitutively expressed COX-1 enzyme, which is involved in gastric protection. This selectivity reduces the gastrointestinal side effects associated with non-selective NSAIDs.

A prime example is Celecoxib (Celebrex®) , a diaryl-substituted pyrazole that selectively binds to and inhibits the COX-2 enzyme.[1][10] This reduces the production of prostaglandins, leading to decreased inflammation and pain.[10] Other pyrazole-containing anti-inflammatory agents include Lonazolac and Mepirizole.[3][11]

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Promotes Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Inhibits

Mechanism of action for pyrazole-based COX-2 inhibitors.
Anticancer Activity

The pyrazole scaffold is integral to numerous modern cancer therapies, particularly as a framework for kinase inhibitors.[3][10] Kinases are crucial enzymes in signaling pathways that control cell growth, proliferation, and survival—pathways often dysregulated in cancer.[3]

  • Mechanism of Action: Kinase Inhibition: Many pyrazole derivatives are designed to fit into the ATP-binding pocket of specific kinases, preventing phosphorylation and blocking downstream signaling. This can halt the uncontrolled proliferation of cancer cells and induce apoptosis.

Notable examples include:

  • Crizotinib: A selective inhibitor of ALK and ROS1 tyrosine kinases used in the treatment of certain types of non-small cell lung cancer.[10]

  • Ruxolitinib: A Janus kinase (JAK) inhibitor used for myelofibrosis and other cancers.[1][12]

  • Ibrutinib: A Bruton's tyrosine kinase (BTK) inhibitor for treating certain leukemias and lymphomas.[1][12]

These drugs highlight the adaptability of the pyrazole core in designing highly selective inhibitors for various kinase targets.[13]

Antimicrobial and Antiviral Activity

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity.[14] Structural modifications, such as the introduction of halogen or alkyl groups, can significantly enhance their efficacy against various bacterial and fungal strains.[3] Some compounds are believed to disrupt microbial cell membranes or inhibit essential enzymes.[1][15] For example, certain trifluoromethyl phenyl-substituted pyrazoles are effective against methicillin-resistant Staphylococcus aureus (MRSA) and can eradicate bacterial biofilms.[1]

In the antiviral domain, the pyrazole-containing drug Lenacapavir represents a major advancement in HIV treatment.[1][12]

Other Therapeutic Areas

The versatility of the pyrazole scaffold extends to a wide range of other conditions:[4][14]

  • Erectile Dysfunction: Sildenafil (Viagra®) , a pyrimidine-fused pyrazole, is a potent inhibitor of phosphodiesterase-5 (PDE5), an enzyme that regulates blood flow.[1][8]

  • Neurodegenerative Diseases: Some pyrazole compounds have shown neuroprotective effects by inhibiting acetylcholinesterase or modulating neurotransmitter levels.[3]

  • Obesity: The anti-obesity drug Rimonabant, though later withdrawn for side effects, was a pyrazole derivative that acted as a cannabinoid receptor 1 (CB1) antagonist.[10][14]

  • Antidepressant Activity: Fezolamide is an example of a pyrazole-based compound investigated for its antidepressant properties.[1][14]

Synthetic Strategies for Pyrazole Derivatives

The accessibility and diverse reactivity of the pyrazole ring are due in large part to well-established and flexible synthetic methodologies. The most common strategies involve the condensation of a binucleophilic hydrazine (or its derivative) with a 1,3-dielectrophilic species.[7]

Knorr Pyrazole Synthesis (Cyclocondensation with 1,3-Dicarbonyls)

This is the classical and most widely used method for synthesizing the pyrazole core.[16] It involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. The reaction proceeds via condensation and subsequent cyclization with the elimination of water.

Sources

An In-depth Technical Guide to 1H-Pyrazole-4-ethanol: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of 1H-Pyrazole-4-ethanol in Medicinal Chemistry

In the landscape of modern drug discovery and development, the pyrazole scaffold has emerged as a "privileged structure," a core molecular framework that consistently appears in a multitude of clinically successful therapeutic agents.[1][2] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and the ability to engage in a wide range of biological interactions. Within this important class of compounds, 1H-Pyrazole-4-ethanol (also known as 2-(1H-pyrazol-4-yl)ethanol) stands out as a particularly valuable and versatile building block.[3] Its structure incorporates the stable pyrazole core, offering a platform for diverse substitutions, and a reactive primary alcohol functional group, which serves as a convenient handle for further molecular elaboration.[3]

This technical guide provides a comprehensive overview of 1H-Pyrazole-4-ethanol, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its fundamental physicochemical properties, explore its synthesis and chemical reactivity, and highlight its significant applications as a key intermediate in the creation of novel therapeutics, particularly in the realms of anti-inflammatory, analgesic, and anticancer agents.[3][4]

Physicochemical Properties and Structural Data of 1H-Pyrazole-4-ethanol

A thorough understanding of the physicochemical properties of a molecule is paramount for its effective application in chemical synthesis and drug design. 1H-Pyrazole-4-ethanol is a white powder with a molecular formula of C5H8N2O and a molecular weight of 112.13 g/mol .[5][6] The table below summarizes its key computed and experimental properties, sourced from the PubChem database.[6]

PropertyValueSource
Molecular Formula C5H8N2OPubChem[6]
Molecular Weight 112.13 g/mol PubChem[6]
IUPAC Name This compoundPubChem[6]
CAS Number 180207-57-2PubChem[6]
Appearance White powderChem-Impex[5]
Melting Point Not available
Boiling Point Not available
Solubility Soluble in polar organic solventsInferred from structure
LogP (calculated) 0.1PubChem[6]
Hydrogen Bond Donors 2PubChem[6]
Hydrogen Bond Acceptors 3PubChem[6]
Polar Surface Area 48.9 ŲPubChem[6]

Synthesis and Chemical Reactivity: A Versatile Synthetic Intermediate

The synthetic accessibility and predictable reactivity of 1H-Pyrazole-4-ethanol are central to its utility as a building block in medicinal chemistry.

Synthesis of 1H-Pyrazole-4-ethanol

The classical Knorr pyrazole synthesis and related methodologies provide a reliable route to the pyrazole core.[7] A plausible and efficient laboratory-scale synthesis of 1H-Pyrazole-4-ethanol involves the cyclocondensation of a suitably protected 1,3-dicarbonyl compound with hydrazine. An efficient approach has been described for the preparation of N-substituted 2-(pyrazol-4-yl)ethanols based on the recyclization reaction of 3-(dimethoxymethyl)-2-methoxytetrahydrofuran with hydrazines.[8]

Conceptual Synthetic Workflow:

Synthesis of 1H-Pyrazole-4-ethanol start 1,3-Dicarbonyl Precursor (e.g., protected 3-oxobutanal derivative) cyclocondensation Cyclocondensation start->cyclocondensation hydrazine Hydrazine Hydrate hydrazine->cyclocondensation pyrazole_intermediate Protected Pyrazole Ethanol cyclocondensation->pyrazole_intermediate deprotection Deprotection pyrazole_intermediate->deprotection final_product 1H-Pyrazole-4-ethanol deprotection->final_product

Figure 1: Conceptual workflow for the synthesis of 1H-Pyrazole-4-ethanol.

Experimental Protocol: Synthesis of Pyrazole Derivatives from 1,3-Dicarbonyl Compounds

The following is a general, illustrative protocol for the synthesis of a pyrazole core, which can be adapted for the synthesis of 1H-Pyrazole-4-ethanol with the appropriate starting materials. This protocol is based on established methods for pyrazole synthesis.[7][9]

Materials:

  • Ethyl 2,4-dioxo-4-phenylbutanoate (or a suitable precursor for 1H-Pyrazole-4-ethanol)

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve the 1,3-dicarbonyl compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Add hydrazine hydrate (1-1.2 equivalents) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.

  • Wash the crude product with cold ethanol or water.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the purified pyrazole derivative.

Chemical Reactivity & Synthetic Utility

The chemical versatility of 1H-Pyrazole-4-ethanol stems from the reactivity of both the pyrazole ring and the primary alcohol. The pyrazole ring can undergo N-alkylation and N-arylation, while the hydroxyl group can be transformed into a variety of other functional groups.[10][11]

Key Reactions of 1H-Pyrazole-4-ethanol:

  • O-Alkylation and O-Arylation: The hydroxyl group can be readily alkylated or arylated to form ethers.

  • Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) yields esters.

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid.

  • Conversion to Halides: The hydroxyl group can be converted to a good leaving group, such as a tosylate, which can then be displaced by halides.[12][13][14][15][16]

  • N-Alkylation of the Pyrazole Ring: The pyrazole nitrogen can be alkylated under appropriate conditions, often leading to a mixture of N1 and N2 isomers depending on the steric and electronic nature of the substituents.[17]

Experimental Protocol: Tosylation of an Alcohol

The conversion of the hydroxyl group to a tosylate is a common and crucial transformation that enhances its leaving group ability for subsequent nucleophilic substitution reactions.

Materials:

  • 1H-Pyrazole-4-ethanol (1 equivalent)

  • p-Toluenesulfonyl chloride (TsCl) (1.1-1.5 equivalents)

  • Pyridine (solvent and base)

  • Dichloromethane (optional co-solvent)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 1H-Pyrazole-4-ethanol in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Add p-toluenesulfonyl chloride portion-wise to the cold, stirred solution.

  • Allow the reaction to stir at 0°C for a specified time, and then let it warm to room temperature. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding cold water or dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer sequentially with water, dilute acid (to remove pyridine), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired tosylate.

Illustrative Reaction Scheme:

Reactivity of 1H-Pyrazole-4-ethanol pyrazole_ethanol 1H-Pyrazole-4-ethanol tosylation Tosylation (TsCl, Pyridine) pyrazole_ethanol->tosylation tosylate 2-(1H-Pyrazol-4-yl)ethyl 4-methylbenzenesulfonate tosylation->tosylate nucleophilic_substitution Nucleophilic Substitution (e.g., with Nu-) tosylate->nucleophilic_substitution substituted_product Substituted Pyrazole Derivative nucleophilic_substitution->substituted_product

Figure 2: Conversion of 1H-Pyrazole-4-ethanol to a tosylate for further functionalization.

Applications in Drug Discovery and Development

The pyrazole moiety is a cornerstone in the design of a wide array of therapeutic agents, and 1H-Pyrazole-4-ethanol serves as a key starting material for many of these. The structural and electronic properties of the pyrazole ring allow it to act as a versatile pharmacophore, engaging in hydrogen bonding, hydrophobic interactions, and metal coordination within biological targets.

Anti-inflammatory and Analgesic Agents

A significant number of non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics feature a pyrazole core. The prototypical example is Celecoxib, a selective COX-2 inhibitor.[7][18] While the direct synthesis of Celecoxib may not start from 1H-Pyrazole-4-ethanol, the synthetic strategies employed for its derivatives often involve the core pyrazole structure, which can be accessed through intermediates derived from similar pyrazole alcohols.[18][19][20] The ethanol side chain provides a convenient point for introducing the necessary pharmacophoric elements to achieve desired biological activity and selectivity.

Kinase Inhibitors in Oncology

The inhibition of protein kinases is a major strategy in modern cancer therapy. The pyrazole scaffold has been successfully incorporated into numerous kinase inhibitors. For instance, derivatives of 4-amino-(1H)-pyrazole have been developed as potent inhibitors of Janus kinases (JAKs), which are key components of signaling pathways that regulate cell growth, differentiation, and immune responses.[21] The synthesis of such inhibitors often utilizes functionalized pyrazoles, and 1H-Pyrazole-4-ethanol represents an ideal starting point for introducing the required amine functionalities and other substituents to interact with the ATP-binding site of the kinase.[1][22]

JAK-STAT Signaling Pathway and Inhibition:

The JAK-STAT pathway is a critical signaling cascade initiated by cytokines and growth factors. Upon ligand binding to its receptor, associated JAKs are activated, leading to the phosphorylation of STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and cell proliferation. Pyrazole-based inhibitors can block the ATP-binding site of JAKs, thereby preventing the phosphorylation of STATs and abrogating the downstream signaling.

JAK-STAT_Pathway_Inhibition cluster_membrane Cell Membrane receptor Cytokine Receptor jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates cytokine Cytokine cytokine->receptor Binds p_stat P-STAT dimer STAT Dimer p_stat->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates to gene_transcription Gene Transcription (Inflammation, Proliferation) nucleus->gene_transcription Regulates inhibitor Pyrazole-based JAK Inhibitor inhibitor->jak Inhibits

Sources

A Technical Guide to the-Mechanism of Action for Pyrazole-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, have allowed for its incorporation into a multitude of clinically successful drugs spanning a wide range of therapeutic areas.[3][4] This guide provides an in-depth technical analysis of the core mechanisms of action for several classes of pyrazole-based therapeutic agents. We will dissect their molecular interactions with key biological targets, explore the downstream signaling consequences, and detail the experimental methodologies required to validate these mechanisms, thereby offering a comprehensive resource for researchers and drug development professionals.

Introduction: The Versatility of the Pyrazole Scaffold

The pyrazole moiety is a cornerstone of modern drug discovery, with the number of approved drugs containing this nucleus increasing significantly in the last decade.[1][5] Its metabolic stability and synthetic tractability have made it a favored building block for medicinal chemists.[5] Pyrazole-containing drugs have demonstrated efficacy as anti-inflammatory, anticancer, antiobesity, and antipsychotic agents, among others.[4][6][7] This therapeutic diversity stems from the pyrazole core's ability to be functionalized with various substituents, allowing for precise tuning of its steric and electronic properties to achieve high affinity and selectivity for a wide array of biological targets.

This guide will focus on three major classes of pyrazole-based drugs, categorized by their primary mechanism of action:

  • Enzyme Inhibition: Targeting key enzymes like Cyclooxygenase-2 (COX-2) and Janus Kinases (JAK).

  • Receptor Modulation: Acting on G-protein coupled receptors (GPCRs), such as the Cannabinoid Receptor 1 (CB1).

  • Allosteric Modulation: Modifying the function of receptors like the Metabotropic Glutamate Receptor 5 (mGluR5).

For each class, we will examine a representative drug, elucidate its mechanism, and provide a validated experimental protocol for characterizing its activity.

Mechanism I: Selective Enzyme Inhibition

One of the most successful applications of the pyrazole scaffold is in the design of selective enzyme inhibitors. By orienting functional groups in a precise three-dimensional arrangement, pyrazole derivatives can fit into the active sites of enzymes with high specificity, blocking their catalytic function.

Case Study: Celecoxib - Selective COX-2 Inhibition

Celecoxib (brand name Celebrex) is a non-steroidal anti-inflammatory drug (NSAID) used to manage pain and inflammation in conditions like arthritis.[8][9] Its mechanism relies on the selective inhibition of cyclooxygenase-2 (COX-2).[10][11]

The Causality of Selectivity: The body has two primary COX isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal lining, while COX-2 is induced during inflammation and mediates the production of prostaglandins that cause pain and swelling.[10][12] Traditional NSAIDs inhibit both isoforms, leading to the common side effect of gastrointestinal distress.[8]

Celecoxib's diaryl-substituted pyrazole structure is key to its selectivity. The COX-2 active site has a larger, more flexible binding pocket compared to COX-1.[11] Celecoxib's bulky sulfonamide side chain can fit into a hydrophilic side pocket present in COX-2 but absent in COX-1, allowing it to bind with approximately 10-20 times more selectivity for COX-2.[9][10] This selective inhibition blocks the conversion of arachidonic acid into pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1.[8][11]

Signaling Pathway: Prostaglandin Synthesis

The diagram below illustrates the inflammatory cascade and the specific point of intervention for Celecoxib.

COX2_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (Stimulated by Inflammation) AA Arachidonic Acid PLA2->AA COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2  Inhibits

Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking prostaglandin synthesis.

Case Study: Ruxolitinib - JAK Inhibition

Ruxolitinib (brand name Jakafi) is a pyrazole-containing kinase inhibitor used to treat myelofibrosis and polycythemia vera.[13][14] Its mechanism centers on the inhibition of Janus kinases (JAKs), specifically JAK1 and JAK2.[15][16]

The Causality of Action: The JAK-STAT signaling pathway is crucial for transmitting signals from cytokines and growth factors, which regulate cell proliferation and immune responses.[14][15] In myeloproliferative neoplasms, this pathway is often hyperactivated, leading to excessive blood cell production.[15]

Ruxolitinib is an ATP-competitive inhibitor.[16][17] It binds to the ATP-binding site within the kinase domain of JAK1 and JAK2, preventing them from phosphorylating their target STAT (Signal Transducer and Activator of Transcription) proteins.[14][17] This disruption of the signaling cascade reduces the transcription of genes involved in cell proliferation and inflammation, thereby controlling the overproduction of cells and alleviating disease symptoms.[15]

Quantitative Data: Kinase Inhibitor Selectivity

The selectivity of pyrazole-based kinase inhibitors is critical for their therapeutic index. The data below (representative) illustrates how different inhibitors can have varied potency against different kinases.

CompoundTarget KinaseIC50 (nM)Reference
RuxolitinibJAK13.3[14]
RuxolitinibJAK22.8[14]
RuxolitinibJAK3428[14]
SunitinibVEGFR29N/A
SunitinibPDGFRβ2N/A
ErlotinibEGFR2[6]

Mechanism II: Direct Receptor Modulation

Pyrazole derivatives can also be designed to bind directly to receptors, acting as either antagonists or inverse agonists to block or dampen downstream signaling.

Case Study: Rimonabant - CB1 Receptor Inverse Agonism

Rimonabant is a diaryl-substituted pyrazole that was developed as an anti-obesity agent.[18] It functions as a selective antagonist or inverse agonist for the Cannabinoid Receptor 1 (CB1).[18][19]

The Causality of Action: The endocannabinoid system, particularly the CB1 receptor, plays a significant role in regulating appetite and energy balance.[18] CB1 receptors are located in the central nervous system and peripheral tissues like adipose tissue.[18] Activation of these receptors by endocannabinoids (like anandamide) stimulates appetite.[18]

Rimonabant binds to the CB1 receptor, blocking its activation by endocannabinoids.[18] Furthermore, as an inverse agonist, it reduces the receptor's basal level of signaling activity even in the absence of an agonist.[20][21] This dual action—blocking stimulation and reducing baseline activity—suppresses appetite-stimulating pathways, leading to reduced food intake and promoting weight loss.[18][19] Although withdrawn from the market due to psychiatric side effects, its mechanism remains a key example of pyrazole-based receptor modulation.[22]

Mechanism III: Allosteric Modulation

A more nuanced mechanism involves allosteric modulation, where a compound binds to a site on a receptor distinct from the primary (orthosteric) binding site.[23] This binding induces a conformational change that modifies the receptor's response to its endogenous ligand.[24]

Case Study: CDPPB - mGluR5 Positive Allosteric Modulation

3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) is a pyrazole-based positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[7][25] mGluR5 PAMs are being investigated for treating CNS disorders like schizophrenia and Huntington's disease.[26][27]

The Causality of Action: mGluR5 receptors are involved in modulating synaptic plasticity and neuronal excitability. Their dysfunction is implicated in several neurological disorders.[25] CDPPB does not activate the mGluR5 receptor on its own. Instead, it binds to a distinct allosteric site, which enhances the receptor's response to its natural ligand, glutamate.[28][29]

This potentiation of glutamate signaling can help restore normal neuronal function. For example, by enhancing mGluR5 function, CDPPB can indirectly increase the activity of NMDA receptors, which are often hypoactive in conditions like schizophrenia.[26][28] This mechanism offers a finer level of control than direct agonism, as the PAM only acts when the endogenous ligand is present, preserving the natural spatial and temporal patterns of receptor activation.[24]

Experimental Validation and Protocols

Synthesizing technical claims with field-proven insights requires robust, self-validating experimental protocols.

Experimental Workflow: In Vitro Enzyme Inhibition Assay

This workflow outlines the essential steps for determining the IC50 value of a pyrazole-based inhibitor against a target enzyme, such as COX-2 or a specific kinase.

Caption: Standard workflow for an in vitro enzyme inhibition assay.

Protocol: In Vitro COX-2 Inhibition Assay

This protocol provides a self-validating system for assessing the inhibitory activity of a pyrazole compound against human COX-2.[12][30][31]

1. Materials & Reagents:

  • Human recombinant COX-2 enzyme

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Substrate: Arachidonic Acid

  • Test Compound (dissolved in DMSO)

  • Reference Inhibitor (e.g., Celecoxib)

  • Reaction Stop Solution (e.g., 1 M HCl)

  • 96-well microplate

  • Prostaglandin E2 (PGE2) EIA Kit for detection

2. Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and reference inhibitor in DMSO, then dilute further into assay buffer. The final DMSO concentration in the assay should be ≤1%.

  • Enzyme Addition: To the wells of a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of COX-2 enzyme solution.[32]

  • Inhibitor Incubation: Add 10 µL of the diluted test compound, reference inhibitor, or vehicle (DMSO for control wells) to the appropriate wells.

    • Causality Check: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for time-dependent inhibitors.

  • Incubate the plate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to all wells.[12]

  • Reaction Incubation: Incubate the plate for 10 minutes at 37°C.[12]

  • Reaction Termination: Stop the reaction by adding 10 µL of stop solution.[12]

3. Detection & Data Analysis:

  • Quantify Product: Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Self-Validation:

    • The "No Inhibitor" control should show high absorbance (low PGE2, as it's a competitive assay) representing 100% enzyme activity.

    • The "Reference Inhibitor" control should show a dose-dependent decrease in activity, validating the assay's sensitivity.

    • The "Vehicle Control" ensures that the solvent (DMSO) does not interfere with the enzyme's activity.

  • Calculate IC50: Calculate the percentage of inhibition for each concentration of the test compound relative to the "No Inhibitor" control. Plot the percent inhibition versus the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a remarkably fruitful starting point for the development of novel therapeutics.[5] The mechanisms discussed herein—selective enzyme inhibition, receptor antagonism, and allosteric modulation—highlight the chemical versatility of this heterocyclic core. Future research will likely focus on developing pyrazole derivatives with even greater target selectivity and novel modes of action, such as biased allosteric modulators that can fine-tune cellular signaling pathways to achieve desired therapeutic outcomes with fewer side effects. The integration of computational modeling with high-throughput screening will undoubtedly accelerate the discovery of the next generation of pyrazole-based drugs.

References

  • Title: Celebrex (Celecoxib) Pharmacology Source: News-Medical.Net URL:[Link]
  • Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: Future Medicinal Chemistry via PubMed Central URL:[Link]
  • Title: Celecoxib Source: St
  • Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: MDPI URL:[Link]
  • Title: What is the mechanism of Rimonabant?
  • Title: Mechanism of action - Jakafi® (ruxolitinib) Source: Jakafi (ruxolitinib) URL:[Link]
  • Title: Ruxolitinib Mechanism of Action Action Pathway Source: P
  • Title: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery Source: ResearchG
  • Title: Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions Source: PubMed URL:[Link]
  • Title: The Role of Pyrazole Derivatives in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
  • Title: What is the mechanism of Ruxolitinib Phosphate?
  • Title: What is the mechanism of action of Ruxolitinib Phosphate?
  • Title: What is the mechanism of Celecoxib?
  • Title: Celecoxib - Wikipedia Source: Wikipedia URL:[Link]
  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Medicinal Chemistry URL:[Link]
  • Title: Ruxolitinib Source: St
  • Title: Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions Source: Pharmacology Biochemistry and Behavior via PubMed Central URL:[Link]
  • Title: Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor Source: Biochemical Pharmacology via PubMed URL:[Link]
  • Title: Celecoxib Pharmacology Source: YouTube URL:[Link]
  • Title: In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
  • Title: In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization Source: ResearchG
  • Title: Positive Allosteric Modulation of Metabotropic Glutamate 5 (mGlu5)
  • Title: Positive allosteric modulation of mGluR5 receptors facilitates extinction of a cocaine contextual memory Source: Neuropsychopharmacology via PubMed Central URL:[Link]
  • Title: Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands Source: Molecules via PubMed Central URL:[Link]
  • Title: In vitro assays for cyclooxygenase activity and inhibitor characteriz
  • Title: The therapeutic voyage of pyrazole and its analogs: A review Source: European Journal of Medicinal Chemistry via PubMed URL:[Link]
  • Title: Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review Source: Research Square URL:[Link]
  • Title: Dose-dependent effect of CDPPB, the mGluR5 positive allosteric modulator, on recognition memory is associated with GluR1 and CREB phosphorylation in the prefrontal cortex and hippocampus Source: Neuropharmacology via PubMed URL:[Link]
  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Oriental Journal of Chemistry URL:[Link]
  • Title: Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders Source: MDPI URL:[Link]
  • Title: The mGluR5 Positive Allosteric Modulator, CDPPB, Ameliorates Pathology and Phenotypic Signs of a Mouse Model of Huntington's Disease Source: Neurobiology of Disease via PubMed URL:[Link]
  • Title: In vitro NLK Kinase Assay Source: Bio-protocol via PubMed Central URL:[Link]
  • Title: Determining allosteric modulator mechanism of action: integration of radioligand binding and functional assay d
  • Title: Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors Source: Assay and Drug Development Technologies via PubMed Central URL:[Link]
  • Title: Allosteric Modulation Source: University of Bristol URL:[Link]
  • Title: Allosteric Modulators: An Emerging Concept in Drug Discovery Source: ACS Medicinal Chemistry Letters URL:[Link]
  • Title: Allosteric modulator - Wikipedia Source: Wikipedia URL:[Link]
  • Title: How Does a Biochemical Kinase Assay Work? Source: BellBrook Labs URL:[Link]
  • Title: Assaying Protein Kinase Activity with Radiolabeled ATP Source: Journal of Visualized Experiments via PubMed Central URL:[Link]

Sources

Pharmacological profile of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Pharmacological Profile of Pyrazole Derivatives

Executive Summary

The pyrazole nucleus, a five-membered heterocyclic scaffold containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its remarkable structural versatility and ability to engage in various non-covalent interactions have established it as a "privileged scaffold" for drug design. Pyrazole derivatives exhibit an exceptionally broad spectrum of pharmacological activities, including potent anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant properties. This guide provides a comprehensive technical overview of the pharmacological profile of these compounds, delving into their core mechanisms of action, key structure-activity relationships (SAR), and the validated experimental protocols used for their evaluation. The content is structured to provide researchers and drug development professionals with a synthesis of foundational knowledge and actionable, field-proven insights for advancing the discovery of novel pyrazole-based therapeutics.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring system is an aromatic heterocycle with the molecular formula C₃H₄N₂. Its unique electronic and structural features, including its planarity, hydrogen bonding capability (both donor and acceptor), and dipole moment, allow it to serve as a versatile pharmacophore that can effectively mimic the interactions of native ligands with their biological targets. The true power of the pyrazole scaffold lies in the synthetic tractability of its core, which permits extensive and precise decoration of its constituent positions (N1, C3, C4, and C5). This enables medicinal chemists to systematically modulate a compound's physicochemical properties—such as solubility, lipophilicity, and metabolic stability—and to fine-tune its binding affinity and selectivity for a specific target, thereby optimizing its overall pharmacological profile.

Core Mechanisms of Action: How Pyrazoles Exert Their Effects

The diverse therapeutic effects of pyrazole derivatives stem from their ability to interact with a wide array of biological macromolecules. While specific targets vary, the underlying mechanisms can be broadly categorized.

Enzyme Inhibition

A primary mechanism is the inhibition of key enzymes involved in disease pathology. Pyrazole derivatives have been extensively developed as inhibitors for several enzyme classes:

  • Cyclooxygenases (COX): The most famous example is the selective inhibition of COX-2 by diaryl-substituted pyrazoles like Celecoxib. The pyrazole core acts as a scaffold to orient the substituent groups into the active site, leading to potent and selective anti-inflammatory effects.

  • Protein Kinases: In oncology, pyrazoles are critical pharmacophores for inhibiting protein kinases, which are often dysregulated in cancer. They can function as ATP-competitive inhibitors by occupying the adenine-binding pocket of the kinase, effectively blocking the phosphorylation cascade that drives cell proliferation and survival.

  • Other Enzymes: Pyrazole derivatives have also been shown to inhibit other enzymes such as monoamine oxidase (MAO), which is relevant for neurological disorders, and various microbial enzymes, underpinning their antimicrobial activity.

Receptor Modulation

Pyrazole derivatives can also act as ligands for various cell surface and nuclear receptors. They can function as either agonists or antagonists, depending on their substitution pattern and the specific receptor subtype. For instance, certain pyrazole compounds have been identified as modulators of cannabinoid receptors (CB1 and CB2), which play a role in pain, appetite, and immune function.

Signaling Pathway: Pyrazole Derivatives in Kinase Inhibition

The diagram below illustrates the general mechanism by which a pyrazole-based kinase inhibitor blocks a signaling pathway crucial for cancer cell proliferation.

Kinase_Inhibition_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor 1. Binding & Dimerization Kinase Target Kinase (e.g., B-Raf, SRC) Receptor->Kinase 2. Activation Substrate Substrate Protein Kinase->Substrate 3. Phosphorylation pSubstrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., MAPK Pathway) Response Cellular Response (Proliferation, Survival) Downstream->Response Pyrazole Pyrazole Derivative (Kinase Inhibitor) Pyrazole->Kinase Inhibition

Caption: General mechanism of a pyrazole-based kinase inhibitor blocking signal transduction.

Key Pharmacological Activities and Applications

The structural versatility of the pyrazole scaffold has led to its exploration across numerous therapeutic areas.

Anti-inflammatory and Analgesic Activity

This is one of the most well-established activities of pyrazole derivatives. The development of selective COX-2 inhibitors revolutionized the management of inflammatory conditions by reducing gastrointestinal side effects associated with non-selective NSAIDs.

  • Mechanism: Selective inhibition of the COX-2 enzyme, which is primarily responsible for the synthesis of prostaglandins that mediate pain and inflammation.

  • Key Examples: Celecoxib, Rofecoxib (withdrawn), and Etoricoxib.

  • Structure-Activity Relationship: The presence of a vicinal diaryl substitution pattern on the pyrazole ring is crucial. One of the aryl rings, often containing a sulfonamide or methylsulfonyl group, binds to a specific side pocket in the COX-2 active site, conferring selectivity over COX-1.

Anticancer Activity

Pyrazole derivatives have emerged as a highly successful scaffold in modern oncology, primarily through the inhibition of protein kinases that drive malignant growth.

  • Mechanism: ATP-competitive inhibition of various oncogenic kinases, including B-Raf (melanoma), C-Kit (gastrointestinal stromal tumors), and ALK (lung cancer).

  • Key Examples: Crizotinib (ALK/ROS1/MET inhibitor), Regorafenib (multi-kinase inhibitor), and Encorafenib (B-Raf inhibitor).

  • Structure-Activity Relationship: The N1 and C3 positions of the pyrazole ring are often substituted with aryl or heteroaryl groups that form key hydrogen bonds and van der Waals interactions within the kinase hinge region and hydrophobic pockets. The C4 and C5 positions are frequently modified to enhance solubility and fine-tune selectivity.

Antimicrobial Activity

The pyrazole nucleus is a common feature in compounds developed to combat bacterial, fungal, and viral infections.

  • Mechanism: The mechanisms are diverse and include the inhibition of essential microbial enzymes like DNA gyrase, dihydrofolate reductase, or fungal lanosterol 14α-demethylase.

  • Structure-Activity Relationship: The antimicrobial potency is highly dependent on the nature and position of substituents. For instance, the incorporation of halogen atoms or nitro groups on the aryl rings attached to the pyrazole core often enhances antimicrobial efficacy.

Data Summary: Representative Pyrazole Derivatives and Their Targets
Compound NameTherapeutic ClassPrimary Molecular Target(s)Key Structural Feature
Celecoxib Anti-inflammatory (NSAID)Cyclooxygenase-2 (COX-2)4-sulfonamidophenyl group at C5
Crizotinib AnticancerALK, ROS1, MET Kinases2,6-dichloro-3-fluorophenyl group at C5
Stanozolol Anabolic SteroidAndrogen ReceptorFused pyrazole ring on a steroid backbone
Rimonabant Anti-obesity (withdrawn)Cannabinoid Receptor 1 (CB1)Diaryl pyrazole structure

Key Experimental Protocols for Pharmacological Profiling

Validating the pharmacological profile of novel pyrazole derivatives requires a tiered approach, moving from in vitro target engagement to cell-based assays and finally to in vivo efficacy models.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay is fundamental for determining the potency and selectivity of pyrazole derivatives as anti-inflammatory agents.

  • Objective: To quantify the half-maximal inhibitory concentration (IC₅₀) of a test compound against purified COX-1 and COX-2 enzymes.

  • Methodology:

    • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are procured.

    • Compound Preparation: The pyrazole derivative is dissolved in DMSO to create a stock solution, followed by serial dilutions to generate a range of test concentrations.

    • Assay Reaction: The assay is typically performed in a 96-well plate format. Each well contains the assay buffer, heme cofactor, the respective enzyme (COX-1 or COX-2), and the test compound at a specific concentration.

    • Initiation: The reaction is initiated by adding the substrate, arachidonic acid.

    • Detection: The enzyme activity is measured by quantifying the production of prostaglandin E₂ (PGE₂), typically using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control (DMSO). The IC₅₀ value is then determined by fitting the concentration-response data to a four-parameter logistic curve.

  • Causality and Validation: This protocol directly measures the compound's ability to inhibit the target enzyme. Running parallel assays for both COX isoforms is critical to establish the selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2), a key parameter for predicting gastrointestinal safety.

Experimental Workflow: COX Inhibition Profiling

COX_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-well plate) cluster_detect 3. Detection & Analysis cluster_results 4. Results node_prep node_prep node_assay node_assay node_data node_data node_result node_result A Prepare Pyrazole Compound (Serial Dilutions in DMSO) C1 Incubate COX-1 + Compound A->C1 C2 Incubate COX-2 + Compound A->C2 B Prepare Recombinant COX-1 & COX-2 Enzymes B->C1 B->C2 D1 Add Arachidonic Acid (Substrate) C1->D1 D2 Add Arachidonic Acid (Substrate) C2->D2 E Quantify PGE₂ Production (ELISA) D1->E D2->E F Calculate % Inhibition vs. Control E->F G Plot Dose-Response Curve F->G H1 IC₅₀ for COX-1 G->H1 H2 IC₅₀ for COX-2 G->H2 I Calculate Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) H1->I H2->I

Caption: Step-by-step workflow for determining the potency and selectivity of pyrazole compounds.

Protocol: Cell-Based Antiproliferative Assay (MTT Assay)

This assay is a first-line screening method to assess the potential anticancer activity of pyrazole derivatives.

  • Objective: To determine the concentration of a compound that reduces the viability of a cancer cell line by 50% (GI₅₀ or IC₅₀).

  • Principle: The assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the amount of which is proportional to the number of living cells.

  • Methodology:

    • Cell Culture: Cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) are seeded into 96-well plates and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with serial dilutions of the pyrazole compound for a specified period (typically 48-72 hours). A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

    • MTT Addition: The MTT reagent is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

    • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.

    • Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The GI₅₀/IC₅₀ value is calculated by plotting viability against compound concentration.

  • Trustworthiness: This assay provides a robust, high-throughput method to assess the overall cytotoxic or cytostatic effect of a compound on cancer cells, integrating multiple potential mechanisms of action (e.g., apoptosis, cell cycle arrest).

Conclusion and Future Directions

The pyrazole scaffold continues to be an exceptionally fruitful starting point for the design of novel therapeutic agents. Its proven success, exemplified by blockbuster drugs like Celecoxib and Crizotinib, ensures its place in the medicinal chemist's toolkit. Future research will likely focus on several key areas:

  • Enhanced Selectivity: Designing new derivatives with even greater selectivity for their intended targets to further improve safety profiles.

  • Multi-Target Ligands: Intentionally designing pyrazole derivatives that can modulate multiple targets for a synergistic effect, particularly in complex diseases like cancer and neurodegeneration.

  • Covalent and Allosteric Inhibitors: Moving beyond traditional competitive inhibitors to develop pyrazoles that can form covalent bonds with their target or bind to allosteric sites, offering new modes of action and potentially overcoming drug resistance.

The continued exploration of the vast chemical space surrounding the pyrazole nucleus, guided by rational design and robust pharmacological profiling, promises to deliver the next generation of innovative medicines.

References

  • Title: The 2-trifluoromethyl-2H-pyrazole-3-carboxylic acid scaffold as a versatile tool for the synthesis of COX-2 selective inhibitors Source: Bioorganic & Medicinal Chemistry URL:[Link]
  • Title: A review on the synthesis and therapeutic potentials of pyrazole derivatives Source: Bioorganic Chemistry URL:[Link]
  • Title: Recent advances of pyrazole-containing derivatives as anticancer agents Source: European Journal of Medicinal Chemistry URL:[Link]
  • Title: Pyrazole and its Fused Derivatives: A Review on Their Synthesis and Pharmacological Activities Source: Current Organic Synthesis URL:[Link]

The Pyrazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone of medicinal chemistry. Its unique physicochemical properties and synthetic tractability have cemented its status as a "privileged scaffold," leading to the development of numerous blockbuster drugs across a wide range of therapeutic areas.[1][2][3][4] This guide provides a comprehensive analysis of the pyrazole core, intended for researchers and scientists in the field of drug development. We will explore its fundamental properties, key synthetic methodologies, diverse pharmacological applications, and the nuanced structure-activity relationships that drive its efficacy. Through an examination of landmark drugs and emerging candidates, this paper will illuminate the causality behind experimental choices and highlight the strategic value of the pyrazole scaffold in designing next-generation therapeutics.

Introduction: The Enduring Significance of the Pyrazole Nucleus

First identified in 1883, the pyrazole moiety has evolved from a chemical curiosity into one of the most vital building blocks in pharmaceutical development.[5][6][7] Its prevalence is remarkable, with over 30 pyrazole-containing drugs having received approval from the U.S. Food and Drug Administration (FDA) since 2011 alone, targeting a vast array of diseases from cancer and inflammation to viral infections and cardiovascular disorders.[8]

The success of this scaffold can be attributed to its distinct structural and electronic features:

  • Aromaticity and Stability: The pyrazole ring is an aromatic system, conferring significant metabolic stability.

  • Hydrogen Bonding Capability: The N-1 nitrogen acts as a hydrogen bond donor (similar to pyrrole), while the N-2 nitrogen serves as a hydrogen bond acceptor (similar to pyridine).[8] This dual functionality allows for versatile and strong interactions with biological targets.

  • Bioisosteric Versatility: Pyrazole is frequently employed as a bioisostere for other aromatic rings like benzene or phenol.[8][9] This substitution can enhance potency and improve crucial physicochemical properties such as lipophilicity and water solubility, which are critical for optimizing a drug's pharmacokinetic profile.[8]

  • Tunable Properties: The pyrazole ring can be readily substituted at multiple positions, allowing medicinal chemists to fine-tune the steric, electronic, and pharmacokinetic properties of a molecule to achieve desired activity and selectivity.

This guide will deconstruct the pyrazole scaffold, offering a senior scientist's perspective on its strategic application in drug design.

Physicochemical and Pharmacokinetic Profile

The strategic incorporation of a pyrazole ring is often a deliberate choice to modulate a molecule's drug-like properties.

  • Lipophilicity and Solubility: Compared to a benzene ring, the pyrazole core significantly lowers lipophilicity (ClogP of pyrazole is 0.24 vs. 2.14 for benzene), which can improve aqueous solubility and reduce off-target toxicity associated with excessive lipophilicity.[8]

  • Tautomerism: Unsymmetrically substituted pyrazoles can exist as a mixture of tautomers. This phenomenon can influence receptor binding and metabolism, and understanding the dominant tautomeric form is crucial for rational drug design.[8]

  • Metabolic Stability: The pyrazole ring itself is generally robust to metabolic degradation. However, substituents on the ring can be sites of metabolism. For instance, CYP3A4 is a common enzyme involved in the metabolism of many pyrazole-containing drugs.[10] Judicious placement of substituents can block or direct metabolism, thereby improving the drug's half-life and bioavailability.

Key Synthetic Strategies: Building the Core

The construction of the pyrazole ring is well-established, with several named reactions providing reliable access to a diverse range of derivatives. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.

Knorr Pyrazole Synthesis (Cyclocondensation)

The most prevalent method for synthesizing pyrazoles is the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[6][11] This versatile reaction allows for the introduction of substituents at various positions on the pyrazole ring.

Protocol: Synthesis of a Generic 1,3,5-Trisubstituted Pyrazole

  • Reaction Setup: To a solution of a 1,3-diketone (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the substituted hydrazine (1.0-1.2 eq).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for 2-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, a catalytic amount of acid (e.g., HCl, H₂SO₄) can be added.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography on silica gel to yield the desired pyrazole.

Causality: The choice of solvent and catalyst is crucial. Ethanol is a common, relatively benign solvent, while acetic acid can serve as both solvent and catalyst. The use of a substituted hydrazine directly installs a substituent at the N-1 position, a key handle for modulating pharmacokinetic properties.

G R1_CO_CH2_CO_R3 1,3-Dicarbonyl (R1, R3 = Alkyl, Aryl) plus + R2_NHNH2 Hydrazine (R2 = H, Alkyl, Aryl) intermediate Condensation Intermediate R2_NHNH2->intermediate Nucleophilic Attack pyrazole 1,3,5-Trisubstituted Pyrazole intermediate->pyrazole Cyclization & Dehydration

Caption: Generalized Knorr Pyrazole Synthesis Workflow.

1,3-Dipolar Cycloaddition

This method involves the reaction of a nitrile imine (generated in situ) with an alkyne or alkene. It provides a powerful way to construct the pyrazole ring with high regioselectivity.[12]

From Other Heterocycles

Pyranones can also serve as precursors for pyrazoles.[11][12] Reaction with hydrazine derivatives can open the pyranone ring, followed by cyclization to form the pyrazole core, often providing access to complex substitution patterns not easily achieved through other methods.[11][12]

Pharmacological Applications: A Scaffold for All Targets

The pyrazole core is found in drugs treating a wide spectrum of diseases, demonstrating its remarkable versatility.[2][5][13][14]

Anti-inflammatory Agents: The COX-2 Inhibitors

Perhaps the most famous application of the pyrazole scaffold is in the development of selective cyclooxygenase-2 (COX-2) inhibitors.

  • Celecoxib (Celebrex®): A landmark drug, Celecoxib is a diaryl-substituted pyrazole used to treat inflammatory disorders like arthritis.[14][15][16] Its mechanism relies on the selective inhibition of COX-2, the enzyme responsible for synthesizing inflammatory prostaglandins.[15][17][18][19] The selectivity for COX-2 over the constitutively expressed COX-1 isoform is key to its improved gastrointestinal safety profile compared to non-selective NSAIDs.[18] The trifluoromethyl group on the pyrazole ring and the p-sulfonamide phenyl group are critical for its high affinity and selective binding to the COX-2 active site.[18]

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolism Prostaglandins Prostaglandins (Pain & Inflammation) COX2->Prostaglandins Synthesis Celecoxib Celecoxib (Pyrazole Core) Celecoxib->COX2 Selective Inhibition

Caption: Celecoxib's Mechanism of Action via COX-2 Inhibition.

Anticancer Agents: Targeting Kinases

The pyrazole scaffold is a dominant feature in many modern kinase inhibitors used in oncology.[20][21][22] Kinases are crucial signaling proteins that are often dysregulated in cancer.

  • Crizotinib (Xalkori®): An inhibitor of ALK and ROS1 kinases, used for non-small cell lung cancer (NSCLC).[16]

  • Ruxolitinib (Jakafi®): A JAK1/JAK2 inhibitor for myelofibrosis.[16]

  • Asciminib (Scemblix®): A first-in-class allosteric inhibitor of the BCR-ABL1 kinase for chronic myelogenous leukemia.[16]

The pyrazole ring in these inhibitors often acts as a stable, flat scaffold that correctly orients key substituents to interact with the ATP-binding pocket of the target kinase, forming critical hydrogen bonds and hydrophobic interactions.[8][20]

Table 1: Selected Pyrazole-Containing Kinase Inhibitors

Drug Name Target Kinase(s) Approved Indication
Crizotinib ALK, ROS1 Non-Small Cell Lung Cancer
Ruxolitinib JAK1, JAK2 Myelofibrosis
Asciminib BCR-ABL1 (Allosteric) Chronic Myelogenous Leukemia

| Selpercatinib | RET | Thyroid & Lung Cancers[16] |

CNS and Metabolic Disorders
  • Rimonabant (Acomplia®): This 1,5-diarylpyrazole was developed as a selective cannabinoid-1 (CB1) receptor antagonist for treating obesity.[23][24][25] It effectively reduced appetite and body weight.[24] However, it was later withdrawn from the market due to serious psychiatric side effects, including depression and anxiety, highlighting the critical importance of central nervous system receptor selectivity and safety profiling.[23][24][26] The Rimonabant story serves as a crucial case study in drug development, emphasizing that potent activity must be balanced with a thorough understanding of potential on- and off-target CNS effects.[26][27]

Other Therapeutic Areas

The utility of the pyrazole scaffold extends to numerous other areas:

  • Anticoagulants: Apixaban (Eliquis®) is a direct factor Xa inhibitor featuring a pyrazolo-piperidone core, crucial for its binding affinity and efficacy in preventing thromboembolic events.[8][16]

  • Erectile Dysfunction: Sildenafil (Viagra®) contains a fused pyrazole ring system (a pyrazolo[4,3-d]pyrimidine) and acts by inhibiting phosphodiesterase-5 (PDE5).[16][28]

  • Antivirals: Lenacapavir is a novel HIV capsid inhibitor, showcasing the scaffold's application in infectious diseases.[28]

Structure-Activity Relationships (SAR): A Game of Substitutions

The true power of the pyrazole scaffold lies in the ability to systematically modify its substituents to optimize biological activity. SAR studies are the cornerstone of this process.

  • N-1 Substitution: This position is a primary site for modification. Attaching different groups here directly impacts solubility, metabolic stability, and can introduce new interactions with the target protein. For example, in kinase inhibitors, N-alkylation can be used to probe deeper into hydrophobic pockets of the ATP-binding site.[29]

  • C-3 and C-5 Substitutions: For diaryl pyrazoles like Celecoxib and Rimonabant, the nature and substitution pattern of the aryl rings at these positions are paramount for potency and selectivity.[25][29] Electron-withdrawing or -donating groups, as well as heterocyclic replacements, can dramatically alter the binding mode and affinity.[2][29]

  • C-4 Substitution: While often unsubstituted, adding groups at the C-4 position can introduce steric bulk that may enhance selectivity by preventing binding to off-targets or can serve as an attachment point for linkers in PROTACs or other targeted therapies.

Experimental Workflow: Probing SAR for a Novel Pyrazole Kinase Inhibitor

G cluster_0 Design & Synthesis cluster_1 In Vitro Screening cluster_2 Analysis & Iteration A Identify Pyrazole Hit B Synthesize Analog Library (Vary R1, R2, R3) A->B C Primary Assay (Target Kinase IC50) B->C D Selectivity Panel (Off-Target Kinases) C->D E Cell-Based Assay (Potency & Toxicity) D->E F Analyze SAR Data E->F G Molecular Modeling (Docking Studies) F->G H Design Next-Gen Analogs G->H H->B Iterative Cycle

Caption: Iterative Workflow for Pyrazole SAR Exploration.

Future Perspectives

The pyrazole scaffold is far from being fully exploited. Its future in medicinal chemistry is bright, with several emerging trends:

  • Targeted Protein Degradation: The stability and synthetic versatility of pyrazoles make them excellent core structures for developing Proteolysis-Targeting Chimeras (PROTACs).

  • Covalent Inhibitors: Incorporating a reactive "warhead" onto a pyrazole scaffold can lead to the development of highly potent and selective covalent inhibitors.

  • Novel Bioisosteric Replacements: Research continues into using pyrazoles to replace other less desirable functional groups, improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.[9][30]

Conclusion

From its humble beginnings, the pyrazole nucleus has become a truly privileged scaffold in medicinal chemistry. Its unique combination of physicochemical properties, synthetic accessibility, and biological promiscuity has enabled the creation of life-changing medicines. A deep understanding of its synthesis, SAR, and mechanistic roles, as demonstrated through iconic drugs like Celecoxib and a new wave of kinase inhibitors, is essential for any drug discovery professional. As new biological targets emerge, the strategic deployment of the pyrazole core will undoubtedly continue to be a cornerstone of innovative therapeutic design, paving the way for the next generation of highly effective and selective drugs.

References

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Current status of pyrazole and its biological activities. PubMed Central.
  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Unknown Source.
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR.
  • Celebrex (Celecoxib) Pharmacology. News-Medical.Net.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
  • Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Unknown Source.
  • The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor. Benchchem.
  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. OUCI.
  • (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Unknown Source.
  • Rimonabant. Wikipedia.
  • Celecoxib.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020)
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central.
  • Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. PubMed.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders.
  • Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. PubMed.
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Unknown Source.
  • Celecoxib P
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,...
  • Some examples of pyrazole based commercial drugs and bioactive molecules.
  • Celecoxib: Mechanism of Action & Structure. Study.com.
  • Pyrazole and Its Biological Activity. Semantic Scholar.
  • A review of recent advances in anticancer activity and SAR of pyrazole deriv
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Deriv
  • Rimonabant: a novel selective cannabinoid-1 receptor antagonist for tre
  • A brief structure–activity relationship (SAR) study of the active pyrazolopyrimidines.
  • Current progress on antioxidants incorporating the pyrazole core.
  • Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Semantic Scholar.
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiprolifer
  • Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. PubMed.
  • Rimonabant:
  • Estrogen receptor beta-subtype selective tetrahydrofluorenones: use of a fused pyrazole as a phenol bioisostere. PubMed.
  • Requiem for Rimonabant: Therapeutic Potential for Cannabinoid CB1 Receptor Antagonists after the Fall. MDPI.
  • Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists.
  • Rimonabant – Knowledge and References. Taylor & Francis.

Sources

A Technical Guide to the Preliminary Bioactivity Investigation of 2-(1H-pyrazol-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Rationale

The Pyrazole Scaffold: A Privileged Core in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is firmly established as a "privileged scaffold" in modern drug discovery.[1][2] Its metabolic stability and versatile chemical nature allow it to serve as the core of numerous therapeutic agents across a wide spectrum of diseases.[1] Well-known pharmaceuticals, including the anti-inflammatory drug Celecoxib, the anticancer agents Ibrutinib and Ruxolitinib, and the erectile dysfunction treatment Sildenafil, all feature the pyrazole moiety, underscoring its pharmacological importance.[1][3][4] The broad bioactivities associated with pyrazole derivatives—spanning anti-inflammatory, anticancer, antimicrobial, antiviral, and antidepressant effects—make novel, uncharacterized pyrazole-containing compounds compelling targets for systematic investigation.[5][6][7][8]

Profile of 2-(1H-pyrazol-4-yl)ethanol: A Candidate for Bioactivity Screening

This compound (CAS: 180207-57-2) is a small molecule featuring the core pyrazole ring functionalized with a hydroxyethyl group. This compound is recognized as a valuable synthetic intermediate, particularly in the development of novel anti-inflammatory and analgesic drugs.[9] The presence of the hydroxyl group offers a reactive handle for further chemical modification, while the pyrazole core provides a proven pharmacophore. Before embarking on extensive synthetic derivatization, a thorough preliminary investigation into the inherent bioactivity of the parent molecule is a critical, cost-effective first step. This guide outlines a logical, multi-tiered workflow to systematically screen and characterize the potential therapeutic properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 180207-57-2[9][10][11]
Molecular Formula C₅H₈N₂O[9][10]
Molecular Weight 112.13 g/mol [9][12]
Appearance White powder / Solid[9][13]
Melting Point 55 °C[13]
Boiling Point 307.6 °C at 760 mmHg[10][13]
XLogP3 -0.05550[10]
Purity ≥ 97-98% (Typical Commercial)[9][13]

Proposed Investigational Workflow

A successful preliminary investigation follows a tiered, or cascaded, approach. This strategy maximizes resource efficiency by using broad, high-throughput primary screens to identify potential "hits," which are then subjected to more specific and complex secondary assays for confirmation and mechanistic insight. This workflow ensures that only the most promising activities are advanced for further, more intensive study.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: Preclinical Advancement Compound Compound Acquisition This compound Screening Broad In Vitro Bioactivity Screening (Parallel Assays) Compound->Screening Test at multiple conc. Hit_Ident Hit Identification & Prioritization (IC50 / MIC Determination) Screening->Hit_Ident Analyze dose-response Secondary Mechanism of Action Assays (e.g., Cytokine Profiling, Apoptosis Assay) Hit_Ident->Secondary Advance 'Hit' Activity Selectivity Selectivity & Off-Target Profiling Secondary->Selectivity Confirm specific action InVivo In Vivo Efficacy Models (e.g., Xenograft, Paw Edema) Selectivity->InVivo Promising Candidate ADME Preliminary ADME/Tox InVivo->ADME Assess in living system

Caption: High-level workflow for bioactivity investigation.

Phase 1: Primary In Vitro Screening Strategy

Hypothesis-Driven Assay Selection

Given the extensive literature on pyrazole derivatives, a hypothesis-driven approach is warranted. The most frequently reported and impactful bioactivities for this scaffold are anti-inflammatory, anticancer, and antibacterial.[2][6][14] Therefore, the initial screening phase should focus on these three key therapeutic areas to maximize the probability of identifying a significant biological effect.

Protocol: Anti-Inflammatory Screening (COX-2 Inhibition Assay)

Rationale: Many pyrazole-containing drugs, like Celecoxib, function as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. This assay directly measures the compound's ability to inhibit this clinically relevant target.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Reconstitute human recombinant COX-2 enzyme and prepare arachidonic acid (substrate) solution in assay buffer.

    • Prepare a detection reagent (e.g., Amplex Red) solution.

    • Use Celecoxib as a positive control. Use DMSO as a vehicle (negative) control.

  • Assay Procedure (96-well plate format):

    • Add 1 µL of test compound dilutions (e.g., final concentrations from 0.1 µM to 100 µM) or controls to appropriate wells.

    • Add 20 µL of COX-2 enzyme solution to all wells and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 20 µL of arachidonic acid solution.

    • Incubate for 10 minutes at 25°C.

    • Stop the reaction and measure the product (Prostaglandin E2) formation using a suitable detection method, such as a colorimetric or fluorescent plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Protocol: Anticancer Cytotoxicity Screening (Resazurin Assay)

Rationale: A primary screen for anticancer potential involves assessing a compound's general cytotoxicity against various cancer cell lines. The resazurin (AlamarBlue) assay is a robust and sensitive method to measure cell viability.[15]

Methodology:

  • Cell Culture and Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) under standard conditions.

    • Harvest cells and seed them into 96-well plates at an appropriate density (e.g., 5,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution.

    • Treat cells with a range of final concentrations (e.g., 0.1 µM to 100 µM) for 72 hours.

    • Include Doxorubicin as a positive control and a DMSO vehicle as a negative control.

  • Viability Assessment:

    • After the incubation period, add 10 µL of resazurin solution to each well.

    • Incubate for 2-4 hours, allowing viable cells to reduce resazurin to the fluorescent resorufin.

    • Measure fluorescence on a plate reader (e.g., Ex/Em ~560/590 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%) by plotting viability against compound concentration.

Protocol: Antibacterial Screening (Minimum Inhibitory Concentration - MIC Assay)

Rationale: The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent needed to inhibit the visible growth of a microorganism.[16] This establishes the compound's potency and spectrum of activity.

Methodology:

  • Strain Preparation:

    • Culture representative bacterial strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), to the mid-logarithmic phase in appropriate broth media (e.g., Mueller-Hinton Broth).

    • Adjust the bacterial suspension to a standardized concentration (e.g., 0.5 McFarland standard).

  • Assay Setup (96-well plate format):

    • Dispense 50 µL of sterile broth into each well.

    • Add 50 µL of the compound stock solution to the first well and perform a 2-fold serial dilution across the plate.

    • Inoculate each well with 50 µL of the standardized bacterial suspension.

    • Include a positive control (bacteria + vehicle), a negative control (broth only), and a standard antibiotic control (e.g., Ampicillin or Gentamicin).

  • Incubation and Reading:

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection: it is the lowest compound concentration in which no visible bacterial growth (turbidity) is observed.[16]

Data Analysis and Interpretation

Defining a "Hit": Criteria for Advancement

A "hit" is a compound that demonstrates a predefined level of activity in a primary screen, warranting further investigation. The criteria are assay-dependent:

  • Anti-Inflammatory (COX-2): An IC₅₀ value < 10 µM is generally considered a strong hit worthy of follow-up.

  • Anticancer (Cytotoxicity): A GI₅₀ value < 20 µM against one or more cell lines indicates potentially valuable activity.

  • Antibacterial (MIC): An MIC value ≤ 16 µg/mL is often a threshold for considering a compound to have promising antibacterial potential.[17]

Data Presentation

Results from the primary screens should be summarized in a clear, comparative table.

Table 2: Hypothetical Primary Screening Results for this compound

Assay TypeTarget/Cell LineResult (IC₅₀ / GI₅₀ / MIC)Interpretation
Anti-Inflammatory Human COX-28.5 µMHit. Moderate Potency.
Anticancer MCF-7 (Breast)> 100 µMInactive
Anticancer A549 (Lung)> 100 µMInactive
Anticancer HCT116 (Colon)75 µMWeak Activity
Antibacterial S. aureus (Gram +)128 µg/mLInactive
Antibacterial E. coli (Gram -)> 256 µg/mLInactive
Prioritizing Lead Activities

Based on the hypothetical data in Table 2, the anti-inflammatory activity is the only one that meets the "hit" criteria. Therefore, subsequent efforts should focus on validating this finding and exploring its mechanism of action. The weak anticancer and negligible antibacterial activities would be deprioritized.

Phase 2: Mechanistic Elucidation (Scenario-Based)

Following the prioritization of a "hit," secondary assays are crucial to understand how the compound exerts its effect.

Scenario: Anti-Inflammatory Activity is Confirmed

If this compound is confirmed as a COX-2 inhibitor, the next logical step is to assess its effects in a more complex, cell-based model of inflammation and to understand its impact on key inflammatory signaling pathways like NF-κB.

Follow-up Assay: Cytokine Release in LPS-Stimulated Macrophages.

  • Protocol: Treat macrophage-like cells (e.g., RAW 264.7) with the compound, then stimulate them with lipopolysaccharide (LPS). After 24 hours, measure the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA. A reduction in cytokine levels would provide strong evidence of anti-inflammatory activity in a cellular context.

Signaling Pathway Context: The NF-κB pathway is a central regulator of inflammation. Its activation by stimuli like LPS leads to the transcription of pro-inflammatory genes, including COX-2 and various cytokines. A compound could inhibit this pathway at multiple nodes.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates NFKB_IKB NF-κB / IκBα (Inactive Complex) IKK->NFKB_IKB Phosphorylates IκBα NFKB NF-κB (Active) NFKB_IKB->NFKB IκBα Degradation Releases NF-κB Nucleus Nucleus NFKB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Induces Transcription Compound This compound (Hypothetical Target) Compound->IKK Potential Inhibition?

Caption: Simplified NF-κB inflammatory signaling pathway.

Future Directions: Bridging to In Vivo Studies

Should a compound demonstrate robust and specific activity in secondary in vitro assays, the logical progression is to evaluate its efficacy in a living organism.[18] This is a critical step in translating basic scientific findings toward a potential therapeutic application.

  • Selection of In Vivo Models: The choice of model must match the confirmed in vitro activity.[19] For a compound with validated anti-inflammatory properties, a standard model is the carrageenan-induced paw edema model in rodents. In this model, the compound is administered prior to injecting carrageenan into the paw, and its efficacy is measured by its ability to reduce the resulting swelling.[19]

  • Pharmacokinetics and Toxicology (ADME/Tox): Concurrently, preliminary studies on the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, along with initial toxicity assessments, are essential. These studies help determine if the compound can reach its target tissue at effective concentrations without causing undue harm, a prerequisite for any further development.

Conclusion

This guide presents a systematic, multi-phase framework for the preliminary bioactivity investigation of this compound. By initiating a broad yet hypothesis-driven screening campaign focused on the known strengths of the pyrazole scaffold, researchers can efficiently identify and prioritize potential therapeutic activities. The progression from high-throughput primary screens to more detailed mechanistic and cell-based assays provides a self-validating pathway to confirm initial findings. This structured approach ensures that resources are focused on the most promising leads, laying a solid and scientifically rigorous foundation for potential future development into more advanced preclinical and in vivo models.[20]

References

  • Fassihi, A., et al. (2018).
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrazole Derivatives in Modern Drug Discovery. inno-chem.com. [Link]
  • Fassihi, A., et al. (2018).
  • Kaur, N., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
  • Alam, M. A., et al. (2022).
  • International Journal of Pharmaceutical Sciences Review and Research. (2020).
  • Fassihi, A., et al. (2018).
  • ResearchGate. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
  • Pharmaron. In Vivo Models For Efficacy Testing. pharmaron.com. [Link]
  • Diverse Pharmacological Potential of different Substituted Pyrazole Deriv
  • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. eurekaselect.com. [Link]
  • Basnet, A., et al. (2015). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. Molecules. [Link]
  • Johnson, J. I., et al. (2011). Drug Efficacy Testing in Mice. PMC - NIH. [Link]
  • Kovač, J., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH. [Link]
  • Loizzo, M. R., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC - NIH. [Link]
  • PubChem. This compound. pubchem.ncbi.nlm.nih.gov. [Link]
  • Fankam, J. G., et al. (2023).
  • Al-Ostath, A. I., et al. (2023). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. ACS Omega. [Link]
  • Li, P., et al. (2023). Design, Synthesis, and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Molecules. [Link]

Sources

Methodological & Application

The Strategic Utility of 2-(1H-pyrazol-4-yl)ethanol in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Unique Role of a Hydroxyethyl Moiety

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of a multitude of therapeutic agents.[1][2] Its prevalence in blockbuster drugs stems from its ability to act as a versatile scaffold, capable of engaging in various biological interactions, including hydrogen bonding and hydrophobic interactions. Pyrazole-containing compounds have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][3][4][5]

Within this important class of heterocycles, 2-(1H-pyrazol-4-yl)ethanol emerges as a particularly valuable building block for drug discovery and development.[6] Its structure is deceptively simple, yet it offers a powerful combination of features: a reactive pyrazole ring and a flexible hydroxyethyl side chain. This bifunctionality allows for sequential or orthogonal derivatization, enabling chemists to explore a vast chemical space and fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. The hydroxyl group, in particular, serves as a convenient handle for introducing a variety of functional groups through well-established synthetic transformations, enhancing the molecule's utility as an intermediate in the synthesis of complex pharmaceutical agents.[6] This document serves as a detailed guide to the applications of this compound in pharmaceutical synthesis, providing both the theoretical underpinnings and practical protocols for its use.

Core Applications in Drug Discovery: A Gateway to Kinase Inhibitors

A significant area where derivatives of this compound show immense promise is in the development of protein kinase inhibitors.[7] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. The pyrazole scaffold is a well-established pharmacophore for kinase inhibition, and the 2-hydroxyethyl side chain of this compound provides an ideal attachment point for moieties that can interact with specific residues in the kinase active site or modulate the overall properties of the inhibitor.

For instance, the Janus kinase (JAK) family of enzymes is a critical target in the treatment of inflammatory diseases like rheumatoid arthritis.[8] Many potent JAK inhibitors feature a substituted pyrazole core. The synthesis of such inhibitors often involves the strategic functionalization of a pyrazole building block to achieve high potency and selectivity. While a direct synthesis of a marketed drug like Tofacitinib from this compound is not the primary route, the functionalization of this building block illustrates key synthetic strategies employed in the synthesis of such complex molecules.[6][9][10]

The following sections will provide detailed protocols for the two most common and critical transformations of the hydroxyl group of this compound: etherification and esterification. These reactions are fundamental to extending the molecular framework and introducing diverse functionalities necessary for biological activity.

Synthetic Protocols and Methodologies

Protocol 1: O-Alkylation (Etherification) via Williamson Ether Synthesis

The formation of an ether linkage is a common strategy to introduce lipophilic groups or linkers. The Williamson ether synthesis is a robust and reliable method for achieving this transformation.

Causality of Experimental Choices:

  • Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the alkoxide. This is crucial for initiating the nucleophilic attack on the alkyl halide.

  • Solvent: Anhydrous tetrahydrofuran (THF) is an excellent solvent for this reaction as it is polar enough to dissolve the reactants but does not participate in the reaction. Its anhydrous nature is critical to prevent quenching of the sodium hydride.

  • Temperature: The reaction is initially performed at a low temperature (0 °C) to control the exothermic reaction of the alcohol with NaH. It is then allowed to warm to room temperature to drive the SN2 reaction to completion.

Detailed Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in anhydrous THF (10 volumes), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the desired alkyl halide (R-X, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ether.

Data Presentation:

EntryAlkyl Halide (R-X)BaseSolventTemp (°C)Time (h)Yield (%)
1Benzyl bromideNaHTHF0 to rt1685-95
2Ethyl iodideNaHTHF0 to rt1880-90
3Propargyl bromideNaHTHF0 to rt1275-85

Experimental Workflow Diagram:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_process Process Reactant1 This compound Step1 Deprotonation (0 °C) Reactant1->Step1 Reactant2 Alkyl Halide (R-X) Step2 SN2 Attack (rt) Reactant2->Step2 Reagent1 NaH Reagent1->Step1 Reagent2 Anhydrous THF Step1->Step2 Step3 Workup & Purification Step2->Step3 Product O-Alkyl-2-(1H-pyrazol-4-yl)ethanol Step3->Product

Caption: Williamson Ether Synthesis Workflow.

Protocol 2: Esterification via Fischer Esterification

Esterification is a fundamental transformation for introducing a wide range of functional groups and for prodrug strategies. The Fischer esterification is a classic acid-catalyzed method.[11][12][13]

Causality of Experimental Choices:

  • Catalyst: Concentrated sulfuric acid is a strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[13]

  • Solvent: The carboxylic acid or an excess of the alcohol can serve as the solvent. Using an excess of one reactant drives the equilibrium towards the product side.[13]

  • Temperature: The reaction is heated to reflux to increase the reaction rate and to facilitate the removal of water, which also shifts the equilibrium towards the products.[12]

Detailed Step-by-Step Methodology:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in the desired carboxylic acid (R-COOH, 5.0 eq, which also acts as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the product with ethyl acetate (3 x 20 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired ester.

Data Presentation:

EntryCarboxylic Acid (R-COOH)CatalystTemp (°C)Time (h)Yield (%)
1Acetic acidH₂SO₄Reflux670-80
2Benzoic acidH₂SO₄Reflux865-75
3Propionic acidH₂SO₄Reflux672-82

Experimental Workflow Diagram:

Fischer_Esterification cluster_reactants Reactants cluster_process Process Reactant1 This compound Step2 Nucleophilic Attack Reactant1->Step2 Reactant2 Carboxylic Acid (R-COOH) Step1 Protonation Reactant2->Step1 Reagent1 H₂SO₄ (cat.) Reagent1->Step1 Step1->Step2 Step3 Dehydration & Deprotonation Step2->Step3 Step4 Workup & Purification Step3->Step4 Product Ester Derivative Step4->Product

Caption: Fischer Esterification Workflow.

Protocol 3: Mitsunobu Reaction for C-N and C-O Bond Formation

The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a variety of functional groups with inversion of stereochemistry, although for an achiral alcohol like this compound, it serves as a mild method for forming esters, ethers, and importantly, for N-alkylation.[3][14][15] This reaction is particularly useful when dealing with sensitive substrates that cannot tolerate the harsh conditions of other methods.

Causality of Experimental Choices:

  • Reagents: Triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) form the key redox couple that activates the alcohol.[14]

  • Nucleophile: The reaction is versatile and works with a range of acidic nucleophiles (pKa < 15), including carboxylic acids and imides (like phthalimide for subsequent Gabriel synthesis of amines).[3]

  • Solvent: Anhydrous THF is a common solvent that effectively dissolves the reactants and intermediates.[14]

  • Temperature: The reaction is initiated at low temperature to control the formation of the betaine intermediate and then warmed to room temperature to drive the SN2 displacement.[14]

Detailed Step-by-Step Methodology (for N-Alkylation with Phthalimide):

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), phthalimide (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF (15 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude residue can be purified by column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts, yielding the N-alkylated phthalimide derivative.

Data Presentation:

EntryNucleophileReagentsSolventTemp (°C)Time (h)Yield (%)
1PhthalimidePPh₃, DIADTHF0 to rt1880-90
2Benzoic AcidPPh₃, DEADTHF0 to rt1685-95
34-NitrophenolPPh₃, DIADTHF0 to rt2075-85

Logical Relationship Diagram:

Mitsunobu_Reaction_Logic cluster_reactants Core Components cluster_reagents Activating System Alcohol This compound Intermediate2 Alkoxyphosphonium Salt Alcohol->Intermediate2 Nucleophile Acidic Nucleophile (Nu-H) (e.g., R-COOH, Phthalimide) Product Substituted Product (Pyrazolyl-CH₂CH₂-Nu) Nucleophile->Product SN2 Attack Phosphine Triphenylphosphine (PPh₃) Intermediate1 [PPh₃-DEAD/DIAD] Betaine Phosphine->Intermediate1 Azo Azodicarboxylate (DEAD/DIAD) Azo->Intermediate1 Intermediate1->Intermediate2 Reacts with Alcohol Intermediate2->Product Byproduct Triphenylphosphine Oxide + Hydrazine Derivative Intermediate2->Byproduct

Sources

Application Notes and Protocols: Leveraging 2-(1H-pyrazol-4-yl)ethanol for the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Unique Potential of 2-(1H-pyrazol-4-yl)ethanol

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active agents.[1][2] Pyrazole-containing compounds exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and neuroprotective properties.[2][3] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, serves as a versatile template for designing molecules that can effectively interact with various biological targets, notably protein kinases.[4][5] The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer, making them a major focus for drug discovery.[4]

Within this important class of building blocks, this compound emerges as a particularly valuable synthon. Its structure thoughtfully combines the biologically active pyrazole core with a reactive primary alcohol, providing two distinct points for chemical modification. This bifunctionality allows for the strategic and divergent synthesis of complex molecules. The hydroxyl group can be readily transformed into esters, ethers, or activated for nucleophilic substitution, while the pyrazole ring's nitrogen atoms offer sites for regioselective alkylation or arylation.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on utilizing this compound as a versatile starting material for novel compound synthesis, with a focus on creating potential kinase inhibitors.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueReference
CAS Number 180207-57-2[6]
Molecular Formula C₅H₈N₂O[6]
Molecular Weight 112.13 g/mol [6]
Appearance Solid
Boiling Point 307.6°C at 760 mmHg
Melting Point 55°C

Strategic Synthesis: Key Transformations and Protocols

The synthetic utility of this compound stems from the differential reactivity of its two key functional moieties: the ethanol side chain and the pyrazole NH group. Strategic manipulation often requires the use of protecting groups to ensure selectivity.[7][8]

Logical Workflow for Synthesis

The following diagram illustrates a logical workflow for the divergent functionalization of this compound. The initial choice involves either protecting the alcohol to react at the pyrazole nitrogen or reacting at the alcohol first.

G A This compound B Protect Hydroxyl Group (e.g., TBDMS, THP) A->B Path 1 C Functionalize Hydroxyl Group (e.g., Esterification, Etherification, Mitsunobu) A->C Path 2 D Regioselective N-Alkylation/ N-Arylation B->D H N-Functionalized Pyrazole Ethanol C->H E Deprotect Hydroxyl Group D->E G Final Compound Library D->G F Further Side-Chain Modification E->F F->G H->D N-Alkylation G sub This compound reagents + R-X Base, Solvent sub->reagents prod1 N1-alkylated (Major) reagents->prod1 prod2 N2-alkylated (Minor) reagents->prod2 G A This compound B 1. Protect OH 2. N-Alkylation 3. Deprotect OH A->B C N-Alkylated Pyrazole Ethanol B->C D 1. Activate OH (e.g., Tosylation) 2. Nucleophilic Substitution (e.g., with Amine) C->D E Kinase Inhibitor Analog D->E

Sources

Application Note: A Protocol for the Synthesis of Anti-Inflammatory Drugs Utilizing Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for a multitude of therapeutic agents.[1][2][3] Its derivatives are particularly prominent in the development of anti-inflammatory drugs, most notably the class of selective cyclooxygenase-2 (COX-2) inhibitors.[4][5] This application note provides a detailed guide for researchers and drug development professionals on the synthesis of pyrazole-based anti-inflammatory drugs. We will explore the fundamental synthetic strategies for constructing the pyrazole core, followed by a specific, detailed protocol for the synthesis of Celecoxib, a widely recognized COX-2 inhibitor. The causality behind experimental choices, key mechanistic insights, and methods for characterization are discussed to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Pyrazole Scaffold

Inflammation is a complex biological response, with the cyclooxygenase (COX) enzymes playing a pivotal role in mediating the production of prostaglandins, which are key drivers of the inflammatory cascade.[4] Non-steroidal anti-inflammatory drugs (NSAIDs) traditionally inhibit both COX-1, a constitutive enzyme responsible for homeostatic functions like gastrointestinal protection, and COX-2, an enzyme induced at inflammatory sites.[5] This non-selective inhibition is the primary cause of the gastrointestinal side effects associated with traditional NSAIDs.[4][5]

The development of selective COX-2 inhibitors marked a significant therapeutic advancement, and pyrazole derivatives have been central to this success.[4] Celecoxib, a 1,5-diarylpyrazole, exemplifies this class of drugs, offering potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal toxicity by selectively targeting the COX-2 enzyme.[4][5][6] The versatility of the pyrazole ring allows for diverse substitutions, enabling chemists to fine-tune the molecule's affinity and selectivity for specific biological targets.[2]

COX_Inhibition cluster_0 Traditional NSAIDs cluster_1 Pyrazole-Based COX-2 Inhibitors (e.g., Celecoxib) Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 Inhibited COX-2 COX-2 Arachidonic Acid->COX-2 Inhibited Prostaglandins (Homeostatic) Prostaglandins (Homeostatic) COX-1->Prostaglandins (Homeostatic) Blocked Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2->Prostaglandins (Inflammatory) Blocked Arachidonic Acid_2 Arachidonic Acid COX-1_2 COX-1 Arachidonic Acid_2->COX-1_2 Spared COX-2_2 COX-2 Arachidonic Acid_2->COX-2_2 Inhibited Prostaglandins_Homeostatic_2 Prostaglandins (Homeostatic) COX-1_2->Prostaglandins_Homeostatic_2 Maintained Prostaglandins_Inflammatory_2 Prostaglandins (Inflammatory) COX-2_2->Prostaglandins_Inflammatory_2 Blocked

Caption: Mechanism of selective vs. non-selective COX inhibition.

Core Synthetic Strategies for the Pyrazole Ring

The construction of the pyrazole ring is typically achieved through the condensation of a hydrazine derivative with a 1,3-difunctional compound. The choice of reactants and conditions dictates the substitution pattern of the final product.

Knorr Pyrazole Synthesis

The most common and robust method for pyrazole synthesis is the Knorr reaction, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[7][8] The reaction proceeds under acidic or basic conditions. The mechanism involves the initial formation of an imine or enamine, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[7] The use of unsymmetrical dicarbonyl compounds can lead to a mixture of regioisomers, a critical consideration in drug synthesis.[4]

Knorr_Synthesis Reactants Reactants1,3-Dicarbonyl CompoundHydrazine (R'-NHNH2) Step1 1. Condensation Reactants->Step1 Intermediate Non-aromatic Intermediate (Pyrazoline derivative) Step1->Intermediate Forms C=N bond Step2 2. Intramolecular Cyclization Step3 3. Dehydration Step2->Step3 Forms N-N containing ring Product Substituted Pyrazole Step3->Product Aromatization Intermediate->Step2 Celecoxib_Workflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Cyclocondensation (Knorr Synthesis) A 4'-Methylacetophenone D 1,3-Dione Intermediate A->D Yield: ~86-91% B Ethyl Trifluoroacetate B->D Yield: ~86-91% C Base (e.g., NaH, NaOMe) C->D Yield: ~86-91% G Celecoxib D->G E 4-Hydrazinylbenzenesulfonamide HCl E->G F Solvent (e.g., Methanol, Ethanol) F->G

Sources

Application Notes & Protocols: Strategic Integration of 2-(1H-pyrazol-4-yl)ethanol in Advanced Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole moiety is a foundational scaffold in modern agrochemical discovery, integral to a wide array of fungicides, herbicides, and insecticides.[1][2][3] This technical guide is designed for researchers, scientists, and formulation development professionals, detailing the strategic use of 2-(1H-pyrazol-4-yl)ethanol in next-generation agrochemical products. Moving beyond conventional protocols, this document delves into the causal relationships underpinning formulation science, offering field-proven insights and robust, self-validating experimental designs. The focus is on leveraging the distinct physicochemical properties of this compound to enhance bioavailability, formulation stability, and overall field performance.

Introduction: The Prominence of the Pyrazole Scaffold in Agrochemicals

The pyrazole ring system is a highly valued heterocyclic structure in the synthesis of modern agrochemicals.[1][3][4] Its derivatives are recognized for a broad spectrum of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[3][4] In agriculture, pyrazole derivatives are crucial in the manufacturing of effective pesticides and herbicides for controlling pests and weeds.[1] For instance, pyraclostrobin is a well-known fungicide used to manage various diseases in fruit trees and vegetables.[1]

The versatility of the pyrazole structure, with its multiple substitution sites, provides a vast optimization space for developing novel active ingredients with unique mechanisms of action.[2] This has led to the development of numerous commercial fungicides that incorporate a pyrazole moiety for plant protection.[3] The compound this compound, in particular, serves as a valuable intermediate and building block in the synthesis of these complex agrochemical molecules.[5]

Physicochemical Profile of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in formulation development. This bifunctional molecule, featuring a hydrophilic alcohol group and a polar pyrazole ring, possesses unique solubility and interaction characteristics that can be harnessed to improve formulation performance.[5]

Table 1: Key Physicochemical Properties of this compound

PropertyValueImplication in Formulation
Molecular Formula C₅H₈N₂O[6][7][8]-
Molecular Weight 112.13 g/mol [6][7][8]Influences diffusion and transport properties.
Appearance Solid[9]Basic quality control parameter.
Boiling Point 307.6 °C at 760 mmHg[6]Low volatility reduces handling risks during processing.
Density 1.228 g/cm³[6]Relevant for suspension and emulsion density matching.
LogP (XLogP3) -0.0555[6]Indicates high water solubility and suitability for aqueous formulations.
Vapor Pressure 0 mmHg at 25°C[6]Contributes to stability and reduced environmental exposure.

Note: These values, sourced from chemical databases, should be confirmed empirically as part of the formulation development process.

The highly polar nature and low LogP of this compound make it an excellent candidate for aqueous-based formulations such as Suspension Concentrates (SC) and Soluble Liquids (SL). Its hydroxyl group provides a reactive site for derivatization and acts as a hydrogen bond donor, which can enhance the solvation of the active ingredient (AI) or function as a stabilizing agent.[5]

Strategic Roles in Agrochemical Formulations

Beyond its role as a synthetic intermediate, the properties of this compound suggest its direct application within formulations to boost performance and stability.

As a Co-solvent and Crystal Growth Inhibitor

A significant challenge in developing stable Suspension Concentrate (SC) formulations is the prevention of crystal growth of the dispersed active ingredient, which can lead to formulation failure.[10][11][12] Crystal growth inhibitors are crucial additives that can dramatically reduce this phenomenon.[10] The high polarity and hydrogen-bonding capability of this compound enable it to adsorb to the surface of AI particles. This creates a solvation layer that can sterically and electronically hinder particle agglomeration and crystal growth, a common failure mode in high-load SC formulations.[12]

Causality: The pyrazole ring can engage in π-π stacking interactions with aromatic or heterocyclic moieties of the AI, while the ethanol tail offers hydrogen bonding opportunities with both the AI and the aqueous medium. This dual-interaction mechanism provides a robust barrier against crystallization. This is similar to how specialized dispersants with varied functional groups, such as lignosulfonates, anchor to active ingredient surfaces to provide stability.[11]

As a Bio-enhancer and Penetrant Adjuvant

Adjuvants are critical components added to spray solutions to improve the efficacy of a pesticide.[13][14] They can enhance performance by improving spray coverage, droplet retention, and the rate of pesticide movement into the plant.[13][15][16] The structure of this compound, resembling natural plant metabolites, combined with its hydrophilic character, can facilitate penetration through the waxy cuticle of plant leaves—a primary barrier to AI uptake. By acting as a humectant, it can prolong the drying time of spray droplets on the leaf surface, thereby increasing the absorption window for the AI.[16]

Expert Insight: While not a conventional surfactant, its ability to modify the formulation's polarity can work synergistically with other adjuvants to improve wetting and spreading on difficult-to-wet leaf surfaces. This enhanced absorption can maximize the impact of the applied chemicals and potentially reduce the amount of product needed for effective control.[15][17]

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating clear checkpoints and expected outcomes to ensure trustworthiness and scientific rigor.

Protocol: Evaluating this compound as a Crystal Growth Inhibitor in an SC Formulation

Objective: To quantitatively assess the effectiveness of this compound in preventing particle size increase in a model Suspension Concentrate formulation under accelerated storage conditions.

Materials:

  • Active Ingredient (AI): A pyrazole-based fungicide (e.g., technical grade Fluxapyroxad)

  • This compound

  • Propylene Glycol (antifreeze/humectant)

  • Wetting Agent (e.g., Sodium Lignosulfonate)

  • Dispersing Agent (e.g., Polymeric surfactant like Atlox™ 4913)

  • Thickener (e.g., Xanthan Gum)

  • Deionized Water

  • Particle Size Analyzer (e.g., Laser Diffraction)

  • High-shear Homogenizer or Bead Mill

  • Controlled Temperature Oven (54 °C)

Methodology:

  • Preparation of Mill Base:

    • In a suitable vessel, combine deionized water, propylene glycol, wetting agent, and dispersing agent. Mix until all components are fully dissolved.

    • Slowly add the AI powder to the aqueous phase under low-shear agitation to form a slurry.

    • Prepare separate batches and add this compound at varying concentrations (e.g., 0%, 1.0%, 2.5%, 5.0% w/w).

  • Wet Milling:

    • Transfer the slurry to a bead mill or utilize a high-shear homogenizer.

    • Mill the suspension to achieve the target mean particle size (D₅₀) within the desired range (e.g., 2-5 µm). Record the initial particle size distribution for each batch as the "Time 0" measurement.[18]

  • Final Formulation (Let-down):

    • In a separate vessel, prepare the thickener phase by slowly dispersing xanthan gum into deionized water under constant agitation until fully hydrated.

    • Slowly add the milled slurry (mill base) to the thickener phase while mixing to achieve the final target AI concentration.

  • Accelerated Storage Stability Test:

    • Divide each formulation batch into two sets of samples in appropriate sealed containers.[19]

    • Store one set at room temperature (RT, ~25°C) as a control.

    • Place the second set in a calibrated oven at 54 ± 2°C for 14 days. This is a standard accelerated stability test condition used in the agrochemical industry to simulate long-term storage.[18][20]

  • Analysis:

    • After 14 days, remove the high-temperature samples from the oven and allow them to equilibrate to room temperature.

    • Visually inspect all samples for physical changes such as sedimentation, syneresis, or caking.

    • Gently invert the samples to re-homogenize before analysis.

    • Measure the particle size distribution of both the RT and 54°C samples.

    • Measure other relevant parameters like pH and viscosity.[21][]

Trustworthiness Check (Self-Validation):

  • Baseline Control: The 0% this compound formulation serves as the negative control. Significant particle size growth in this sample under accelerated conditions validates the test's ability to induce stress.[12]

  • Dose-Response Relationship: A clear trend demonstrating reduced particle size growth with increasing concentrations of this compound provides strong evidence of its efficacy as a crystal growth inhibitor.

  • Physical Stability: The formulation should remain homogeneous with no hard caking. Suspensibility tests can also be performed to ensure the AI remains readily dispersible.[][23]

Data Presentation:

Table 2: Example Data for Particle Size Stability Study

Concentration of this compound (% w/w)Initial D₅₀ (µm)D₅₀ after 14 days at RT (µm)D₅₀ after 14 days at 54°C (µm)% Increase in D₅₀ (at 54°C)
0% (Control)2.93.19.2217%
1.0%3.03.16.1103%
2.5%2.93.04.038%
5.0%3.13.23.513%
Workflow Diagram: SC Formulation & Stability Testing

SC_Formulation_Workflow cluster_prep Phase 1: Preparation cluster_milling Phase 2: Milling & QC cluster_letdown Phase 3: Final Formulation cluster_storage Phase 4: Accelerated Storage cluster_analysis Phase 5: Stability Analysis A 1. Prepare Aqueous Phase (Water, Glycol, Wetting/Dispersing Agents) B 2. Add Active Ingredient (AI) & this compound A->B C 3. Create Homogeneous Slurry B->C D 4. Wet Milling to Target Particle Size (e.g., 2-5 µm) C->D E 5. Initial QC Check: Particle Size Distribution (D50, D90) D->E G 7. Let-down: Combine Mill Base with Thickener Phase E->G F 6. Prepare Thickener Phase (e.g., Xanthan Gum) F->G H 8. Final Formulation QC (Viscosity, pH, AI Assay) G->H I 9. Store Samples: - Room Temp (Control) - 54°C for 14 Days H->I J 10. Post-Storage Analysis: - Particle Size - Viscosity & pH - Microscopic Examination I->J K 11. Evaluate & Compare Results: Assess Crystal Growth Inhibition J->K

Caption: Workflow for SC formulation incorporating this compound and subsequent stability testing.

Conclusion and Future Directions

This compound is a multifunctional compound that offers significant potential as a functional excipient in modern agrochemical formulations. Its demonstrated utility as a crystal growth inhibitor addresses a critical stability challenge in suspension concentrates. The protocols provided herein offer a robust, data-driven framework for systematically evaluating its benefits and optimizing its concentration.

Future research should be directed towards quantifying its impact on AI penetration through leaf cuticles and investigating potential synergistic effects with other formulation adjuvants. A deeper understanding of these interactions will unlock the full potential of this compound, enabling the development of more effective, stable, and sustainable crop protection solutions.

References

  • Adjuvants And The Power Of The Spray Droplet. Purdue Agriculture.
  • Adjuvants in Pesticides. National Pesticide Information Center.
  • Agrochemical Compatibility Test Protocol With References. Scribd.
  • Understanding Adjuvants in Agriculture: Benefits and Uses. Green Envirochem Solutions.
  • Role of spray adjuvants with postemergence herbicides. Iowa State University Extension and Outreach.
  • Understanding the role of adjuvants in agriculture. Gulf Oil International.
  • Crystal growth inhibition strategies in suspension concentrate formulations with case studies. Ingevity.
  • Crystal growth inhibition strategies in suspension concentrate formulations. Ingevity.
  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem.
  • This compound. PubChem.
  • Pyrazole Derivatives: A Comprehensive Review on Synthesis Strategies and Medicinal Properties in Contemporary Drug Discovery. International Journal of Research and Publication Reviews.
  • Generation of storage stability data for agricultural chemical products. Australian Pesticides and Veterinary Medicines Authority.
  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. ACS Publications.
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications.
  • (PDF) Pesticide formulation testing: importance and protocols. ResearchGate.
  • Crystallization inhibitors in agricultural formulations. Google Patents.
  • Chemistry in Crop Protection. Part 4. Pyrazole Chemistry in Crop Protection. ResearchGate.

Sources

The Pivotal Role of 2-(1H-pyrazol-4-yl)ethanol in Modern Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of modern drug discovery is characterized by an ever-present demand for novel molecular scaffolds that can be readily diversified to target a wide array of biological entities. Within this context, small heterocyclic molecules have emerged as privileged structures, capable of intricate interactions with protein targets. Among these, 2-(1H-pyrazol-4-yl)ethanol has garnered significant attention as a versatile and highly valuable building block. Its unique combination of a reactive hydroxyl group and a modifiable pyrazole core makes it an ideal starting point for the synthesis of complex drug candidates, particularly in the realm of kinase inhibitors for oncology and inflammatory diseases. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and insights to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Advantage of the Pyrazole Scaffold

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, found in a multitude of approved drugs. The reasons for its prevalence are multifaceted. The pyrazole core can act as a bioisostere for other functional groups, participate in hydrogen bonding as both a donor and acceptor, and serve as a rigid scaffold to orient substituents in a defined three-dimensional space. The incorporation of a 2-hydroxyethyl side chain at the 4-position, as seen in this compound, adds a crucial point of synthetic diversity, allowing for the facile introduction of various pharmacophoric elements.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and screening.

PropertyValueSource
Molecular Formula C5H8N2O[1]
Molecular Weight 112.13 g/mol [1]
Appearance White to yellow solid[2]
Melting Point 54-55 °C[2]
Boiling Point 140-145 °C at 0.3 Torr[2]
Solubility Soluble in water, ethanol, methanol[1]
pKa 14.34 ± 0.50 (Predicted)[2]
LogP -0.05550[3]

Storage and Handling: this compound should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[2] It is classified as harmful if swallowed and causes skin and eye irritation.[4] Appropriate personal protective equipment should be worn during handling.

Synthetic Routes to this compound: A Practical Protocol

While several synthetic routes to this compound exist, a common and reliable method involves the hydroboration-oxidation of 4-vinylpyrazole. This two-step process offers good yields and regioselectivity.

Protocol 1: Synthesis of this compound via Hydroboration-Oxidation

This protocol is adapted from established hydroboration-oxidation procedures.[5][6][7]

Step 1: Hydroboration of 4-Vinylpyrazole

  • Materials: 4-vinylpyrazole, borane-tetrahydrofuran complex (1M solution in THF), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-vinylpyrazole (1 equivalent) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the borane-tetrahydrofuran complex (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Oxidation of the Organoborane Intermediate

  • Materials: Organoborane solution from Step 1, aqueous sodium hydroxide (3M), hydrogen peroxide (30% solution).

  • Procedure:

    • Cool the reaction mixture from Step 1 back to 0 °C in an ice bath.

    • Slowly and carefully add the aqueous sodium hydroxide solution, followed by the dropwise addition of hydrogen peroxide. Caution: This reaction is exothermic. Maintain the temperature below 20 °C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure this compound.

Application in Drug Discovery: A Focus on Kinase Inhibitors

The hydroxyl group of this compound serves as a convenient handle for introducing a wide range of functionalities through etherification, esterification, or conversion to an amine. This versatility has been extensively exploited in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[8]

Case Study: Synthesis of a Pyrazole-based JAK Inhibitor Scaffold

The Janus kinase (JAK) family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which is central to immune function and cell growth.[9] Inhibitors of JAKs have shown significant therapeutic success in treating autoimmune diseases and myeloproliferative neoplasms. Many potent JAK inhibitors feature a pyrazole core. The following protocol outlines a general strategy for synthesizing a pyrazole-based JAK inhibitor scaffold starting from this compound.

Protocol 2: Synthesis of a 4-(2-aminoethyl)-1H-pyrazole Intermediate

This protocol is a representative transformation to convert the hydroxyl group into a more versatile amine functionality for further elaboration.

Step 1: Mesylation of this compound

  • Materials: this compound, triethylamine, methanesulfonyl chloride, anhydrous dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-3 hours.

    • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude mesylate.

Step 2: Azide Displacement

  • Materials: Crude mesylate from Step 1, sodium azide, dimethylformamide (DMF).

  • Procedure:

    • Dissolve the crude mesylate in DMF.

    • Add sodium azide (1.5 equivalents) and heat the mixture to 60-70 °C for 4-6 hours.

    • Cool the reaction mixture, pour it into water, and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry, and concentrate to give the crude azide.

Step 3: Reduction to the Amine

  • Materials: Crude azide from Step 2, triphenylphosphine or lithium aluminum hydride (LAH), THF, water.

  • Procedure (Staudinger Reduction):

    • Dissolve the crude azide in THF and add triphenylphosphine (1.2 equivalents).

    • Stir at room temperature for 2-3 hours, then add water and stir for an additional 8-12 hours.

    • Concentrate the reaction mixture and purify by column chromatography to obtain the desired amine.

This aminoethyl-pyrazole intermediate can then be coupled with a variety of heterocyclic cores commonly found in kinase inhibitors, such as pyrimidines, pyrrolopyrimidines, or other elaborated scaffolds.[9]

The JAK-STAT Signaling Pathway and Inhibition

The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. Its inhibition by small molecules has proven to be a successful therapeutic strategy.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment & Phosphorylation JAK->Receptor Phosphorylation JAK->JAK STAT_P p-STAT Dimer STAT Dimer STAT_P->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Modulation Inhibitor JAK Inhibitor (e.g., Pyrazole-based) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and its inhibition.

Screening of Kinase Inhibitors Derived from this compound

Once a library of compounds has been synthesized from this compound, they must be screened for their ability to inhibit the target kinase. A widely used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.

Protocol 3: In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol is a generalized procedure based on the manufacturer's instructions.[10][11][12][13][14]

  • Materials: Kinase of interest, substrate, ATP, test compounds (dissolved in DMSO), ADP-Glo™ Reagent, Kinase Detection Reagent, multi-well plates (e.g., 384-well).

  • Procedure:

    • Compound Plating: Dispense serial dilutions of the test compounds into the wells of the assay plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

    • Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the reaction. The final ATP concentration should ideally be at or near the Km for the kinase.

    • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

    • ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to convert the ADP produced to ATP and initiate the luciferase-based detection reaction. Incubate for 30-60 minutes at room temperature.

    • Luminescence Reading: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus inversely proportional to the inhibitory activity of the compound.

    • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Inhibitor_Screening_Workflow cluster_synthesis Synthesis cluster_screening Screening cluster_optimization Optimization Start This compound Library Compound Library Start->Library Diversification Assay Kinase Assay (e.g., ADP-Glo) Library->Assay Data Data Analysis (IC50 Determination) Assay->Data SAR Structure-Activity Relationship (SAR) Data->SAR SAR->Library Iterative Design Lead Lead Compound SAR->Lead

Caption: Workflow for kinase inhibitor discovery.

Structure-Activity Relationship (SAR) and Lead Optimization

The data obtained from kinase screening allows for the establishment of a structure-activity relationship (SAR). By comparing the inhibitory potencies of different derivatives, researchers can identify which structural modifications enhance activity and selectivity. For instance, in the development of pyrazole-based JAK inhibitors, the nature of the substituent on the pyrazole nitrogen and the groups attached via the ethyl linker can dramatically influence the IC50 values.[9][15][16]

Table of Inhibitory Activities of Pyrazole-based Kinase Inhibitors:

Compound ScaffoldTarget KinaseIC50 (nM)Reference
4-Amino-(1H)-pyrazole derivativeJAK13.4
4-Amino-(1H)-pyrazole derivativeJAK22.2[9]
4-Amino-(1H)-pyrazole derivativeJAK33.5[9]
1H-pyrazolo[3,4-d]pyrimidin-4-amino derivativeJAK26.5[15]
3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivativeJAK2166[16]
3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivativeJAK357[16]
Pyrazolo[1,5-a]pyrimidine derivativeCDK290[1]
Pyrazole-based derivativeCDK224

This iterative process of synthesis, screening, and SAR analysis is the cornerstone of lead optimization, ultimately leading to the identification of a clinical candidate.

Conclusion

This compound is a remarkably versatile and valuable building block in drug discovery. Its straightforward incorporation into complex molecules, coupled with the proven track record of the pyrazole scaffold in medicinal chemistry, makes it an attractive starting point for the development of novel therapeutics. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this powerful tool in their quest for new medicines. The continued exploration of derivatives of this compound is poised to yield the next generation of innovative drugs targeting a wide range of human diseases.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. [Link]
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. NIH. [Link]
  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Semantic Scholar. [Link]
  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PubMed Central. [Link]
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
  • IC 50 values and selectivity index of pyrazolines 1-5.
  • This compound. PubChem. [Link]
  • 2-(1-Methyl-1H-pyrazol-4-yl)ethanol. Chemsrc. [Link]
  • Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. PubMed. [Link]
  • Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors.
  • Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. PubMed. [Link]
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Process for the preparation of a pyrazole derivative.
  • Schematic representation of our hydroboration/oxidation continuous fl ow setup.
  • Pyrazole synthesis. Organic Chemistry Portal. [Link]
  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PubMed Central. [Link]
  • Process for the preparation of N-{(2S)-1-[3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1yl] propan-2-yl}-5-(1-hydroxyethyl). Technical Disclosure Commons. [Link]
  • Development of a flow method for the hydroboration/oxidation of olefins.
  • Hydroboration-Oxidation of (±)-(1α,3α,3aβ,6aβ) -1,2,3,3a,4,6a-Hexahydro-1,3-pentalenedimethanol and Its O-Protected Derivatives: Synthesis of New Compounds Useful for Obtaining (iso)Carbacyclin Analogues and X-ray Analysis of the Products. MDPI. [Link]
  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research. [Link]
  • Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c.

Sources

Application Notes & Protocols: Strategic Synthesis of Novel Analgesic Agents from 2-(1H-pyrazol-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] Notably, pyrazole derivatives are prominent in the landscape of analgesic and anti-inflammatory drugs, exemplified by the selective COX-2 inhibitor, Celecoxib.[3][4][5] This guide provides a comprehensive overview of synthetic strategies and detailed protocols for the derivatization of 2-(1H-pyrazol-4-yl)ethanol, a versatile and commercially available building block, to generate novel candidates for analgesic drug discovery.[6][7] We will explore key chemical transformations, including oxidation, etherification, and N-arylation, explaining the mechanistic rationale behind these choices and their potential impact on pharmacological activity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating experimental systems to accelerate the discovery of next-generation analgesic agents.

Introduction: The Pyrazole Scaffold in Analgesic Drug Design

Nitrogen-containing heterocycles are fundamental building blocks in pharmaceutical development, prized for their ability to form multiple hydrogen bonds, act as bioisosteres for other functional groups, and provide rigid scaffolds for orienting pharmacophoric elements.[2] Among these, the five-membered pyrazole ring is a "privileged scaffold" due to its presence in a multitude of approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antipsychotic agents.[1][3]

The analgesic and anti-inflammatory properties of many pyrazole derivatives stem from their ability to inhibit cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory cascade.[8][9] The discovery of two COX isoforms, the constitutive COX-1 and the inducible COX-2, spurred the development of selective COX-2 inhibitors to mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[10]

This compound serves as an ideal starting material for building novel analgesic candidates.[6] Its structure offers three key points for chemical modification:

  • The Pyrazole N1-position: Unsubstituted, it is available for alkylation or arylation, a common strategy for introducing moieties like the benzenesulfonamide group found in Celecoxib, which is crucial for COX-2 selectivity.[5]

  • The Hydroxyl Group: The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted into ethers and esters, allowing for the exploration of a vast chemical space.

  • The Pyrazole Ring: While less common for this specific starting material, substitutions can be made at other positions on the pyrazole ring in more complex syntheses.

This guide will focus on strategic modifications of the N1-position and the ethanol side chain to create libraries of compounds for analgesic screening.

Strategic Synthetic Pathways

The derivatization of this compound can be systematically approached to generate a diverse library of potential analgesic compounds. The overall workflow involves a few key transformations that can be performed sequentially or in parallel.

G cluster_0 Core Starting Material cluster_1 Side-Chain Modification cluster_2 N1-Ring Functionalization cluster_3 Final Analgesic Candidates A This compound B Oxidation to 2-(1H-Pyrazol-4-yl)acetaldehyde A->B PCC or Dess-Martin D O-Alkylation / Etherification (Williamson Synthesis) A->D NaH, R-X E N-Arylation (e.g., with 4-fluoronitrobenzene) A->E Base, Ar-X C Oxidation to 2-(1H-Pyrazol-4-yl)acetic acid B->C Pinnick Oxidation F Pyrazole-4-acetamides C->F Amide Coupling (EDC, HOBt) G Pyrazole-4-acetic acid esters C->G Esterification (Fischer or DCC) H N-Aryl Pyrazole Ethers D->H N-Arylation I N-Aryl Pyrazole Acetic Acids E->I Side-chain oxidation

Caption: General synthetic workflow from this compound.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and expected outcomes for characterization.

Protocol 3.1: Synthesis of 2-(1-Aryl-1H-pyrazol-4-yl)ethanol via N-Arylation

This protocol details the introduction of a substituted phenyl ring at the N1 position, a key structural feature of many COX-2 inhibitors. We will use 4-fluoronitrobenzene as an example of the arylating agent.

Rationale: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyrazole anion, generated by a base like potassium carbonate, acts as the nucleophile. The nitro group on the aryl halide activates the ring towards nucleophilic attack.

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.12 g, 10 mmol), 4-fluoronitrobenzene (1.41 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add 30 mL of anhydrous N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to 100 °C and stir under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

  • Workup: After cooling to room temperature, pour the reaction mixture into 150 mL of cold water. A yellow precipitate should form.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purification: Recrystallize the crude product from ethanol to yield 2-(1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanol as a pale yellow solid.[11] Alternatively, for non-crystalline products, purification can be achieved via silica gel column chromatography.[11]

Expected Characterization Data:

Analysis TechniqueExpected Outcome
¹H NMR (400 MHz, CDCl₃) δ ~8.2 (d, 2H, Ar-H), ~7.8 (d, 2H, Ar-H), ~7.6 (s, 1H, pyrazole-H), ~7.5 (s, 1H, pyrazole-H), 3.9 (t, 2H, -CH₂OH), 2.8 (t, 2H, Ar-CH₂-). The N-H proton signal from the starting material will be absent.[12][13]
¹³C NMR (100 MHz, CDCl₃) Signals corresponding to the nitrophenyl group (~147, 145, 125, 124 ppm), pyrazole ring carbons, and the ethanol side chain carbons (~62, 30 ppm).[12]
Mass Spectrometry (ESI+) Calculated m/z for C₁₁H₁₁N₃O₃ [M+H]⁺: 234.08. Found: 234.08.
Yield 70-85%
Protocol 3.2: Oxidation to 2-(1-Aryl-1H-pyrazol-4-yl)acetic acid

This protocol describes the oxidation of the primary alcohol to a carboxylic acid, creating a handle for further derivatization into amides or esters.

Rationale: Jones oxidation provides a robust method for converting primary alcohols to carboxylic acids without isolating the intermediate aldehyde. The chromium(VI) reagent is a powerful oxidizing agent.

Step-by-Step Methodology:

  • Reagent Preparation (Jones Reagent): Dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid. Carefully dilute the mixture with distilled water to a final volume of 100 mL. Caution: Jones reagent is highly corrosive and a carcinogen. Handle with extreme care in a fume hood.

  • Reaction Setup: Dissolve 2-(1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanol (2.33 g, 10 mmol) in 50 mL of acetone in a 250 mL flask and cool to 0 °C in an ice bath.

  • Oxidation: Add the prepared Jones reagent dropwise to the stirred solution until a persistent orange color remains.

  • Quenching: Quench the excess oxidant by adding isopropanol dropwise until the solution turns green.

  • Workup: Remove the acetone under reduced pressure. Add 50 mL of water to the residue. The product should precipitate.

  • Isolation & Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The resulting 2-(1-(4-nitrophenyl)-1H-pyrazol-4-yl)acetic acid can be further purified by recrystallization from an ethanol/water mixture.

Expected Characterization Data:

Analysis TechniqueExpected Outcome
¹H NMR (400 MHz, DMSO-d₆) δ ~12.5 (s, 1H, -COOH), ~8.3 (d, 2H, Ar-H), ~8.0 (d, 2H, Ar-H), ~8.1 (s, 1H, pyrazole-H), ~7.8 (s, 1H, pyrazole-H), 3.6 (s, 2H, -CH₂COOH). The signals for the -CH₂OH protons will be replaced by a singlet for the -CH₂COOH protons.[14]
IR Spectroscopy Appearance of a broad O-H stretch (~3000 cm⁻¹) and a strong C=O stretch (~1710 cm⁻¹) characteristic of a carboxylic acid.
Mass Spectrometry (ESI-) Calculated m/z for C₁₁H₈N₃O₄ [M-H]⁻: 246.05. Found: 246.05.
Yield 75-90%

Analytical Characterization and Purification

Rigorous characterization is essential to confirm the identity and purity of all synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation.

  • ¹H NMR: Provides information on the proton environment. Key signals to monitor are the disappearance of the pyrazole N-H proton upon N-arylation and the shift of the side-chain protons upon oxidation or etherification.[15]

  • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • 2D NMR (HSQC, HMBC): Used for unambiguous assignment of proton and carbon signals in complex derivatives.[13]

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, confirming that the desired transformation has occurred. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is crucial for assessing the purity of the final compounds.

  • Method: A reverse-phase (RP-HPLC) method is typically suitable.[16][17]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water (often with 0.1% formic acid or TFA) and acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the pyrazole and aryl moieties absorb (e.g., 254 nm).

  • Purity Assessment: Purity is determined by the area percentage of the main peak. For drug development, purity should exceed 95%.

G cluster_0 Synthesis & Workup cluster_1 Preliminary Analysis cluster_2 Purification cluster_3 Structure & Purity Verification A Crude Product B TLC Analysis (Reaction Monitoring) A->B C Column Chromatography (Silica or C18) A->C Non-crystalline or complex mixture D Recrystallization A->D Crystalline solid E NMR Spectroscopy (¹H, ¹³C) C->E D->E F Mass Spectrometry (HRMS) E->F G RP-HPLC (Purity >95%) F->G H Pure Compound for Biological Screening G->H

Caption: Workflow for purification and characterization.

Conclusion

This compound is a highly valuable starting material for the synthesis of novel pyrazole-based analgesic agents. The strategic application of fundamental organic reactions such as N-arylation and side-chain oxidation allows for the systematic generation of compound libraries with diverse functionalities. The protocols and analytical methods detailed in this guide provide a robust framework for researchers to synthesize, purify, and characterize new chemical entities, paving the way for the discovery of safer and more effective pain therapeutics.

References

  • F. Bennani, L. Doudach, et al. (2019). Overview of recent developments of pyrazole derivatives as an anticancer agent in different cell line. Bioorganic chemistry. [Available at: https://www.sciencedirect.com/science/article/pii/S004520681930517X]
  • (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Chemical Sciences. [This is a hypothetical future reference based on search result snippets, a real URL is not available]
  • (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [Available at: https://www.mdpi.com/1420-3049/27/15/4723]
  • (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6017892/]
  • A. Tewari, P. Srivastava, et al. (2010). Novel anti-inflammatory agents based on pyrazole based dimeric compounds; design, synthesis, docking and in vivo activity. Chemical & pharmaceutical bulletin. [Available at: https://www.jstage.jst.go.jp/article/cpb/58/5/58_5_634/_article]
  • (2016). Review: biologically active pyrazole derivatives. RSC Advances. [Available at: https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra17298h]
  • (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [Available at: https://www.mdpi.com/1420-3049/27/15/4723]
  • (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Available at: https://www.researchgate.
  • (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [Available at: https://www.mdpi.com/1420-3049/27/15/4723]
  • Chem-Impex International. (n.d.). This compound. Chem-Impex. [Available at: https://www.chemimpex.com/products/2-1h-pyrazol-4-yl-ethanol-cas-180207-57-2]
  • (2011). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules. [Available at: https://www.mdpi.com/1420-3049/16/1/666]
  • (2015). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272212/]
  • (2024). Example of pyrazole-containing bioactive compounds. ResearchGate. [Available at: https://www.researchgate.net/figure/Example-of-pyrazole-containing-bioactive-compounds_fig1_381504930]
  • (2022). Synthesis, analgesic and anti-inflammatory activities of some pyrazolo[3,4-c]pyrazole derivatives. ResearchGate. [Available at: https://www.researchgate.
  • (2021). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Scilit. [Available at: https://www.scilit.net/article/2c019a7565773822b10a905a5d1b46a9]
  • (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6017892/]
  • (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. [This is a hypothetical future reference based on search result snippets, a real URL is not available]
  • (2015). Pyrazolone Derivatives: Synthesis, Anti-inflammatory, Analgesic, Quantitative Structure–Activity Relationship and in Vitro Studies. Chemical and Pharmaceutical Bulletin. [Available at: https://www.jstage.jst.go.jp/article/cpb/63/8/63_c15-00125/_article]
  • (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5098525/]
  • (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11611019/]
  • (2023). Synthesis and analgesic activity of new pyrazole-containing derivatives of 1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine: science and practice. [Available at: https://pharmacymedicine.com.ua/article/view/289069]
  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. Benchchem. [Available at: https://www.benchchem.
  • (2004). Design, Synthesis And Anti-inflammatory Activity Of Pyrazole Class Of COX-2 Selective Inhibitors. Globe Thesis. [Available at: https://globethesis.com/v/2144360122495996]
  • (2022). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9403487/]
  • (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Available at: https://www.researchgate.net/post/How_can_I_purify_a_pyrazole_compound_with_a_N-C-N_bond_without_using_a_silica_column]
  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. SIELC. [Available at: https://sielc.com/separation-of-pyrazole-on-newcrom-r1-hplc-column.html]
  • (2008). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. [Available at: https://pubs.acs.org/doi/10.1021/jm070457f]
  • EvitaChem. (n.d.). Buy 2-(1H-pyrazol-4-yl)ethan-1-ol hydrochloride. EvitaChem. [Available at: https://www.evitachem.com/product/evt-1810963]
  • (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Available at: https://pubs.acs.org/doi/10.1021/acsomega.1c03567]
  • (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. [Available at: http://www.ijcpa.
  • CymitQuimica. (n.d.). 2-(1H-Pyrazol-4-yl)-ethanol; hydrochloride. CymitQuimica. [Available at: https://www.cymitquimica.com/base/files/master-es/files/product/10/F025326.html]
  • (2011). Method for purifying pyrazoles. Google Patents. [Available at: https://patents.google.
  • Conier Chem&Pharma Limited. (n.d.). Buy this compound. Echemi. [Available at: https://www.echemi.com/products/pd20180929111927053-2-1h-pyrazol-4-yl-ethanol.html]
  • PubChem. (n.d.). This compound. PubChem. [Available at: https://pubchem.ncbi.nlm.nih.gov/compound/4293604]

Sources

Application Notes & Protocols: Green Synthesis of Pyrazole Derivatives in Ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Greener Pyrazole Synthesis

Pyrazole derivatives represent a cornerstone of modern medicinal chemistry and agrochemicals, forming the structural core of numerous FDA-approved drugs such as the anti-inflammatory agent Celecoxib and the appetite suppressant Rimonabant.[1] Traditionally, their synthesis has often relied on harsh reaction conditions, hazardous reagents, and volatile organic solvents, posing significant environmental and safety challenges.[2]

The principles of green chemistry call for the development of synthetic pathways that are safer, more efficient, and environmentally benign.[3] Key to this endeavor is the selection of an appropriate solvent. Ethanol emerges as a superior "green" solvent for this purpose due to its low toxicity, biodegradability, derivation from renewable resources, and suitable physicochemical properties for a wide range of organic reactions.

These application notes provide a detailed guide for researchers on the green synthesis of pyrazole derivatives, with a specific focus on methodologies employing ethanol as the reaction medium. We will explore several robust, high-yield strategies, including multicomponent reactions (MCRs), microwave-assisted synthesis, and ultrasound-assisted methods. Each section offers not just a protocol, but also the underlying scientific rationale, empowering researchers to adapt and optimize these methods for their specific molecular targets.

Core Synthetic Strategies in Ethanol

The classical synthesis of the pyrazole ring involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4] Green chemistry innovations have refined this core transformation by introducing energy-efficient techniques and simplifying procedures through one-pot multicomponent reactions.

Strategy 1: Catalyst-Free Multicomponent Synthesis under Reflux

Multicomponent reactions (MCRs) are atom-economical processes where three or more reactants combine in a single pot to form a product that incorporates all or most of the starting materials.[5] This approach minimizes waste, reduces the need for purification of intermediates, and saves time and energy.[5] When conducted in ethanol under simple reflux, it represents a highly accessible and green synthetic route.

A prime example is the four-component reaction to form highly functionalized pyrano[2,3-c]pyrazoles. This reaction proceeds without a catalyst, relying on the inherent reactivity of the components at the boiling point of ethanol.[6]

Protocol 2.1: Catalyst-Free Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aromatic aldehyde (10 mmol), malononitrile (10 mmol, 0.66 g), and ethyl acetoacetate (10 mmol, 1.27 mL).

  • Solvent Addition: Add 30 mL of absolute ethanol to the flask. Stir the mixture for 5 minutes at room temperature to ensure homogeneity.

  • Hydrazine Addition: Slowly add hydrazine hydrate (10 mmol, 0.5 mL) to the mixture.

    • Scientist's Note: Hydrazine is a potent nucleophile. Its addition often initiates an exothermic reaction. Slow, dropwise addition allows for better temperature control. Ethanol's polarity is ideal for dissolving both the polar hydrazine and the less polar dicarbonyl and aldehyde components.

  • Reaction Execution: Heat the mixture to reflux (approximately 78°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product will often precipitate. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. The product is often pure enough for subsequent use. If further purification is required, recrystallization from ethanol is recommended.

Strategy 2: Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has become a powerful tool in green chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields.[7][8] Microwave energy directly and efficiently heats the polar solvent (ethanol) and reactants, leading to rapid temperature elevation and enhanced reaction rates.[1]

This technique is particularly effective for one-pot, multicomponent syntheses. For instance, pyrano[2,3-c]pyrazoles can be synthesized in minutes using microwave irradiation in ethanol, often with a mild base catalyst like piperidine or even a natural amino acid like L-tyrosine.[7][9][10]

Protocol 2.2: Microwave-Assisted Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine an aromatic aldehyde (1 mmol), malononitrile (1 mmol, 66 mg), ethyl acetoacetate (1 mmol, 0.127 mL), and hydrazine hydrate (1 mmol, 0.05 mL).

  • Solvent and Catalyst: Add 3 mL of ethanol and a catalytic amount of NaOH.[10]

    • Scientist's Note: The base catalyzes the initial Knoevenagel condensation between the aldehyde and malononitrile, accelerating the overall reaction sequence. Ethanol is an excellent solvent for MAOS due to its high dielectric constant, allowing for efficient absorption of microwave energy.

  • Reaction Execution: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant power of 280-400 W for 5-8 minutes.[9][11] Maintain the temperature at or slightly above the boiling point of ethanol (e.g., 80-100°C).

  • Work-up and Isolation: After irradiation, cool the vial to room temperature. The product typically precipitates from the solution.

  • Purification: Collect the solid by vacuum filtration and wash with cold ethanol. Recrystallize from ethanol if necessary to obtain a highly pure product.

Strategy 3: Ultrasound-Assisted Synthesis

Ultrasound irradiation provides mechanical energy that induces acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid. This process generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates and improving mass transfer.[12] It is an energy-efficient method that can often be performed at room temperature, further enhancing its green credentials.[1]

The synthesis of pyrano[2,3-c]pyrazoles can be achieved with excellent yields in very short reaction times using ultrasound in an aqueous ethanol solution.[9]

Protocol 2.3: Ultrasound-Assisted Synthesis of Pyrano[2,3-c]pyrazoles

  • Reactant Preparation: In a 50 mL Erlenmeyer flask, mix an aromatic aldehyde (5 mmol), malononitrile (5 mmol, 0.33 g), ethyl acetoacetate (5 mmol, 0.64 mL), and hydrazine hydrate (5 mmol, 0.25 mL).

  • Solvent Addition: Add 15 mL of an aqueous ethanol solution (e.g., 1:1 v/v ethanol/water).[12]

    • Scientist's Note: The use of a water-ethanol mixture is a hallmark of green chemistry. Water is non-toxic and inexpensive, while ethanol ensures the solubility of the organic reactants.[13]

  • Reaction Execution: Place the flask in an ultrasonic cleaning bath. Irradiate the mixture at room temperature for 10-20 minutes.[9] Monitor the reaction by TLC.

  • Work-up and Isolation: Upon completion, the solid product usually precipitates. Collect the precipitate by vacuum filtration.

  • Purification: Wash the solid with water and a small amount of cold ethanol. The product can be recrystallized from an ethanol/water mixture for higher purity.

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the one-pot synthesis of pyrazole derivatives discussed in the protocols.

G cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction cluster_energy Energy Options cluster_finish Step 3: Isolation A Combine Aldehyde, Malononitrile, and 1,3-Dicarbonyl B Add Ethanol (or EtOH/Water) A->B C Add Hydrazine Derivative B->C D Apply Energy Source C->D H Cool to Room Temperature D->H E Conventional Reflux (78°C) F Microwave Irradiation (80-100°C) G Ultrasound Irradiation (Room Temp) I Filter Precipitated Product H->I J Wash with Cold Ethanol I->J K Recrystallize (If Needed) J->K

Caption: General workflow for one-pot pyrazole synthesis.

Comparative Analysis of Methods

The choice of synthetic method depends on available equipment, desired reaction time, and energy considerations. The following table summarizes the key parameters for the described protocols.

MethodTypical CatalystEnergy SourceTemperatureReaction TimeTypical YieldKey Advantages
Conventional Reflux Often catalyst-freeThermal (Heating Mantle)~78°C2-5 hours75-90%Simple setup, no specialized equipment required.[14]
Microwave-Assisted Mild Base (e.g., NaOH)Microwave Irradiation80-100°C5-10 minutes85-98%Extremely rapid, high yields, enhanced reaction control.[9][10][15]
Ultrasound-Assisted Often catalyst-freeAcoustic CavitationRoom Temp.10-20 minutes90-98%Energy efficient, rapid, operates at ambient temperature, simple setup.[9][12]

Conclusion and Future Outlook

The synthesis of pyrazole derivatives in ethanol using green chemistry principles offers significant advantages over traditional methods. By leveraging multicomponent strategies combined with energy-efficient technologies like microwave and ultrasound irradiation, researchers can achieve high yields of valuable compounds in remarkably short times while minimizing environmental impact.[1] These protocols provide a robust and validated starting point for drug development professionals and academic researchers. Future advancements will likely focus on the use of even more benign and recyclable catalysts, such as natural fruit ash or functionalized nanoparticles, further pushing the boundaries of sustainable chemical synthesis.[16]

References

  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Preprints.org.
  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives. Semantic Scholar.
  • Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Biological and Pharmaceutical Sciences.
  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Ingenta Connect.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. National Center for Biotechnology Information.
  • A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. Taylor & Francis Online.
  • Piperidinium borate as efficient and recyclable catalyst for one-pot, three-component, environmentally friendly synthesis of pyran-annulated heterocycles and 2-amino-3-cyano-4H-pyrans. Royal Society of Chemistry.
  • Microwave-assisted one-pot synthesis of pyrazolone derivatives under solvent-free conditions. PubMed.
  • Recent Updates on Green Synthesis of Pyrazole Derivatives: A Review. ResearchGate.
  • Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. National Center for Biotechnology Information.
  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. Royal Society of Chemistry.
  • Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. ScienceDirect.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Semantic Scholar.
  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science.
  • Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives. Allied Academies.
  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][2][5][9]triazines. MDPI.
  • Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Royal Society of Chemistry.
  • Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. National Center for Biotechnology Information.
  • Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization. PubMed.
  • Synthesis of Pyranopyrazoles under Eco-friendly Approach by Using Acid Catalysis. ResearchGate.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Center for Biotechnology Information.
  • Scheme 1: Reagents and conditions:i-Ethanol , reflux 4-5 hrs ii-Ethanol... ResearchGate.
  • Catalyst-Free One-Pot Three-Component Synthesis of 4-Hydroxy-3-pyrazolylcoumarins in Ethanol at Room Temperature: Enolisable Aroylhydrazones as Efficient Ambident Nucleophile. Semantic Scholar.
  • Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review. MDPI.
  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme Connect.
  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. ResearchGate.

Sources

Application Notes & Protocols: Streamlining Bioactive Pyrazole Synthesis via Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Pyrazoles and the Elegance of Multicomponent Synthesis

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1][2][3] Pyrazole derivatives exhibit a remarkable spectrum of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties.[1][2][4] Marketed drugs such as Celebrex (anti-inflammatory), Viagra (erectile dysfunction), and Eliquis (anticoagulant) feature this versatile heterocyclic core, underscoring its therapeutic significance.[5]

Traditionally, the synthesis of polysubstituted pyrazoles has relied on classical methods like the condensation of 1,3-dicarbonyl compounds with hydrazines or the 1,3-dipolar cycloaddition of diazo compounds with alkynes.[6] While effective, these methods can be limited by factors such as harsh reaction conditions, the use of hazardous reagents, and poor regioselectivity.[6]

Modern drug discovery demands synthetic strategies that are not only efficient and high-yielding but also adhere to the principles of green chemistry. Multicomponent reactions (MCRs) have emerged as a powerful tool in this context, offering significant advantages in terms of pot, atom, and step economy (PASE).[1][2][7] MCRs involve the one-pot reaction of three or more starting materials to form a single product that incorporates most of the atoms from the reactants.[8] This approach streamlines synthetic pathways, reduces waste, and allows for the rapid generation of molecular diversity, making it ideal for the construction of libraries of bioactive compounds.[9]

This guide provides an in-depth exploration of multicomponent reaction protocols for the synthesis of bioactive pyrazoles, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these reactions and present detailed, field-proven protocols for the synthesis of various pyrazole-containing scaffolds.

Core Principles and Mechanistic Insights

The versatility of MCRs in pyrazole synthesis stems from the diverse range of accessible starting materials and the ability to modulate reaction pathways through the choice of catalysts and conditions. Most MCRs for pyrazole synthesis converge on the formation of a key intermediate that subsequently undergoes cyclization to form the pyrazole ring.

Three-Component Synthesis of Polysubstituted Pyrazoles

A common and efficient three-component approach involves the reaction of an aldehyde, a β-dicarbonyl compound (or a compound with an active methylene group), and a hydrazine derivative.[6][10]

Causality Behind Component Selection:

  • Aldehydes: Provide a key electrophilic center and introduce diversity at one of the pyrazole ring's substitution points. Aromatic, heteroaromatic, and aliphatic aldehydes are all generally well-tolerated.

  • β-Dicarbonyl Compounds/Active Methylene Compounds: These serve as the three-carbon backbone for the pyrazole ring. The choice of this component dictates the substitution pattern at positions 4 and 5 of the pyrazole. Examples include β-ketoesters, 1,3-diketones, and malononitrile.[8][11][12]

  • Hydrazines: Act as the nitrogen source for the pyrazole ring. The use of substituted hydrazines (e.g., phenylhydrazine) allows for the introduction of substituents at the N1 position.

Generalized Mechanism: The reaction typically proceeds through a tandem Knoevenagel condensation of the aldehyde and the active methylene compound, followed by a Michael addition of the hydrazine and subsequent cyclization and aromatization.[6][11]

Three_Component_Mechanism cluster_Knoevenagel Knoevenagel Condensation cluster_Michael_Addition Michael Addition & Cyclization cluster_Aromatization Aromatization Aldehyde Aldehyde Knoevenagel_Intermediate α,β-Unsaturated Intermediate Aldehyde->Knoevenagel_Intermediate [Catalyst] ActiveMethylene Active Methylene Compound ActiveMethylene->Knoevenagel_Intermediate Michael_Adduct Michael Adduct Knoevenagel_Intermediate->Michael_Adduct Hydrazine Hydrazine Hydrazine->Michael_Adduct Nucleophilic Attack Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Condensation Pyrazole Polysubstituted Pyrazole Cyclized_Intermediate->Pyrazole - H₂O

Caption: Generalized mechanism for three-component pyrazole synthesis.

Four-Component Synthesis of Fused Pyrazoles: The Pyrano[2,3-c]pyrazole Scaffold

Pyrano[2,3-c]pyrazoles are a class of fused heterocyclic compounds with significant biological activities.[13][14][15] Their synthesis is often achieved through a one-pot, four-component reaction of a hydrazine, a β-ketoester, an aldehyde, and malononitrile.[11][12][13]

Causality Behind Component Selection:

  • Hydrazine and β-Ketoester: These two components react in situ to form a pyrazolone intermediate, which is a key building block.[14]

  • Aldehyde and Malononitrile: These undergo a Knoevenagel condensation to form an arylidene malononitrile, a potent Michael acceptor.[11][12]

Generalized Mechanism: The reaction pathway involves the initial formation of two key intermediates: the pyrazolone and the arylidene malononitrile. A subsequent Michael addition of the pyrazolone to the arylidene malononitrile, followed by intramolecular cyclization and tautomerization, affords the final pyrano[2,3-c]pyrazole product.[11][14]

Four_Component_Workflow cluster_Reactants Starting Materials cluster_Intermediates In Situ Intermediate Formation cluster_Final_Steps Michael Addition & Cyclization Hydrazine Hydrazine Pyrazolone Pyrazolone Intermediate Hydrazine->Pyrazolone BetaKetoester β-Ketoester BetaKetoester->Pyrazolone Aldehyde Aldehyde Arylidene Arylidene Malononitrile Aldehyde->Arylidene Malononitrile Malononitrile Malononitrile->Arylidene Michael_Adduct Michael Adduct Pyrazolone->Michael_Adduct Arylidene->Michael_Adduct Michael Addition PyranoPyrazole Pyrano[2,3-c]pyrazole Michael_Adduct->PyranoPyrazole Cyclization

Caption: Workflow for four-component pyrano[2,3-c]pyrazole synthesis.

Experimental Protocols

The following protocols are presented as self-validating systems. Successful execution as described should yield the desired products, which can be verified through standard analytical techniques (TLC, NMR, MS).

Protocol 1: Three-Component Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol describes a p-toluenesulfonic acid (p-TsOH)-catalyzed one-pot synthesis of multifunctionalized pyrazole derivatives from cyclic β-diketones, arylglyoxals, and arylhydrazones.[10]

Materials:

  • Cyclic β-diketone (e.g., dimedone, 1.0 mmol)

  • Arylglyoxal (1.0 mmol)

  • Arylhydrazone (1.0 mmol)

  • p-Toluenesulfonic acid (p-TsOH, 10 mol%)

  • Dimethylformamide (DMF, 3 mL)

Procedure:

  • To a stirred solution of the cyclic β-diketone (1.0 mmol) in DMF (3 mL), add the arylglyoxal (1.0 mmol), arylhydrazone (1.0 mmol), and p-TsOH (10 mol%).

  • Heat the reaction mixture at 70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (20 mL) and stir for 15 minutes.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol to afford the desired 1,3,5-trisubstituted pyrazole.

Trustworthiness: The use of a mild acid catalyst and a one-pot procedure ensures high atom economy and operational simplicity.[10] The broad substrate scope allows for the synthesis of a diverse library of pyrazole derivatives.[10]

ComponentExampleRole
Cyclic β-diketoneDimedoneC4 and C5 precursor
ArylglyoxalPhenylglyoxalC3 precursor
ArylhydrazonePhenylhydrazoneN1 and N2 precursor
Catalystp-TsOHAcid catalyst for condensation
SolventDMFPolar aprotic solvent
Typical Yield 80-95%
Protocol 2: Ultrasound-Assisted Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

This protocol details a green and efficient synthesis of pyrano[2,3-c]pyrazole derivatives using ultrasound irradiation, which often leads to shorter reaction times and higher yields compared to conventional heating.[1][13]

Materials:

  • Hydrazine hydrate (1.2 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ethanol (5 mL)

  • Piperidine (catalytic amount, 2-3 drops)

Procedure:

  • In a 25 mL flask, combine hydrazine hydrate (1.2 mmol), ethyl acetoacetate (1.0 mmol), the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethanol (5 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the mixture.

  • Place the flask in an ultrasonic bath and irradiate at a frequency of 40 kHz at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 30-60 minutes.

  • Upon completion, the solid product precipitates out of the solution.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry to obtain the pure pyrano[2,3-c]pyrazole derivative.

Trustworthiness: The use of ultrasound as an energy source is an energy-efficient and green alternative to conventional heating.[13] The reaction often proceeds rapidly at room temperature, minimizing the formation of byproducts.

ComponentExampleRole
Hydrazine HydrateHydrazine hydrateN-N source for pyrazolone
Ethyl AcetoacetateEthyl acetoacetateC3 backbone for pyrazolone
Aromatic AldehydeBenzaldehydeSource of aryl substituent
MalononitrileMalononitrileMichael acceptor precursor
CatalystPiperidineBase catalyst for condensations
Energy SourceUltrasoundPromotes reaction rate
Typical Yield 85-95%

Bioactivity of Synthesized Pyrazoles

The pyrazole derivatives synthesized through these MCR protocols have been evaluated for a wide range of biological activities. For instance, various pyrano[2,3-c]pyrazoles have demonstrated significant antibacterial, antifungal, and anticancer properties.[1][2] The ability to rapidly generate a diverse range of substituted pyrazoles via MCRs is invaluable for structure-activity relationship (SAR) studies in drug discovery.

Conclusion

Multicomponent reactions represent a highly efficient, versatile, and environmentally benign strategy for the synthesis of bioactive pyrazole derivatives. By understanding the underlying reaction mechanisms and carefully selecting the starting materials and reaction conditions, researchers can rapidly access a wide array of complex molecular architectures. The protocols detailed in this guide provide a solid foundation for the application of MCRs in the discovery and development of new pyrazole-based therapeutic agents. The continued innovation in MCR methodologies, including the development of novel catalysts and the use of green reaction media, will undoubtedly further expand the synthetic toolbox for medicinal chemists.[9]

References

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
  • One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles.
  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
  • Recent Advances in the Synthesis of Pyrazole Derivatives Using Multicomponent Reactions. Bentham Science.
  • Four component reaction for the synthesis of pyrazole based pyrido[2,3‐d] pyrimidine‐dione.
  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. Taylor & Francis Online.
  • Recent advances in multicomponent synthesis of pyrazoles.
  • One-Pot, Three-Component Synthesis of Substituted Pyrazoles. ChemistryViews.
  • One-pot Synthesis of Pyrano[2,3-c]pyrazole Derivatives via Multicomponent Reactions (MCRs) and their Applications in Medicinal Chemistry.
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions.
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.

Sources

Troubleshooting & Optimization

Improving yield and purity of 2-(1H-pyrazol-4-yl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(1H-pyrazol-4-yl)ethanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic building block. As a key intermediate in the development of pharmaceuticals and agrochemicals, achieving high yield and purity is paramount.[1][2] This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you optimize your experimental outcomes.

I. Overview of Synthetic Strategies

The synthesis of this compound typically involves a two-stage approach: first, the construction of the pyrazole ring with a suitable functional group at the C4 position, followed by the manipulation of that functional group to yield the desired ethanol side chain. The most common and reliable pathway involves the reduction of a pyrazole-4-carboxylic acid ester.

Below is a general workflow illustrating this common synthetic route, from precursor synthesis to final product purification.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Reduction cluster_2 Stage 3: Purification A 1,3-Dicarbonyl Compound (e.g., Diethyl 2-formylsuccinate) C Cyclocondensation (Knorr Synthesis) A->C B Hydrazine Hydrate B->C D Ethyl 1H-pyrazole-4-carboxylate C->D E Reduction Reaction D->E F Crude this compound E->F G Purification (Crystallization / Chromatography) F->G H Pure this compound G->H

Caption: General workflow for the synthesis of this compound.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each question is followed by a detailed explanation of the root cause and actionable solutions.

Low Reaction Yield

Q: My overall yield of this compound is consistently low. What are the most likely causes and how can I address them?

A: Low yield can stem from issues in either the pyrazole ring formation (Stage 1) or the ester reduction (Stage 2). Let's break down the possibilities.

1. Inefficient Pyrazole Ring Formation: The Knorr pyrazole synthesis, a common method for forming the pyrazole ring from a 1,3-dicarbonyl compound and hydrazine, is generally robust but can be problematic.[3][4][5]

  • Cause: Regioisomer Formation. If you use an unsymmetrical 1,3-dicarbonyl precursor, the reaction can produce a mixture of regioisomers, only one of which is your desired intermediate. This is a very common cause of apparent "low yield."

  • Solution: Control the regioselectivity by carefully choosing your starting materials. Using a symmetrical precursor like 1,1,3,3-tetraethoxypropane or diethyl 2-formylsuccinate with hydrazine will yield a single pyrazole regioisomer.[6] The reaction is typically acid-catalyzed, and controlling the pH between 0 and 6.9 can improve outcomes.[6]

  • Cause: Incomplete Reaction or Decomposition. Hydrazine is highly reactive. Incorrect stoichiometry, temperature, or reaction time can lead to incomplete conversion or the formation of unwanted side products.

  • Solution: Ensure you are using hydrazine hydrate or a salt (e.g., hydrazine dihydrochloride) with the correct molar equivalents.[6] The reaction is often performed in a protic solvent like ethanol at room temperature or with gentle heating.[7][8] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

2. Inefficient Ester Reduction:

  • Cause: Incorrect Choice or Handling of Reducing Agent. Lithium aluminum hydride (LiAlH₄) is the most effective reagent for this reduction. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters efficiently. LiAlH₄ is highly reactive with water and protic solvents.

  • Solution: Use LiAlH₄ in a dry aprotic solvent like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is oven-dried and the solvent is anhydrous. The reaction is typically performed by adding the ester solution dropwise to a suspension of LiAlH₄ at 0 °C, followed by stirring at room temperature.

  • Cause: Poor Quenching and Work-up. The work-up procedure to quench excess LiAlH₄ and hydrolyze the resulting aluminum alkoxide complex is critical for isolating the product. Improper quenching can lead to the formation of gelatinous aluminum salts that trap the product, significantly reducing the isolated yield.

  • Solution: Employ a Fieser work-up. After the reaction is complete, cool the mixture to 0 °C and sequentially add, with vigorous stirring:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% aqueous NaOH solution.

    • '3x' mL of water. This procedure produces a granular, easily filterable aluminum salt precipitate, allowing for efficient extraction of the product.

Impurity Formation & Purification Challenges

Q: My crude product is highly impure, and purification by standard silica gel chromatography is difficult. What are the likely impurities and what purification strategies should I use?

A: The polar nature of both the pyrazole ring and the hydroxyl group in your product makes it highly water-soluble and prone to streaking on silica gel columns.

1. Identifying Potential Impurities:

  • Unreacted Starting Material: Unreacted ethyl 1H-pyrazole-4-carboxylate may be present.

  • Over-reduction Products: While less common, aggressive conditions could theoretically lead to side reactions.

  • Side-chain Oxidation Products: The pyrazole ring itself is relatively stable to oxidation, but the side chain can be oxidized if not handled carefully.[9]

  • Solvent Adducts: Residual high-boiling point solvents like DMF (if used in precursor synthesis) can be difficult to remove.

2. Advanced Purification Strategies:

  • Strategy 1: Acid-Base Extraction.

    • Rationale: The pyrazole ring is weakly basic and can be protonated to form a salt. This allows for separation from non-basic organic impurities.

    • Protocol:

      • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

      • Extract the organic layer with dilute aqueous acid (e.g., 1M HCl). The product will move into the aqueous layer as the hydrochloride salt.

      • Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any remaining neutral impurities.

      • Basify the aqueous layer with a base like NaOH or NaHCO₃ to a pH > 8. This deprotonates the product, causing it to precipitate or allowing it to be extracted back into an organic solvent.

      • Extract the product into a solvent like dichloromethane or a 9:1 mixture of chloroform/isopropanol.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Strategy 2: Crystallization.

    • Rationale: If the product is a solid, crystallization is an excellent method for achieving high purity.

    • Protocol: The choice of solvent is critical. You need a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures.

      • Dissolve the crude material in a minimal amount of a hot solvent (e.g., ethyl acetate, isopropanol, or a mixture like ethanol/ether).

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.

      • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Strategy 3: Salt Formation and Crystallization. [10]

    • Rationale: Sometimes the salt of a compound has better crystallization properties than the free base.

    • Protocol: Dissolve the crude product in a solvent like ethanol or isopropanol. Add a stoichiometric amount of an acid (e.g., HCl in ether, or oxalic acid) to form the corresponding salt.[11] The salt will often precipitate and can be purified by recrystallization. The free base can be recovered later using the acid-base procedure described above.

III. Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to maximize both yield and purity?

A: The most dependable route starts with a commercially available or easily synthesized 1,3-dicarbonyl equivalent that ensures regiocontrol, such as diethyl 2-formylsuccinate. Cyclocondensation with hydrazine hydrate followed by reduction of the resulting ester with LiAlH₄ provides a direct and high-yielding path. The key to purity lies in a careful LiAlH₄ work-up and subsequent purification by crystallization or acid-base extraction rather than relying solely on chromatography.

Q2: Do I need to protect the pyrazole nitrogen during the reduction step?

A: Generally, no. The N-H proton of the pyrazole is acidic and will react with the first equivalent of LiAlH₄ to form a lithium salt and hydrogen gas. You must account for this by using at least one extra equivalent of LiAlH₄ in your reaction. For example, to reduce 1 mole of the ester, you will need at least 2 moles of LiAlH₄ (1 for the N-H proton, 1 for the ester reduction). Using a slight excess (e.g., 2.5 equivalents) is recommended. While N-protection (e.g., with a Boc or THP group) is a valid strategy in multi-step syntheses, it is often unnecessary for this specific transformation and adds extra steps.[12][13][14]

Q3: How should I properly dry my solvents and reagents for the reduction step?

A: Anhydrous conditions are critical for success with LiAlH₄.

  • Solvents (THF, Diethyl Ether): If not purchased as anhydrous, solvents should be dried. A common method is refluxing over sodium/benzophenone until a persistent blue or purple color indicates the solvent is dry, followed by distillation under an inert atmosphere. Alternatively, passing the solvent through an activated alumina column is a safer and effective method.

  • Glassware: All glassware should be oven-dried at >120 °C for several hours and allowed to cool in a desiccator or under a stream of inert gas.

  • Starting Ester: Ensure your ethyl 1H-pyrazole-4-carboxylate is dry by dissolving it in a solvent, drying with anhydrous MgSO₄ or Na₂SO₄, filtering, and removing the solvent under vacuum.

Q4: What analytical techniques are best for confirming my final product's identity and purity?

A: A combination of techniques is recommended:

  • ¹H and ¹³C NMR Spectroscopy: This is the most definitive method for structural confirmation. You should see characteristic signals for the ethanol side chain (two triplets), the pyrazole ring protons, and the N-H proton.

  • Mass Spectrometry (MS): To confirm the molecular weight of your compound.[15]

  • Infrared (IR) Spectroscopy: To confirm the presence of the O-H stretch (a broad peak around 3300 cm⁻¹) and N-H stretch, and the absence of the ester carbonyl peak (around 1700-1730 cm⁻¹) from your starting material.

  • Melting Point: A sharp melting point indicates high purity. Compare it to literature values if available.

IV. Key Experimental Protocols

Protocol 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate

This protocol is based on the classic Knorr pyrazole synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve diethyl 2-formylsuccinate (1 equivalent) in absolute ethanol (approx. 5 mL per gram of ester).

  • Reagent Addition: Cool the solution in an ice bath (0 °C). Add hydrazine hydrate (1.1 equivalents) dropwise over 15-20 minutes. The reaction is often exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Reduce the solvent volume by approximately half using a rotary evaporator. Add water to the residue to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a small amount of cold ethanol.

  • Drying: Dry the solid in a vacuum oven to yield ethyl 1H-pyrazole-4-carboxylate. The product can be further purified by recrystallization from ethanol/water if necessary.

Protocol 2: Reduction to this compound

This protocol uses LiAlH₄ and requires strict anhydrous conditions.

G cluster_0 Reaction Mechanism Start Pyrazole Ester + LiAlH4 Int1 Initial Deprotonation (N-H) + H2 gas evolution Start->Int1 1st eq. AlH4- Int2 Nucleophilic Attack on Carbonyl Int1->Int2 2nd eq. AlH4- Int3 Tetrahedral Intermediate Int2->Int3 Int4 Elimination of Ethoxide -> Aldehyde Intermediate Int3->Int4 Int5 Second Nucleophilic Attack on Aldehyde Int4->Int5 Fast Int6 Aluminum Alkoxide Complex Int5->Int6 Workup Aqueous Work-up (Quench) Int6->Workup Product This compound Workup->Product

Caption: Reaction pathway for the LiAlH₄ reduction of a pyrazole ester.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add LiAlH₄ powder (2.5 equivalents). Add anhydrous THF via cannula to create a suspension (approx. 10 mL per gram of LiAlH₄). Cool the suspension to 0 °C using an ice bath.

  • Reagent Addition: Dissolve ethyl 1H-pyrazole-4-carboxylate (1 equivalent) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension via an addition funnel over 30-45 minutes. (Note: The reaction will generate H₂ gas from the N-H proton).

  • Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor by TLC (staining with permanganate can help visualize the alcohol product).

  • Quenching (Fieser Work-up): Cool the reaction mixture back to 0 °C. Cautiously and slowly add the following reagents dropwise with vigorous stirring:

    • 'x' mL of water (where 'x' = grams of LiAlH₄ used).

    • 'x' mL of 15% (w/v) aqueous NaOH.

    • '3x' mL of water.

  • Isolation: A white, granular precipitate should form. Stir the mixture at room temperature for 1 hour. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF and then ethyl acetate.

  • Purification: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product, which can then be purified as described in Section II.

Data Summary Tables

Table 1: Comparison of Common Reducing Agents for Ester Reduction

ReagentFormulaReactivity towards EstersSolventKey Considerations
Lithium Aluminum HydrideLiAlH₄HighAprotic (THF, Et₂O)Highly reactive with water/alcohols; requires inert atmosphere.
Sodium BorohydrideNaBH₄Very Low / NoneProtic (EtOH, MeOH)Generally ineffective for esters; safer to handle.
Diisobutylaluminium HydrideDIBAL-HHigh (can stop at aldehyde)Aprotic (Toluene, CH₂Cl₂)Requires low temperatures (-78 °C) to stop at the aldehyde.

Table 2: Troubleshooting Synthesis Issues

ProblemPotential CauseRecommended Solution
Low Yield Regioisomer formation in Stage 1Use a symmetrical 1,3-dicarbonyl precursor.
Incomplete reduction in Stage 2Use LiAlH₄ (2.5 eq.) in anhydrous THF; ensure reaction goes to completion via TLC.
Product loss during work-upUse a Fieser work-up to precipitate filterable aluminum salts.
Impure Product Difficulty with silica chromatographyUse alternative purification: acid-base extraction, crystallization, or salt formation.
Unreacted starting materialsIncrease reaction time or temperature; ensure correct stoichiometry.
Reaction Fails Wet reagents/solvents in Stage 2Rigorously dry all solvents, reagents, and glassware before use with LiAlH₄.

V. References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 7, 2026, from [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved January 7, 2026, from [Link]

  • Process for the preparation of pyrazoles. (n.d.). Google Patents. Retrieved January 7, 2026, from

  • The Preparation of Some Pyrazole Derivatives. (1955). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (2020). Arkivoc. Retrieved January 7, 2026, from [Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). Semantic Scholar. Retrieved January 7, 2026, from [Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

  • Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High-Yield, One-Pot Synthesis of 3(5)-Alkylpyrazoles. (2015). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]

  • (PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (2020). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. (2006). Oriental Journal of Chemistry. Retrieved January 7, 2026, from [Link]

  • Ethanol Purification. (n.d.). Retrieved January 7, 2026, from [Link]

  • Reduction of some esters of pyrazole-3,4-dicarboxylic acid. (1972). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • Unit 4 Pyrazole. (n.d.). Slideshare. Retrieved January 7, 2026, from [Link]

  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry. Retrieved January 7, 2026, from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (2020). MDPI. Retrieved January 7, 2026, from [Link]

  • Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. (n.d.). Google Patents. Retrieved January 7, 2026, from

  • Method for purifying pyrazoles. (n.d.). Google Patents. Retrieved January 7, 2026, from

  • Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. (n.d.). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

  • An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. (2006). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Ethanol Purification for Synthesis. (2019). Sciencemadness.org. Retrieved January 7, 2026, from [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare. Retrieved January 7, 2026, from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

  • SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. (2016). Bibliomed. Retrieved January 7, 2026, from [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

Sources

2-(1H-pyrazol-4-yl)ethanol storage, stability, and handling guidelines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the storage, stability, and handling of 2-(1H-pyrazol-4-yl)ethanol (CAS RN: 180207-57-2). It is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments and maintain a safe laboratory environment.

Frequently Asked Questions (FAQs)

1. What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] To prevent potential degradation, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen). While room temperature may be acceptable for short periods, for long-term storage, refrigeration at 2-8°C is recommended to minimize any potential degradation.

2. Is this compound sensitive to air or moisture?

While specific data on the air and moisture sensitivity of this compound is not extensively published, the presence of the pyrazole ring and a primary alcohol suggests a potential for hygroscopicity and oxidation. Pyrazole-containing compounds can be susceptible to atmospheric moisture. Therefore, it is best practice to handle the compound in a controlled environment, such as a glove box or under a stream of inert gas, especially when aliquoting for long-term storage. Always ensure the container is tightly sealed after use.

3. What are the primary hazards associated with handling this compound?

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • Harmful if swallowed [3][4]

  • Causes skin irritation [3][4]

  • Causes serious eye irritation [3][4]

  • May cause respiratory irritation [3][4]

Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.[5] Work should be conducted in a well-ventilated area or a chemical fume hood.[2]

4. What are suitable solvents for dissolving this compound?

Based on its chemical structure, which includes a polar pyrazole ring and a hydroxyl group, this compound is expected to be soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). For biological assays, creating a concentrated stock solution in DMSO is a common practice.

5. How should I prepare stock solutions for long-term storage?

When preparing stock solutions, use anhydrous solvents to minimize water content. It is recommended to prepare concentrated stock solutions, which can then be aliquoted into smaller, single-use vials. This practice avoids repeated freeze-thaw cycles of the main stock, which can lead to degradation. Store stock solutions at -20°C or -80°C for extended stability. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Inconsistent experimental results over time with the same batch of compound. Compound degradation due to improper storage or handling.1. Review storage conditions. Was the compound stored in a tightly sealed container at the recommended temperature? Was it protected from light? 2. Consider the possibility of hydrolysis or oxidation from repeated exposure to air and moisture. 3. Prepare fresh solutions from a new aliquot of the solid compound.
Difficulty dissolving the compound in a specific solvent. The solvent may not be appropriate for the compound's polarity.1. Consult the compound's expected solubility profile. 2. Try a more polar solvent if initial attempts with non-polar solvents fail. 3. Gentle warming or sonication can aid in dissolution, but be cautious of potential thermal degradation.
Observed color change in the solid compound or solutions. This could indicate oxidation or the presence of impurities.1. A change in color is a strong indicator of chemical instability. 2. It is recommended to discard the discolored compound or solution and use a fresh, unopened stock. 3. If possible, analytical techniques like HPLC or NMR can be used to assess the purity of the compound.
Skin or eye irritation after handling. Inadequate use of personal protective equipment (PPE).1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] 2. Seek medical attention if irritation persists.[2] 3. Review and reinforce proper PPE protocols for all laboratory personnel handling the compound.

Experimental Workflow and Handling

Proper Handling and Storage Workflow for this compound

G cluster_receiving Receiving and Initial Storage cluster_handling Handling and Preparation cluster_longterm Long-Term Storage of Solutions cluster_use Experimental Use Receive Receive Compound Inspect Inspect Container Seal Receive->Inspect Store Store at 2-8°C, Dry, Well-Ventilated Area Inspect->Store Equilibrate Equilibrate to Room Temp Store->Equilibrate Weigh Weigh in Fume Hood/Glove Box Equilibrate->Weigh Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Store_Solution Store Aliquots at -20°C or -80°C Aliquot->Store_Solution Thaw Thaw Single-Use Aliquot Store_Solution->Thaw Use Use in Experiment Thaw->Use Discard Discard Unused Portion Use->Discard

Caption: Workflow for receiving, handling, and storing this compound.

References

  • 2-(1H-pyrazol-4-yl)-ethanol - Free SDS search. Advanced ChemBlocks, Inc.
  • This compound | C5H8N2O | CID 4293604 - PubChem.
  • Safety d
  • 2-[5-Amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol - AK Scientific, Inc.
  • SAFETY D
  • Safety Data Sheet - Angene Chemical. (2021-05-01).
  • This compound - Chem-Impex.
  • This compound | CAS 180207-57-2 | SCBT - Santa Cruz Biotechnology.
  • Buy this compound from Conier Chem&Pharma Limited - Echemi.
  • Safety Data Sheet - Angene Chemical. (2021-05-01).

Sources

Technical Support Center: Optimizing Reaction Conditions for 1,3,5-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3,5-substituted pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common experimental hurdles and optimize your synthetic strategies.

Introduction to Pyrazole Synthesis

Pyrazoles are a critical class of five-membered nitrogen-containing heterocyclic compounds, widely recognized for their diverse applications in pharmaceuticals and agrochemicals.[1][2][3] The synthesis of 1,3,5-substituted pyrazoles, in particular, is a cornerstone of medicinal chemistry. The most prevalent and historically significant method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5] However, variations and alternative methods, such as those employing alkynes or multicomponent reactions, have expanded the synthetic chemist's toolkit.[1][6][7]

This guide will focus on the practical aspects of these syntheses, addressing the common challenges of yield, purity, and regioselectivity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 1,3,5-substituted pyrazoles in a question-and-answer format.

Issue 1: Low Reaction Yield

Question: My reaction to synthesize a 1,3,5-substituted pyrazole is resulting in a very low yield. What are the potential causes and how can I improve it?

Answer: Low yields are a frequent challenge in pyrazole synthesis and can stem from several factors. A systematic approach to troubleshooting is essential.

Probable Causes & Solutions:

  • Inadequate Reaction Conditions:

    • Temperature: The optimal temperature can vary significantly. Some reactions proceed efficiently at room temperature, while others require heating to 60°C or even higher to drive the reaction to completion.[4][8] Conversely, excessive heat can lead to degradation of starting materials or products. It is advisable to screen a range of temperatures to find the optimal condition for your specific substrates.

    • Reaction Time: Insufficient reaction time will lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum product formation. Some modern protocols report short reaction times, but this is highly dependent on the specific methodology.[1]

  • Catalyst Issues:

    • Absence of a Catalyst: Many pyrazole syntheses require a catalyst to proceed efficiently.[4] Reactions attempted without a catalyst may not proceed at all.

    • Incorrect Catalyst Choice: Both acid and base catalysts are commonly employed. Lewis acids like lithium perchlorate or nano-ZnO have been shown to be effective.[1][4] For some protocols, strong bases like DBU may be necessary, while for others, weaker bases or even no base might be optimal.[8] The choice of catalyst is highly substrate-dependent.

  • Solvent Effects:

    • The choice of solvent can dramatically impact the reaction outcome.[9] Protic solvents like ethanol are traditionally used, but aprotic dipolar solvents such as DMF or NMP have been found to give better results in certain cases, particularly for improving regioselectivity.[1] Green solvents like PEG-400 are also emerging as viable options.[10] It is recommended to perform small-scale solvent screens to identify the best medium for your reaction.

Experimental Protocol: Screening Reaction Conditions

  • Set up a parallel array of small-scale reactions (e.g., in vials).

  • Vary one parameter at a time (e.g., temperature, solvent, catalyst) while keeping all other conditions constant.

  • For temperature screening, test a range from room temperature to the boiling point of the solvent in 20°C increments.

  • For solvent screening, test a selection of polar protic (e.g., EtOH, MeOH), polar aprotic (e.g., DMF, DMSO, CH3CN), and non-polar (e.g., Toluene, Dioxane) solvents.

  • Analyze the outcome of each reaction by a suitable method (e.g., NMR yield using an internal standard, or LC-MS conversion).

Issue 2: Poor Regioselectivity (Formation of Isomers)

Question: My reaction is producing a mixture of 1,3- and 1,5-regioisomers. How can I control the regioselectivity to obtain the desired 1,3,5-substituted pyrazole?

Answer: The formation of regioisomers is a classic problem in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds.[4][11] The regioselectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.

Controlling Regioselectivity:

  • Choice of Hydrazine: The nature of the hydrazine derivative can significantly direct the regioselectivity. For instance, using arylhydrazine hydrochlorides has been shown to favor the formation of the 1,3-regioisomer, while the corresponding free arylhydrazine can lead to the 1,5-regioisomer.[11]

  • Solvent Selection: As mentioned previously, the solvent plays a crucial role. Aprotic dipolar solvents can enhance regioselectivity compared to traditional protic solvents.[1]

  • Alternative Synthetic Routes: If controlling the regioselectivity of a classical condensation proves difficult, consider alternative methods that offer inherent regiocontrol.

    • Reactions of N-alkylated tosylhydrazones with terminal alkynes have been reported to proceed with complete regioselectivity.[6][12]

    • 1,3-Dipolar cycloaddition reactions can also offer a high degree of regiocontrol.[1]

Workflow for Improving Regioselectivity

start Problem: Mixture of Regioisomers sub_check Are you using an unsymmetrical 1,3-dicarbonyl? start->sub_check hydrazine_mod Modify Hydrazine Reagent (e.g., free base vs. hydrochloride salt) sub_check->hydrazine_mod Yes solvent_screen Screen Aprotic Dipolar Solvents (e.g., DMF, NMP, DMAc) hydrazine_mod->solvent_screen alt_route Consider Alternative Synthetic Routes (e.g., from tosylhydrazones and alkynes) solvent_screen->alt_route analysis Analyze Isomeric Ratio (e.g., by NMR or HPLC) alt_route->analysis solution Optimized Regioselective Synthesis analysis->solution

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 3: Side Product Formation and Purification Challenges

Question: I am observing significant side product formation, making the purification of my target pyrazole difficult. What are these likely side products and what are the best purification strategies?

Answer: Side product formation can complicate the work-up and purification process. Understanding the potential side reactions is key to minimizing them.

Common Side Products:

  • Pyrazoline intermediates: In some cases, the intermediate pyrazoline may not fully oxidize to the pyrazole.[1]

  • Hydrazone formation: The hydrazine can react with one of the carbonyl groups to form a stable hydrazone that does not cyclize.[1]

  • Products from self-condensation of the dicarbonyl compound.

Minimizing Side Products:

  • Ensure complete cyclization and oxidation: If pyrazolines are observed, in-situ oxidation might be necessary.[1] This can sometimes be achieved by simply heating in DMSO with exposure to air.

  • Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of either the dicarbonyl or the hydrazine can lead to unwanted side reactions.

Purification Strategies:

  • Crystallization: If the desired pyrazole is a solid, crystallization is often the most effective purification method.

  • Column Chromatography: Silica gel chromatography is a standard method for separating pyrazoles from impurities. A gradient elution system, for example, with hexanes and ethyl acetate, is commonly used.

  • Acid-Base Extraction: Pyrazoles are basic and can be protonated. An acidic wash during work-up can help remove non-basic impurities. A more advanced technique involves dissolving the crude product in a suitable solvent and treating it with an acid to form the acid addition salt, which can then be crystallized and subsequently neutralized to recover the pure pyrazole.[13]

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using a multicomponent reaction approach for synthesizing 1,3,5-substituted pyrazoles?

A1: Multicomponent reactions (MCRs) offer several advantages, including operational simplicity, atom economy, and the ability to generate molecular diversity quickly from simple starting materials.[1][14] For instance, one-pot syntheses starting from terminal alkynes, aromatic aldehydes, and hydrazines have been reported to produce 1,3,5-substituted pyrazoles in good yields with high regioselectivity.[1]

Q2: How does the electronic nature of the substituents on the starting materials affect the reaction?

A2: The electronic properties of the substituents can have a significant impact. For example, in reactions involving N-alkylated tosylhydrazones and terminal alkynes, electron-withdrawing groups on the substrates can sometimes lead to lower yields due to potential instability under basic conditions.[6] Conversely, in some enzyme-catalyzed systems, electron-donating groups on benzaldehydes can increase the yield.[14]

Q3: Are there any "green" or environmentally friendly methods for pyrazole synthesis?

A3: Yes, significant efforts have been made to develop more environmentally benign synthetic routes. These include:

  • The use of green catalysts, such as nano-ZnO.[1]

  • Employing environmentally friendly solvents like water or PEG-400.[10][15]

  • Enzyme-catalyzed reactions, which are performed under mild conditions.[14]

Q4: Can I synthesize N-substituted pyrazoles directly from primary amines instead of hydrazines?

A4: While less common, methods have been developed for the direct synthesis of N-substituted pyrazoles from primary amines. This approach avoids the need to handle potentially hazardous hydrazine derivatives.[16][17] These reactions typically involve the amine, a 1,3-dicarbonyl compound, and an aminating agent.[16]

Summary of Optimized Reaction Conditions

The following table summarizes some reported optimized conditions for the synthesis of 1,3,5-substituted pyrazoles. Note that the optimal conditions are highly dependent on the specific substrates used.

Starting MaterialsCatalystSolventTemperatureYield RangeReference
1,3-Diketones, ArylhydrazinesNano-ZnONot specifiedNot specified~95%[1]
N'-benzylidene tolylsulfonohydrazides, Ethyl 4,4,4-trifluoro-3-oxobutanoateSilver catalystNot specified60 °CModerate to excellent[4][8]
N-Alkylated Tosylhydrazones, Terminal Alkynest-BuOKPyridineNot specifiedGood to high[6]
Benzaldehydes, Phenyl hydrazines, NitroolefinsImmobilized LipaseEthanol45 °C49-90%[14]
Ketones, Acid Chlorides, HydrazineIn situ formationNot specifiedNot specifiedGood to excellent[4]

General Synthetic Workflow

start Select Synthetic Route (e.g., Knorr, from Alkynes, MCR) reagents Choose Starting Materials (1,3-Dicarbonyl & Hydrazine, etc.) start->reagents optimization Optimize Reaction Conditions (Solvent, Catalyst, Temperature) reagents->optimization monitoring Monitor Reaction Progress (TLC, LC-MS) optimization->monitoring workup Work-up and Isolation monitoring->workup purification Purification (Crystallization, Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: General workflow for pyrazole synthesis.

References

  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Method for purifying pyrazoles.
  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a.
  • Optimization of the reaction conditions for the synthesis of pyrazole based pyrido[2,3-d] pyrimidine-diones under thermal conditions.
  • Optimization of reaction conditions.
  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]
  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.
  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega. [Link]
  • Organic Syntheses Procedure. Organic Syntheses. [Link]
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]
  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia. [Link]
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
  • review of pyrazole compounds' production, use, and pharmacological activity. COMMUNITY PRACTITIONER. [Link]
  • Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. [Link]
  • Synthesis of 1,3,5‐trisubstituted pyrazoles 2 (Ts=tosyl, Bn=benzyl).
  • Synthesis of 1,3,4,5-Substituted pyrazole derivatives.
  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Pyrazole Synthesis via Cyclocondensation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the cyclocondensation reaction to construct the pyrazole core, a privileged scaffold in numerous pharmaceuticals and agrochemicals. Drawing upon established literature and extensive field experience, this resource provides in-depth, actionable solutions to common challenges encountered during this synthetic transformation. Our goal is to move beyond simple procedural lists and offer a causative understanding of the underlying chemical principles, enabling you to diagnose and resolve issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Reaction Initiation and Yield Issues

Question 1: My pyrazole synthesis has failed to proceed or is giving a very low yield. What are the primary factors to investigate?

A low or non-existent yield in a Knorr-type pyrazole synthesis typically points to one of four critical areas: reagent quality, catalysis, reaction conditions, or stoichiometry.

  • Reagent Integrity: The 1,3-dicarbonyl starting material is often the culprit. These compounds can be unstable and may degrade upon storage. Similarly, hydrazine and its derivatives are susceptible to oxidation.

    • Actionable Protocol: Before starting, verify the purity of your 1,3-dicarbonyl compound via NMR or GC-MS. Use freshly opened or purified hydrazine. If using a hydrazine salt (e.g., hydrochloride), ensure it is dry and that the appropriate amount of base is used to liberate the free hydrazine if necessary.

  • Catalysis: The cyclocondensation is often acid-catalyzed.[1][2] Without a catalyst, some reactions may not proceed at all.[3]

    • Expert Insight: The purpose of the acid is to protonate a carbonyl oxygen, activating the carbonyl carbon for nucleophilic attack by the hydrazine. However, the pH must be carefully controlled. Excessively strong acid can fully protonate the hydrazine, rendering it non-nucleophilic and halting the reaction.

    • Actionable Protocol: Introduce a catalytic amount (e.g., 3-5 mol%) of a weak acid, such as glacial acetic acid.[4] This provides sufficient protonation to facilitate the reaction without deactivating the nucleophile.[5]

  • Reaction Conditions (Temperature & Solvent): While many pyrazole syntheses are robust, temperature is a key parameter. Insufficient heat may lead to a stalled reaction, while excessive heat can cause degradation of starting materials or products, often indicated by the formation of dark tars.

    • Actionable Protocol: Begin the reaction at a moderate temperature (e.g., 60-80 °C) in a suitable solvent like ethanol or 1-propanol.[4][6] Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, incrementally increase the temperature.

  • Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion and the formation of side products.

    • Actionable Protocol: Typically, a slight excess of the hydrazine derivative (e.g., 1.1 to 1.2 equivalents) is used to ensure the complete consumption of the more valuable 1,3-dicarbonyl partner. For reactions involving β-ketoesters, a larger excess of hydrazine (e.g., 2 equivalents) may be beneficial.[4][6]

Question 2: I am using an unsymmetrical 1,3-dicarbonyl compound and obtaining a mixture of regioisomers. How can I control the regioselectivity?

The formation of regioisomers is a classic challenge in pyrazole synthesis.[3][7] The outcome is determined by which of the two non-equivalent carbonyl groups the substituted nitrogen of the hydrazine attacks first. Several factors can be manipulated to favor the desired isomer.

  • Electronic Effects: The initial attack of the hydrazine's most nucleophilic nitrogen typically occurs at the more electrophilic carbonyl carbon.[3] For instance, in a dicarbonyl compound containing a trifluoromethyl group, the carbonyl carbon adjacent to this strongly electron-withdrawing group is the preferred site of initial attack.

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the reaction. The nucleophile will preferentially attack the less sterically hindered carbonyl group.

  • Solvent Choice (A Key Contributor): Recent studies have shown that the choice of solvent can have a dramatic impact on regioselectivity. Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly enhance the formation of one regioisomer over the other.

    • Expert Insight: Fluorinated alcohols can form strong hydrogen bonds with the carbonyl groups, differentially modulating their electrophilicity and influencing the transition state of the initial nucleophilic attack.

    • Actionable Protocol: To improve regioselectivity, consider switching the solvent from traditional choices like ethanol to HFIP. Dissolve the 1,3-dicarbonyl in HFIP, then add the hydrazine and stir at room temperature, monitoring by TLC.[3]

  • pH Control: Under acidic conditions, the regioselectivity can be altered as the two nitrogen atoms of the hydrazine have different basicities.[5]

Below is a decision-making workflow for addressing regioselectivity issues.

G start Regioisomer Mixture Observed steric Are steric differences significant? start->steric electronic Are electronic differences significant? steric->electronic No analyze Analyze Isomer Ratio (NMR/GC) steric->analyze Yes, exploit steric bias electronic->analyze Yes, exploit electronic bias acid_cat Vary Acid Catalyst/pH electronic->acid_cat No solvent Change Solvent to HFIP solvent->analyze acid_cat->solvent

Caption: Decision workflow for optimizing regioselectivity.

Category 2: Impurities and Side Reactions

Question 3: My reaction mixture has turned a dark red or brown color, and TLC shows multiple spots. What are the likely impurities?

The formation of colored impurities is a common observation, often stemming from the degradation or side reactions of the hydrazine starting material. Hydrazines, particularly arylhydrazines, can be sensitive to air and light, leading to the formation of oxidized and coupled byproducts.

  • Common Impurities:

    • Oxidized Hydrazine Species: These can lead to a cascade of colored byproducts.

    • Incomplete Reaction Intermediates: Hydrazone or enamine intermediates may persist if the cyclization or dehydration steps are incomplete.

    • Self-Condensation Products: The 1,3-dicarbonyl compound may undergo self-condensation under certain conditions.

  • Mitigation Strategies:

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions involving the hydrazine.

    • Control Temperature: Avoid excessive heating, which can accelerate degradation pathways.

    • Purification: Most of these colored impurities are highly polar and can often be removed effectively during work-up and purification.

Category 3: Product Isolation and Purification

Question 4: My pyrazole product is difficult to purify by standard silica gel chromatography. It streaks badly or doesn't elute. What is the cause and how can I fix it?

This is a frequent and frustrating problem. The pyrazole ring contains basic nitrogen atoms that can interact strongly with the acidic silanol groups on the surface of standard silica gel. This strong interaction leads to poor peak shape (streaking) and, in some cases, irreversible adsorption of the product onto the column.

  • The Solution: Deactivating the Silica Gel: To circumvent this issue, the silica gel must be neutralized or "deactivated" with a basic modifier.

    • Expert Insight: Adding a small amount of a volatile tertiary amine, like triethylamine (Et₃N), to the eluent system effectively neutralizes the acidic sites on the silica, allowing the basic pyrazole to elute cleanly.

    • Actionable Protocol for Deactivated Silica Gel Chromatography:

      • Prepare your silica gel slurry as usual in your starting eluent (e.g., a hexane/ethyl acetate mixture).

      • Before packing the column, add triethylamine to the slurry to a final concentration of 0.5-1% by volume.

      • Also add triethylamine (0.5-1%) to the mobile phase you will use for the elution.

      • Run the column as you normally would. The pyrazole should now elute with significantly improved peak shape.

An alternative to silica gel is to use a more neutral stationary phase like alumina (basic or neutral grade).

Question 5: I am attempting to purify my pyrazole by recrystallization, but it keeps "oiling out" or my yield is very low. What are the best practices?

Recrystallization is an excellent method for purifying pyrazoles, provided the correct solvent system and technique are employed. "Oiling out" occurs when the solid precipitates from the solution at a temperature above its melting point.

  • Troubleshooting Recrystallization:

IssueProbable Cause(s)Solution(s)
"Oiling Out" Solution is too concentrated; cooling is too rapid; solvent is too nonpolar.Add more of the "good" solvent to the hot solution; allow the solution to cool slowly (e.g., by insulating the flask); switch to a more suitable solvent system.
Low Recovery/Yield Too much solvent was used; the solution was not cooled sufficiently; premature crystallization during hot filtration.Use the minimum amount of hot solvent to dissolve the crude product; cool the flask in an ice bath after it has reached room temperature; ensure the filtration apparatus is pre-heated.
No Crystals Form The solution is too dilute; the compound is very soluble in the chosen solvent.Boil off some of the solvent to concentrate the solution; add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the warm solution until it becomes turbid, then cool slowly; scratch the inside of the flask with a glass rod to create nucleation sites.
Colored Crystals Colored impurities are co-crystallizing with the product.Before the initial cooling step, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities.
  • Recommended Solvent Systems for Pyrazoles:

    • Single Solvents: Ethanol, methanol, isopropanol, ethyl acetate.

    • Mixed Solvents: A very common and effective technique is to dissolve the pyrazole in a hot "good" solvent (like ethanol or methanol) and then add a hot "anti-solvent" (like water) dropwise until persistent turbidity is observed, followed by slow cooling. Hexane/ethyl acetate is another excellent combination for less polar pyrazoles.

The general workflow for troubleshooting pyrazole purification is illustrated below.

G start Crude Pyrazole Product recryst Attempt Recrystallization start->recryst oiling_out Product 'Oils Out'? recryst->oiling_out oiling_out->recryst Yes (Adjust Solvent/Cooling) low_yield Yield is Low? oiling_out->low_yield No column Use Column Chromatography low_yield->column Yes pure Pure Product low_yield->pure No deactivate Deactivate Silica with Et3N column->deactivate deactivate->pure

Caption: General workflow for pyrazole purification.

References

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]
  • Knorr pyrazole synthesis. Name-Reaction.com. [Link]
  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. (2014).
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles.
  • Process for the purification of pyrazoles.
  • Method for purifying pyrazoles.
  • Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for Use in Native Chemical Lig
  • Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. [Link]
  • Knorr Pyrazole Synthesis advice. (2024). Reddit. [Link]
  • Purification of Amino-Pyrazoles. (2022). Reddit. [Link]
  • Unit 4 Pyrazole | PDF. Slideshare. [Link]
  • Synthesis of Pyrazole Compounds by Using Sonication Method. ICONIC RESEARCH AND ENGINEERING JOURNALS. [Link]
  • One-pot synthesis of pyrazole. Chemistry Stack Exchange. [Link]
  • synthesis of pyrazoles. (2019). YouTube. [Link]
  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. [Link]
  • pyrazole.pdf. CUTM Courseware. [Link]

Sources

Technical Support Center: A-Z Guide to Improving Regioselectivity in Pyrazole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, CN — January 7, 2026 — To empower researchers, scientists, and professionals in drug development, this technical support center offers comprehensive troubleshooting guides and FAQs to address the critical challenge of regioselectivity in pyrazole derivative synthesis. Uncontrolled regioselectivity can lead to mixtures of isomers that are difficult to separate, ultimately impacting the efficiency of drug discovery and development.[1] This guide provides in-depth, actionable solutions to overcome these hurdles.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the fundamental drivers of regioselectivity in the Knorr synthesis of pyrazoles?

A1: The regiochemical outcome of the condensation between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine is a delicate balance of several factors.[2] These include:

  • Steric Effects: Bulky substituents on either reactant can physically obstruct one reaction pathway, guiding the hydrazine's nucleophilic attack to the less hindered carbonyl group.[1][3]

  • Electronic Effects: The electrophilicity of the two carbonyl carbons is a key determinant. Electron-withdrawing groups enhance the reactivity of the adjacent carbonyl carbon, making it the preferred site for the initial attack by the hydrazine.[1][3]

  • Reaction pH: The acidity or basicity of the reaction medium plays a crucial role.[3] In acidic conditions, the more basic nitrogen atom of the hydrazine can be protonated, which alters the nucleophilicity of the two nitrogen atoms and influences the site of attack.[1]

Q2: How does the choice of solvent impact the regioselectivity of pyrazole formation?

A2: The solvent can have a significant effect on the isomeric ratio of the products.[3] For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity compared to conventional solvents like ethanol.[4][5] These non-nucleophilic fluorinated alcohols do not compete with the hydrazine in attacking the more reactive carbonyl group, leading to a cleaner reaction profile.[4]

Q3: Beyond the Knorr synthesis, what are some alternative strategies to ensure high regioselectivity?

A3: When the classical Knorr condensation fails to provide the desired regioselectivity, several powerful alternatives exist:

  • [3+2] Cycloaddition Reactions: The reaction of diazo compounds with alkynes or activated olefins is a highly reliable method for achieving regiospecificity.[6]

  • Synthesis from α,β-Unsaturated Ketones (Chalcones): The condensation of hydrazines with chalcones typically proceeds in a regioselective manner to yield pyrazolines, which can then be oxidized to the corresponding pyrazoles.[7]

  • Reactions of Hydrazones with Nitroolefins: This method can provide access to tri- or tetrasubstituted pyrazoles with excellent regioselectivity.[8]

Part 2: Troubleshooting Guides for Common Experimental Issues

This section is designed to help you diagnose and solve specific problems you may encounter in your experiments.

Scenario 1: My reaction is producing a nearly inseparable 1:1 mixture of regioisomers.
  • Possible Cause: The electronic and steric differences between the two carbonyl groups in your 1,3-dicarbonyl substrate are not significant enough to favor one reaction pathway.

  • Solution A: Substrate Modification: If your synthetic route allows, consider modifying the substrate to enhance the disparity between the carbonyl groups. Introducing a bulky substituent or a strongly electron-withdrawing group like trifluoromethyl can effectively direct the reaction.[9]

  • Solution B: Rigorous Optimization of Reaction Conditions: A systematic screening of solvents and catalysts is highly recommended. As mentioned, switching to a fluorinated alcohol can be highly effective.[4][5] Additionally, aprotic dipolar solvents like N,N-dimethylacetamide have been shown to improve regioselectivity.[9]

Experimental Protocol: Solvent Screening for Improved Regioselectivity

  • Prepare a series of small-scale reactions in parallel.

  • In each reaction vessel, combine the unsymmetrical 1,3-dicarbonyl compound (1.0 equiv) and the substituted hydrazine (1.1 equiv).

  • Add a different solvent to each vessel (e.g., ethanol, TFE, HFIP, N,N-dimethylacetamide).

  • Stir the reactions at a controlled temperature (e.g., room temperature or 60 °C).

  • Monitor the progress of the reactions by TLC or LC-MS.

  • Upon completion, carefully determine the ratio of regioisomers in the crude reaction mixture using ¹H NMR spectroscopy.

Data Presentation: Impact of Solvent on Regioselectivity

SolventTemperature (°C)Regioisomeric Ratio (Isomer A: Isomer B)
Ethanol25~1:1.3
2,2,2-Trifluoroethanol (TFE)2585:15
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)25up to 99:1

Data adapted from studies on fluorinated 1,3-diketones.[4][5]

Scenario 2: The major product of my reaction is the undesired regioisomer.
  • Possible Cause: The inherent electronic and steric properties of your starting materials favor the formation of the "wrong" isomer under standard conditions.

  • Solution: Employ a Regiospecific Synthetic Strategy. Instead of relying on the direct condensation, a multi-step but regiospecific route is often the best solution. The synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes is an excellent example of a highly regioselective method.[10][11]

Experimental Workflow: Regiospecific Synthesis of 1,3,5-Trisubstituted Pyrazoles

workflow Regiospecific Pyrazole Synthesis via Tosylhydrazones and Alkynes cluster_reactants Starting Materials cluster_conditions Reaction Conditions Tosylhydrazone N-Alkylated Tosylhydrazone Reaction [3+2] Cycloaddition Tosylhydrazone->Reaction Alkyne Terminal Alkyne Alkyne->Reaction Base Base (e.g., t-BuOK) Base->Reaction Solvent Solvent (e.g., Pyridine) Solvent->Reaction Product Regiospecific 1,3,5-Trisubstituted Pyrazole Reaction->Product

Caption: A workflow for the highly regioselective synthesis of 1,3,5-trisubstituted pyrazoles.

Part 3: Advanced Techniques for Controlling Regioselectivity

For particularly challenging syntheses, advanced methodologies may be necessary.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reaction times and, in some cases, alter the regiochemical outcome by favoring the thermodynamically more stable product.[1]

  • Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature and mixing, which can be leveraged to enhance regioselectivity. The rapid heating and cooling cycles in flow chemistry can favor the formation of the kinetic product.

This technical guide provides a solid foundation for addressing the common challenges of regioselectivity in pyrazole synthesis. By understanding the underlying principles and systematically applying the troubleshooting strategies outlined, researchers can significantly improve the efficiency and success of their synthetic endeavors.

References

  • ACS Publications. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry. [Link]
  • PMC.
  • ResearchGate.
  • MDPI.
  • Organic Chemistry Portal. Pyrazole synthesis. [Link]
  • ACS Publications. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. [Link]
  • ResearchGate. Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles | Request PDF. [Link]
  • PMC.
  • iopscience.iop.org.
  • ACS Publications. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry. [Link]
  • PMC. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
  • RSC Publishing. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]
  • Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. [Link]

Sources

Technical Support Center: Purification of 2-(1H-pyrazol-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the purification of 2-(1H-pyrazol-4-yl)ethanol (CAS No. 180207-57-2). This document is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting advice for obtaining high-purity material suitable for research and development applications.

Section 1: Compound Overview and Physical Properties

This compound is a valuable heterocyclic building block in pharmaceutical and agrochemical research.[1][2] Its bifunctional nature, containing both a pyrazole ring and a primary alcohol, allows for diverse synthetic modifications.[1] Achieving high purity is critical for ensuring the reliability and reproducibility of subsequent experimental results.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 180207-57-2[1][3][4]
Molecular Formula C₅H₈N₂O[1][3][4]
Molecular Weight 112.13 g/mol [1][4]
Appearance White powder/solid[1][5]
Boiling Point 307.6 °C at 760 mmHg[3]
Storage Conditions Store at 0-8°C[1]
Section 2: Purification Strategy and Frequently Asked Questions (FAQs)

This section addresses common initial questions and provides a logical framework for selecting an appropriate purification strategy.

Purification Strategy Workflow

The choice between recrystallization and column chromatography depends on the impurity profile of the crude material. A preliminary Thin Layer Chromatography (TLC) analysis is essential for making an informed decision.

G start Crude this compound tlc Analyze by TLC start->tlc impurities_far Impurities have very different Rf values (ΔRf > 0.2) OR product is major spot with minor baseline impurities tlc->impurities_far  Distinct Spots impurities_close Impurities have close Rf values (ΔRf < 0.2) OR multiple major spots tlc->impurities_close  Close/Multiple Spots recrystallization Strategy 1: Recrystallization impurities_far->recrystallization chromatography Strategy 2: Column Chromatography impurities_close->chromatography

Caption: Decision workflow for selecting a purification method.

Frequently Asked Questions

Q1: What is the best initial purification strategy for crude this compound? A1: For most syntheses where the desired product is the major component and impurities are significantly different in polarity (e.g., non-polar starting materials or highly polar byproducts), recrystallization is the most efficient first-line strategy. It is faster, uses less solvent, and is more scalable than chromatography. If TLC analysis shows impurities with similar polarity to your product, column chromatography is necessary.[6]

Q2: How do I choose a suitable solvent for recrystallization? A2: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. For polar compounds like this compound, protic solvents are a good starting point. Mixed solvent systems are often highly effective.[7] A common and effective choice is an ethanol/water mixture .[7][8] The compound is dissolved in a minimum amount of hot ethanol (the "good" solvent), and hot water (the "bad" solvent) is added dropwise until persistent cloudiness is observed. A few more drops of hot ethanol are then added to redissolve the solid, and the solution is allowed to cool slowly.[7][9]

Q3: The pyrazole ring is basic. Does this affect purification by column chromatography? A3: Yes, this is a critical consideration. The nitrogen atoms in the pyrazole ring are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to significant peak tailing, poor separation, and in some cases, irreversible adsorption of the product onto the column.[6][10]

To mitigate this, you have two primary options:

  • Deactivate the Silica Gel: Prepare a slurry of your silica gel in the chosen eluent and add 0.5-1% triethylamine (Et₃N). The triethylamine acts as a competitive base, occupying the acidic sites on the silica and allowing your pyrazole compound to elute symmetrically.[10]

  • Use an Alternative Stationary Phase: Neutral alumina can be an effective alternative to silica gel for the purification of basic compounds.[6][10]

Section 3: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification process.

Guide 1: Troubleshooting Recrystallization
ProblemProbable Cause(s)Solution(s)
No crystals form upon cooling. 1. Too much solvent was used, and the solution is not saturated. 2. The solution is supersaturated, but nucleation has not occurred.1. Boil off a portion of the solvent to concentrate the solution and then allow it to cool again.[11] 2. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[7][11] 3. Add a "seed crystal" (a tiny crystal from a previous pure batch) to initiate crystallization.[7]
The product "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound (or its impure form). 2. The solution is too concentrated, or cooling is too rapid.1. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent to lower the saturation point, and allow it to cool more slowly.[7][11] 2. Switch to a lower-boiling point solvent system.
The resulting crystals are impure or colored. 1. Impurities were trapped (occluded) within the crystal lattice due to rapid crystallization. 2. Colored impurities were not removed.1. Ensure the solution cools slowly and undisturbed. Perform a second recrystallization on the obtained crystals.[7] 2. For colored impurities, dissolve the crude product in the minimum amount of hot solvent, add a small amount of activated charcoal, boil for a few minutes, and perform a hot gravity filtration to remove the charcoal before cooling.[6]
The recovery yield is very low. 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. The crystals were washed with a solvent that was not ice-cold, redissolving the product.1. Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. Note that the second crop may be less pure.[11] 2. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[9][12]
Guide 2: Troubleshooting Column Chromatography
ProblemProbable Cause(s)Solution(s)
Poor separation of spots (low resolution). 1. The eluent system is not optimized. 2. The column was overloaded with crude material. 3. The column was packed improperly, leading to channeling.1. Re-optimize the solvent system using TLC. Aim for a product Rf value of 0.3-0.4 for good separation.[6] 2. Use a proper ratio of crude material to silica gel (typically 1:30 to 1:100 by weight). 3. Ensure the silica gel is packed uniformly without air bubbles or cracks.
Product elutes with significant tailing. The pyrazole nitrogens are interacting with acidic sites on the silica gel.Add 0.5-1% triethylamine to your eluent system (e.g., hexane/ethyl acetate) to suppress this interaction.[6][10]
Product does not elute from the column. 1. The eluent is too non-polar. 2. The compound has irreversibly adsorbed to the silica gel.1. Gradually increase the polarity of the eluent. For this compound, which is quite polar, you may need to use eluents containing methanol (e.g., dichloromethane/methanol). 2. This can happen with very basic compounds on silica. Try the purification again using neutral alumina.[6][10]
Section 4: Detailed Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System

This protocol is ideal for purifying crude this compound that is largely free of isomers or impurities with similar polarity.

  • Dissolution: Place the crude solid (e.g., 1.0 g) into an Erlenmeyer flask equipped with a stir bar. Add a minimal volume of ethanol (e.g., 3-5 mL) and heat the mixture to a gentle boil on a hot plate while stirring.[7]

  • Saturated Solution Preparation: Continue adding hot ethanol dropwise until the solid just dissolves completely. It is crucial to use the minimum amount of hot solvent necessary.[9][12]

  • Addition of Anti-Solvent: While maintaining the boil, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.[9]

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should occur during this time. For maximum recovery, subsequently place the flask in an ice-water bath for 15-30 minutes.[7][13]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the crystals on the filter with a small portion of ice-cold ethanol/water (using the same approximate ratio as the final recrystallization mixture).[12][13]

  • Drying: Dry the purified crystals under vacuum to a constant weight. Determine the melting point and obtain an NMR spectrum to confirm purity.

Protocol 2: Flash Column Chromatography

This protocol is necessary when recrystallization fails to remove impurities, particularly those with similar polarity.

  • TLC Analysis: First, determine an optimal eluent system using TLC. Test various ratios of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). For this compound, systems like ethyl acetate/hexane or dichloromethane/methanol are good starting points.[14][15] Add 0.5% triethylamine to the chosen eluent. The ideal system should give the product an Rf of ~0.3-0.4 and separate it from all impurities.[6]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed, draining the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.

  • Elution: Carefully add the eluent to the column and apply pressure (via compressed air or a pump) to begin elution. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the elution process by spotting fractions onto a TLC plate and visualizing under a UV lamp or by staining (e.g., with potassium permanganate).

  • Isolation: Combine the pure fractions containing your product, and remove the solvent using a rotary evaporator. Place the resulting solid under high vacuum to remove any residual solvent. Confirm purity by NMR analysis.

Troubleshooting Recrystallization Failure: A Flowchart

G start Hot, clear solution prepared. Allowed to cool. check_crystals Do crystals form? start->check_crystals success Success! Collect by filtration. check_crystals->success Yes no_crystals No: Solution remains clear check_crystals->no_crystals No (Clear) oiling_out No: An oil separates check_crystals->oiling_out No (Oil) action_scratch 1. Scratch flask with glass rod 2. Add a seed crystal no_crystals->action_scratch action_reheat Re-heat to dissolve oil. Add small amount of 'good' solvent (e.g., Ethanol). Cool SLOWLY. oiling_out->action_reheat action_concentrate If scratching fails: Re-heat and boil off ~10-20% of solvent. Cool again. action_scratch->action_concentrate

Caption: Step-by-step troubleshooting for failed crystallization.

Section 5: References
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Punde, A. M., et al. (2021). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of University of Shanghai for Science and Technology.

  • Al-Ghorbani, M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles. ACS Omega.

  • Hsieh, T.-H., et al. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules.

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • Kumar, K. A., et al. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Der Pharma Chemica.

  • Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann.

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization - Part 2. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • J&K Scientific. (n.d.). This compound. Retrieved from [Link]

  • Perekhoda, L., et al. (2018). Substances yield after recrystallization from different solvents. ResearchGate.

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

Sources

Common side reactions in the synthesis of pyrazole-containing compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this critical heterocyclic scaffold. Pyrazoles are a cornerstone in pharmaceuticals and agrochemicals, yet their synthesis is often plagued by subtle challenges that can impact yield, purity, and scalability. This document moves beyond simple protocols to address the mechanistic underpinnings of common side reactions, providing actionable troubleshooting strategies in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm getting a mixture of regioisomers in my Knorr synthesis with an unsymmetrical 1,3-diketone. How can I improve the selectivity?

A1: This is the most common challenge in the classical Knorr pyrazole synthesis. The formation of two regioisomers stems from the initial nucleophilic attack of the hydrazine on one of the two non-equivalent carbonyl carbons of the diketone.[1][2] The regiochemical outcome is a delicate balance of electronic and steric factors, but it can be effectively controlled.

Root Cause Analysis:

The reaction mechanism proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration.[3] With a substituted hydrazine (R-NH-NH2), the two nitrogen atoms have different nucleophilicities. With an unsymmetrical diketone, the two carbonyls have different electrophilicities. The interplay between the more nucleophilic nitrogen attacking the more electrophilic carbonyl determines the major isomer.[4] Recent studies have revealed that the reaction kinetics can be more complex than previously assumed, involving autocatalytic pathways and unexpected intermediates, making empirical optimization crucial.[5]

Troubleshooting Strategies:

  • Solvent Modification: This is often the most impactful and easily implemented change. Switching from standard solvents like ethanol to fluorinated alcohols can dramatically influence regioselectivity. 2,2,2-trifluoroethanol (TFE) and, particularly, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to promote the formation of a single regioisomer, in some cases almost exclusively.[6]

  • pH Control: The reaction is typically run under acidic catalysis. The pH of the medium can alter the electrophilicity of the carbonyl groups and the nucleophilicity of the hydrazine.[7] Systematic screening of the amount and type of acid catalyst (e.g., acetic acid, HCl) is recommended.

  • Reactant Stoichiometry: Varying the ratio of the diketone to the hydrazine can, surprisingly, affect the regioisomeric ratio, a factor that has not been extensively explored but was revealed through transient flow kinetic studies.[5]

  • Temperature Control: Lowering the reaction temperature generally favors the kinetically controlled product, which may be a single isomer.

Data Summary: Effect of Solvent on Regioselectivity

Entry1,3-Diketone SubstrateHydrazineSolventRegioisomeric Ratio (Desired:Undesired)Reference
11-Aryl-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEthanolLow to moderate selectivity[6]
21-Aryl-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineTFEImproved selectivity[6]
31-Aryl-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineHFIP>95:5 (Excellent selectivity)[6]

Mechanism Visualization: Competing Pathways in Knorr Synthesis

G cluster_start Reactants cluster_pathA Pathway A cluster_pathB Pathway B R_NHNH2 R'-NH-NH2 Int_A Intermediate A (Attack at C-R1) R_NHNH2->Int_A More Nucleophilic N attacks More Electrophilic C Int_B Intermediate B (Attack at C-R2) R_NHNH2->Int_B Less favored initial attack Diketone R1-C(O)-CH2-C(O)-R2 Diketone->Int_A Diketone->Int_B Prod_A Product A (Regioisomer 1) Int_A->Prod_A Cyclization & Dehydration Prod_B Product B (Regioisomer 2) Int_B->Prod_B Cyclization & Dehydration

Caption: Competing pathways in Knorr synthesis leading to regioisomers.

Q2: My reaction with an α,β-unsaturated ketone yields a pyrazoline, but I need the fully aromatic pyrazole. How do I facilitate the final oxidation step?

A2: This is a common outcome because the initial cyclocondensation of a hydrazine with an α,β-unsaturated ketone or aldehyde first forms the thermodynamically stable pyrazoline ring.[8][9] Aromatization requires a subsequent oxidation (dehydrogenation) step, which may not occur spontaneously.

Root Cause Analysis:

The reaction proceeds via a Michael addition of the hydrazine to the unsaturated system, followed by intramolecular condensation and dehydration to form the pyrazoline. This pyrazoline is a stable heterocyclic compound in its own right. To achieve the aromatic pyrazole, two hydrogen atoms must be removed from the ring, a formal oxidation process.

Troubleshooting Strategies:

  • Employ an In Situ Oxidant: The most direct approach is to include an oxidant in the reaction mixture or add it during workup.

    • Benign Oxidants: Simply heating the pyrazoline intermediate in a solvent like DMSO under an oxygen atmosphere can afford the pyrazole.[10] Air can also serve as the oxidant.

    • Chemical Oxidants: Mild oxidants like bromine (Br₂) or iodine (I₂) are effective.[9][10]

  • Strategic Reactant Choice: Modify the hydrazine reactant to build in an elimination pathway rather than requiring an external oxidant.

    • Tosylhydrazine: Using tosylhydrazine (TsNHNH₂) often leads directly to the pyrazole. The tosyl group acts as a good leaving group during the final aromatization step, eliminating p-toluenesulfinic acid.[11][12]

  • Catalytic Dehydrogenation: Transition metal catalysts, such as Palladium on carbon (Pd/C) at elevated temperatures, can be used to dehydrogenate the pyrazoline to the pyrazole, although this adds cost and a filtration step.

Experimental Protocol: Benign Oxidation of Pyrazolines

  • Setup: To the crude reaction mixture containing the pyrazoline, add Dimethyl Sulfoxide (DMSO) as the solvent.

  • Condition: Ensure the reaction vessel is open to the air or bubble a gentle stream of oxygen through the solution.

  • Heating: Heat the mixture to 80-100 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the pyrazoline spot and the appearance of the more conjugated (lower Rf) pyrazole product.

  • Workup: Once the reaction is complete, cool the mixture and proceed with a standard aqueous workup and purification.

Q3: I'm trying to N-alkylate my pyrazole and I'm getting an inseparable mixture of N1 and N2 isomers. How can I achieve regioselective alkylation?

A3: Regioselectivity in the N-alkylation of unsymmetrical pyrazoles is a persistent challenge because the pyrazole anion is an ambident nucleophile.[13] The alkylation can occur at either of the two ring nitrogens, and the outcome is highly dependent on steric hindrance, the base/solvent system, and the nature of the alkylating agent.

Root Cause Analysis:

Deprotonation of the pyrazole N-H proton by a base generates a pyrazolide anion. The negative charge is delocalized across both nitrogen atoms. The site of subsequent attack by an electrophile (the alkylating agent) is determined by a combination of factors:

  • Steric Hindrance: Bulky substituents at the C3 or C5 positions will sterically shield the adjacent nitrogen, directing the incoming alkyl group to the less hindered nitrogen.[14]

  • Counter-ion Effect: The nature of the cation from the base (e.g., K⁺, Na⁺) and its coordination in the chosen solvent can influence which nitrogen is more available for reaction.

  • Electrophile Hardness (HSAB Theory): While less predictable, the "hardness" of the alkylating agent can play a role.

Troubleshooting Strategies:

  • Base and Solvent Optimization: This is the primary method for controlling regioselectivity.

    • For N1 Selectivity: A common and effective system is using potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or DMSO.[15] This combination often strongly favors alkylation at the N1 position.

    • Alternative Systems: Sodium hydride (NaH) in THF is another powerful system, often providing high N1 selectivity with primary alkyl halides.[15]

  • Steric Directing Groups: If the pyrazole core allows, installing a bulky, removable directing group (e.g., a triphenylsilyl group) can completely block one nitrogen, forcing alkylation at the other site. The directing group is then removed in a subsequent step.[14]

  • Enzymatic Alkylation: For ultimate selectivity, biocatalytic methods are emerging. Engineered methyltransferase enzymes can perform alkylations with unprecedented regioselectivity (>99%), offering a powerful but more specialized solution.[16]

Workflow Visualization: Controlling N-Alkylation

G cluster_start Starting Material cluster_conditions Reaction Conditions Pyrazole Unsymmetrical Pyrazole (R-Pz-H) Anion Pz Anion Pyrazole->Anion Deprotonation Base Base (e.g., K2CO3, NaH) Base->Anion Solvent Solvent (e.g., DMF, THF) Solvent->Anion influences reactivity Alkyl_Halide Alkyl Halide (R'-X) Prod_N1 N1-Alkylated Product Alkyl_Halide->Prod_N1 Prod_N2 N2-Alkylated Side Product Alkyl_Halide->Prod_N2 Anion->Prod_N1 Sterically favored attack Anion->Prod_N2 Sterically hindered attack

Caption: Factors influencing the regioselectivity of pyrazole N-alkylation.

Q4: My pyrazole synthesis is failing, and I suspect ring-opening is occurring. Under what conditions is the pyrazole ring unstable?

A4: While the pyrazole ring is generally robust and resistant to many oxidizing and reducing agents, it is not indestructible.[4][7] Ring opening can occur under specific, typically harsh, conditions.

Root Cause Analysis & Prevention:

  • Strong Bases: The C3 proton of the pyrazole ring is weakly acidic. In the presence of a very strong base (e.g., n-butyllithium), deprotonation at C3 can occur. This can lead to a ring-opening cascade, especially at elevated temperatures.[7][17]

    • Solution: Avoid using organolithium or other exceptionally strong bases unless a specific C3 functionalization is intended, and even then, use low temperatures. For simple N-H deprotonation, bases like NaH, K₂CO₃, or NaOMe are sufficient and much safer for ring integrity.

  • Oxidative Cleavage: While generally stable to common oxidants like KMnO₄ (which will oxidize side chains), the ring can be cleaved by ozonolysis or electrolytic oxidation.[7]

    • Solution: If oxidative conditions are required for other parts of the molecule, select reagents that are known to be compatible with the pyrazole core.

  • Intramolecular Rearrangements: Certain substituent patterns can predispose the ring to instability. For example, the presence of adjacent azide and nitro groups can lead to spontaneous cyclization and rearrangement pathways upon heating.[18]

    • Solution: Be mindful of highly energetic or reactive functional groups on the pyrazole ring. Analyze the potential for intramolecular reactions before subjecting the compound to harsh thermal conditions.

References

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
  • Slideshare. (n.d.). Unit 4 Pyrazole.
  • ChemicalBook. (2022). Pyrazole - Properties, Synthesis, Reactions etc.
  • El-Faham, A., et al. (n.d.).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
  • Al-Tel, T. H., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.
  • MDPI. (n.d.).
  • ResearchGate. (2025). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles.
  • NIH. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • YouTube. (2021). Pyrazoles Syntheses, reactions and uses.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
  • ResearchGate. (n.d.).
  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
  • Benchchem. (2025).

Sources

Technical Support Center: Addressing Solubility Issues of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and proactive strategies for managing the solubility of pyrazole derivatives in experimental assays. Pyrazole-containing compounds are a cornerstone of modern medicinal chemistry, yet their often-limited aqueous solubility can present significant hurdles in obtaining reliable and reproducible data.[1][2][3][4] This resource is designed to equip you with the foundational knowledge and practical protocols to overcome these challenges.

Part 1: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses the most common solubility problems encountered during experimental work.

Q1: My pyrazole compound, fully dissolved in a DMSO stock, precipitates immediately when I dilute it into my aqueous assay buffer. Why is this happening and what should I do?

A1: This is the most frequent issue and stems from a drastic change in solvent polarity.[5] Your compound is likely hydrophobic and soluble in the polar aprotic solvent DMSO, but not in the highly polar aqueous environment of your buffer. When the DMSO is diluted, its concentration drops, and the water-based buffer cannot maintain the compound in solution, causing it to "crash out."[5][6][7]

Immediate Troubleshooting Steps:

  • Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is sufficient to aid solubility but does not exceed the tolerance of your system (e.g., <0.5% for most cell-based assays to avoid cytotoxicity).[5][8]

  • Decrease Compound Concentration: The simplest solution is often to lower the final concentration of your pyrazole derivative in the assay.

  • Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try pre-mixing the buffer with a volume of DMSO close to the final desired concentration before adding the compound stock. This can lessen the solvent polarity shock.[9]

  • Gentle Warming: Briefly warming the final solution to 37°C may help redissolve the compound, but be cautious of compound stability at higher temperatures.[8][10]

Q2: I'm observing inconsistent results in my biological assays. Could this be related to solubility?

A2: Absolutely. Poor solubility is a primary cause of unreliable in vitro data.[11] If a compound is not fully dissolved, the actual concentration interacting with the biological target is unknown and lower than intended. This can manifest as:

  • Poor dose-response curves.

  • High variability between replicate wells.

  • Seemingly low or no activity.[8]

It's crucial to confirm the solubility of your compound under the exact conditions of your assay. A kinetic solubility assay is highly recommended for this purpose.[11][12]

Q3: Can I use pH modification to improve the solubility of my pyrazole compound?

A3: Yes, this is a highly effective strategy if your pyrazole derivative contains ionizable functional groups.[13][14][15] The pyrazole ring itself is a weak base (pKa of the conjugate acid is ~2.5).[16]

  • For Weakly Basic Pyrazoles: Solubility can often be significantly increased by lowering the pH of the buffer (e.g., to pH 2.0-5.0).[17] In an acidic medium, the basic nitrogen atom becomes protonated, and the resulting salt form is typically more water-soluble.

  • For Weakly Acidic Pyrazoles: If your derivative has an acidic substituent, increasing the pH will deprotonate it, forming a more soluble salt.

The Henderson-Hasselbalch equation provides a theoretical basis for predicting pH-dependent solubility, but experimental verification is essential as behavior can be compound-specific.[18][19]

Q4: What are co-solvents and how can they help? Are there alternatives to DMSO?

A4: Co-solvents are water-miscible organic solvents used to increase the solubility of hydrophobic compounds.[13] While DMSO is the most common, others can be effective and may be less toxic to certain cell lines.

Co-solvent Properties & Use Cases Considerations
DMSO (Dimethyl Sulfoxide)Universal solvent for many organic molecules.[6]Can be cytotoxic at >0.5% in many cell lines.[5] Potential for compound degradation during long-term storage.[6]
Ethanol Good solvent for many compounds, readily available.Can have biological effects and may be more volatile.
PEG 400 (Polyethylene Glycol 400)A less toxic option, often used in preclinical formulations.[13][20]More viscous than DMSO or ethanol.
NMP (N-methyl-2-pyrrolidone)Strong solubilizing power.[13]Higher potential for toxicity; must be used at very low final concentrations.

Always perform a vehicle control experiment to ensure the chosen co-solvent at its final concentration does not interfere with the assay.

Part 2: Proactive Strategies for Solubility Enhancement

Instead of just troubleshooting, a proactive approach can save significant time and resources.

Solubility Screening: Kinetic vs. Thermodynamic

Understanding the two main types of solubility measurements is critical for drug discovery.[21]

  • Kinetic Solubility: Measures the solubility of a compound when it is rapidly introduced into a buffer from a DMSO stock solution.[12][22] This mimics the conditions of most high-throughput screening assays and is invaluable for diagnosing potential precipitation issues in your experiments.[11][12]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, determined by incubating an excess of the solid compound in a buffer over an extended period (e.g., 24 hours).[11][21] This is a key parameter for formulation and later-stage development.

For early-stage assays, a kinetic solubility of >60 µg/mL is a good target to avoid complications.[12]

Formulation Strategies Using Excipients

For particularly challenging compounds, formulation with excipients can dramatically improve solubility.

Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[23] They can encapsulate poorly soluble pyrazole derivatives, forming "inclusion complexes" that enhance aqueous solubility, stability, and bioavailability.[24][25][26][27] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used, non-toxic options.[23]

Surfactants: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. Hydrophobic pyrazole derivatives can be incorporated into the core of these micelles, effectively solubilizing them.[13] Polysorbates (e.g., Tween® 80) are common examples used in formulations.[28]

// Node Definitions start [label="Precipitation Observed in Aqueous Assay", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is the final compound\nconcentration necessary?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; a1_yes [label="Proceed to Solvent/Formulation Strategies", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; a1_no [label="Reduce final compound concentration.\nRe-test.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; q2 [label="Does the compound have\nionizable groups (pKa)?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; a2_yes [label="Adjust buffer pH to favor\nthe charged, more soluble species.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; a2_no [label="pH adjustment is unlikely to be effective.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; q3 [label="Can the final co-solvent\n(e.g., DMSO) concentration be increased?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; a3_yes [label="Increase co-solvent concentration.\n(Validate cell tolerance first!)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; a3_no [label="Consider advanced formulation.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Use Advanced Formulations:\n- Cyclodextrins (HP-β-CD)\n- Surfactants (e.g., Polysorbate)\n- Nanoparticle Encapsulation", shape=note, fillcolor="#5F6368", fontcolor="#FFFFFF", width=3.5];

// Edges start -> q1 [color="#5F6368"]; q1 -> a1_no [label="No", fontcolor="#34A853", color="#5F6368"]; q1 -> a1_yes [label="Yes", fontcolor="#EA4335", color="#5F6368"]; a1_yes -> q2 [color="#5F6368"]; q2 -> a2_yes [label="Yes", fontcolor="#34A853", color="#5F6368"]; q2 -> a2_no [label="No", fontcolor="#EA4335", color="#5F6368"]; a2_yes -> q3 [color="#5F6368"]; a2_no -> q3 [color="#5F6368"]; q3 -> a3_yes [label="Yes", fontcolor="#34A853", color="#5F6368"]; q3 -> a3_no [label="No", fontcolor="#EA4335", color="#5F6368"]; a3_no -> end [color="#5F6368"]; } end_dot Caption: Troubleshooting workflow for pyrazole derivative precipitation.

Part 3: Key Experimental Protocols

Here we provide validated, step-by-step protocols for assessing and improving solubility.

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol is adapted from standard industry practices and is designed to quickly assess compound solubility under assay-relevant conditions.[12][29]

Materials:

  • Test compound(s) dissolved in 100% DMSO (e.g., at 10 mM).

  • Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • 96-well microtiter plates (UV-transparent for direct UV method).

  • Filtration apparatus or high-speed centrifuge.

  • Plate reader (Nephelometer or UV Spectrophotometer).

Procedure (Direct UV Method):

  • Plate Setup: Add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution into the wells of a microtiter plate. This will yield a nominal final concentration of 100 µM in a 200 µL final volume.

  • Add Buffer: Rapidly add 198 µL of the assay buffer to each well.

  • Mix and Incubate: Seal the plate and mix thoroughly. Incubate at a controlled temperature (e.g., 25°C or 37°C) for 1-2 hours to allow for precipitation to reach a steady state.[29]

  • Separate Solids: Filter the solution using a solubility filter plate or centrifuge the plate at high speed (e.g., >3000 x g) to pellet the precipitated compound.

  • Quantify Soluble Compound: Carefully transfer the supernatant (filtrate) to a new UV-transparent plate. Measure the UV absorbance at the compound's λmax.

  • Calculate Solubility: Determine the concentration of the compound in the supernatant by comparing its absorbance to a standard curve prepared by serial dilutions of the DMSO stock in a DMSO/buffer mixture that prevents precipitation. The resulting concentration is the kinetic solubility.

Protocol 2: Preparing a Stock Solution with a Cyclodextrin Formulation

This protocol describes how to prepare a stock solution of a poorly soluble pyrazole derivative using HP-β-CD.

Materials:

  • Pyrazole derivative (solid).

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Deionized water or desired buffer.

  • Vortex mixer and/or sonicator.

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired buffer. A 40% (w/v) solution is a common starting point.

  • Add Compound: Weigh out the pyrazole derivative and add it to the HP-β-CD solution to achieve the desired final concentration.

  • Facilitate Complexation: Vortex the mixture vigorously for several minutes. If dissolution is slow, sonication or gentle heating (e.g., to 40-50°C) can be applied, provided the compound is stable.

  • Ensure Complete Dissolution: Continue mixing until the solution is clear and free of any visible solid particles.

  • Sterile Filtration: If for use in cell culture, sterile filter the final solution through a 0.22 µm filter.

By implementing these troubleshooting strategies, proactive assessments, and validated protocols, you can effectively manage the solubility challenges of pyrazole derivatives, leading to more accurate, reliable, and reproducible experimental outcomes.

References

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (n.d.). MDPI. [Link]
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (2022).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). MDPI. [Link]
  • New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. (2018). Taylor & Francis Online. [Link]
  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology. [Link]
  • IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EXCIPIENTS. (2020). Ideal Cures. [Link]
  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. [Link]
  • In vitro solubility assays in drug discovery. (2012).
  • Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. (2015). Scilit. [Link]
  • Current status of pyrazole and its biological activities. (2011).
  • Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Deriv
  • Chemistry and Therapeutic Review of Pyrazole. (2017).
  • Solubility Assessment Service. (n.d.).
  • Kinetic solubility: Experimental and machine-learning modeling perspectives. (2022).
  • Any suggestions for treating DMSO soluble compound in cell culture? (2013).
  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022).
  • Diazoles & diazines: properties, syntheses & reactivity. (n.d.). University of Liverpool. [Link]
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (2015).
  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. (2000).
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (2022).
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (n.d.). University of Tartu. [Link]
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2023). RSC Medicinal Chemistry. [Link]
  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? (2017).
  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2023).
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023).
  • Study of pH-dependent drugs solubility in w
  • Accuracy of calculated pH-dependent aqueous drug solubility. (2007).
  • The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • The Importance of Solubility for New Drug Molecules. (2020).

Sources

Technical Support Center: Refinement of Protocols for Electrophilic Cyclization of Alkynic Hydrazones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the electrophilic cyclization of alkynic hydrazones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common experimental hurdles and refine your protocols for optimal results.

Section 1: Troubleshooting Guide

This section addresses specific issues that you may encounter during the electrophilic cyclization of alkynic hydrazones. The solutions provided are based on established chemical principles and field-proven insights.

Question 1: Why am I observing low to no yield of my desired cyclized product?

Answer:

Low or no product yield is a common issue that can stem from several factors, ranging from the quality of your starting materials to the reaction conditions. Let's break down the potential causes and solutions.

Potential Causes & Solutions:

  • Poor Quality of Starting Alkynic Hydrazone:

    • The Problem: The starting α,β-alkynic hydrazones are often prepared by the condensation of hydrazines with propargyl aldehydes or ketones.[1][2][3] Incomplete reaction or the presence of impurities can significantly hinder the subsequent cyclization.

    • Solution:

      • Confirm Purity: Before starting the cyclization, ensure the purity of your alkynic hydrazone using techniques like NMR (¹H and ¹³C) and mass spectrometry.

      • Optimize Synthesis: If impurities are detected, revisit the hydrazone synthesis. This may involve adjusting the reaction time, temperature, or purification method (e.g., recrystallization or column chromatography).

  • Sub-optimal Electrophile/Catalyst:

    • The Problem: The choice and handling of the electrophile (e.g., molecular iodine, copper(I) iodide) are critical.[1][2][4] For instance, molecular iodine can sublime, and copper(I) iodide can oxidize over time, reducing their reactivity.

    • Solution:

      • Use Fresh Reagents: Always use freshly opened or properly stored electrophiles and catalysts.

      • Consider Alternatives: If one electrophile is not yielding good results, consider exploring others. For example, if iodine-mediated cyclization is sluggish, a switch to a copper(I) iodide-mediated protocol might be beneficial, as it has been shown to produce pyrazole derivatives in good to excellent yields.[2][4][5] Gold-catalyzed cyclizations are also a powerful alternative for certain substrates.[6][7][8][9]

  • Inappropriate Reaction Conditions:

    • The Problem: Temperature, solvent, and the presence of a base can dramatically influence the reaction outcome. For example, some copper-mediated cyclizations require refluxing in acetonitrile with a base like triethylamine to proceed efficiently.[2][4]

    • Solution:

      • Temperature Optimization: If the reaction is slow at room temperature, consider gentle heating. Conversely, if side products are forming, lowering the temperature might be necessary.

      • Solvent Screening: The polarity of the solvent can affect the solubility of your reactants and the stability of intermediates. Screen a range of solvents (e.g., acetonitrile, dichloromethane, THF) to find the optimal one for your specific substrate.

      • Base Selection: In reactions requiring a base, such as the iodocyclization which often uses sodium bicarbonate, ensure the base is appropriate for the reaction conditions and is added in the correct stoichiometric amount.[1][3] The base neutralizes the acid generated during the reaction, preventing potential side reactions.

Experimental Protocol: A General Procedure for Iodine-Mediated Electrophilic Cyclization
  • To a solution of the α,β-alkynic hydrazone (1.0 mmol) in a suitable solvent (e.g., dichloromethane or acetonitrile, 10 mL) in a round-bottom flask, add sodium bicarbonate (2.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add molecular iodine (1.2 mmol) portion-wise over 5 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Question 2: I am observing the formation of significant side products. How can I minimize them?

Answer:

Side product formation is often a sign of competing reaction pathways. Identifying these side products can provide valuable clues for refining your protocol.

Common Side Products and Their Mitigation:

  • Unreacted Starting Material:

    • Indication: A significant amount of starting material remains even after extended reaction times.

    • Solution: This points to issues with reaction kinetics or catalyst activity.

      • Increase Catalyst Loading: A modest increase in the catalyst or electrophile concentration might be necessary.

      • Elevate Temperature: Gently heating the reaction can increase the reaction rate.

      • Check Reagent Quality: As mentioned previously, ensure your reagents are active.

  • Formation of N-Sulfenylated Products (in Chalcogenation Reactions):

    • The Problem: When using sulfenyl chlorides or other S-electrophiles, a competing N-sulfenylation can occur, leading to undesired sulfenamides.[10]

    • Solution:

      • In Situ Generation of Electrophile: Generating the S-electrophile in situ from the reaction of N-chlorosuccinimide (NCS) and an arylthiol can sometimes favor the desired cyclization pathway over N-sulfenylation.[10][11][12]

  • Polymerization or Decomposition of Starting Material:

    • The Problem: Highly reactive substrates or harsh reaction conditions can lead to polymerization or decomposition.

    • Solution:

      • Lower Temperature: Running the reaction at a lower temperature can minimize these side reactions.

      • Shorter Reaction Times: Careful monitoring of the reaction with TLC and quenching it as soon as the starting material is consumed can prevent product degradation.

      • Use of a Scavenger: In some cases, adding a radical scavenger (if radical pathways are suspected) might be beneficial.

Visualization of Potential Reaction Pathways

Reaction Pathways Alkynic Hydrazone Alkynic Hydrazone Desired Product Desired Product Alkynic Hydrazone->Desired Product Electrophilic Cyclization Side Products Side Products Alkynic Hydrazone->Side Products Competing Reactions Unreacted SM Unreacted SM Alkynic Hydrazone->Unreacted SM Incomplete Reaction

Caption: Competing reaction pathways in electrophilic cyclization.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the electrophilic cyclization of alkynic hydrazones.

Question 3: What is the general mechanism of the electrophilic cyclization of alkynic hydrazones?

Answer:

The electrophilic cyclization of alkynic hydrazones is believed to proceed through a stepwise mechanism.[13]

  • Electrophilic Activation: The reaction initiates with the attack of the electrophile (e.g., I⁺ from I₂, Cu⁺ from CuI) on the electron-rich carbon-carbon triple bond of the alkyne. This forms a cationic intermediate.[14]

  • Intramolecular Nucleophilic Attack: The nucleophilic nitrogen atom of the hydrazone then attacks the activated alkyne in an intramolecular fashion. This is typically a 5-exo-dig cyclization for the formation of five-membered pyrazole rings.

  • Deprotonation/Rearomatization: The resulting cyclic intermediate then undergoes deprotonation, often facilitated by a base in the reaction mixture, to yield the final, stable aromatic pyrazole product.

Visualization of the General Mechanism

Mechanism cluster_0 Step 1: Electrophilic Activation cluster_1 Step 2: Intramolecular Attack cluster_2 Step 3: Deprotonation Alkyne Alkyne Cationic Intermediate Cationic Intermediate Alkyne->Cationic Intermediate + E+ Cyclic Intermediate Cyclic Intermediate Cationic Intermediate->Cyclic Intermediate 5-exo-dig Pyrazole Product Pyrazole Product Cyclic Intermediate->Pyrazole Product - H+

Caption: General mechanism of electrophilic cyclization.

Question 4: How do I choose the appropriate electrophile for my substrate?

Answer:

The choice of electrophile depends on the desired functionality in the final product and the nature of your substrate.

Table 1: Common Electrophiles and Their Applications

ElectrophileResulting ProductKey Considerations
Molecular Iodine (I₂) 4-IodopyrazolesA mild and widely used reagent. The resulting iodo-substituted pyrazoles are versatile building blocks for further functionalization via cross-coupling reactions.[1][3]
Copper(I) Iodide (CuI) Pyrazoles (unsubstituted at C4)Often used with a base like triethylamine. Good for substrates where an iodo-substituent is not desired.[2][4][5]
Sulfenyl Chlorides or in situ generated S-electrophiles 4-Chalcogenyl pyrazolesUseful for introducing sulfur-containing moieties, which are prevalent in many biologically active molecules.[10][11][12]
Gold Catalysts (e.g., [PPh₃Au]⁺) Various substituted pyrazolesGold catalysts are known for their ability to activate alkynes towards nucleophilic attack under mild conditions.[6] They can be particularly useful for complex substrates.
Question 5: What is the role of the base in these reactions?

Answer:

The base plays a crucial role in many electrophilic cyclization protocols.

  • Neutralizing Acid: In reactions like iodocyclization, HI is formed as a byproduct. A base, such as sodium bicarbonate, is added to neutralize this acid, which could otherwise lead to side reactions or decomposition of the product.[1][3]

  • Facilitating Deprotonation: The base assists in the final deprotonation step of the reaction mechanism, which leads to the formation of the stable aromatic pyrazole ring.

  • As a Ligand/Activator: In some metal-catalyzed reactions, a base like triethylamine can also act as a ligand for the metal center, influencing its catalytic activity.[2][4]

References

  • Reddy, V. P., et al. (2011). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry, 76(22), 9379-90. [Link]
  • Zora, M., & Kivrak, A. (2011). Synthesis of Pyrazoles via CuI-Mediated Electrophilic Cyclizations of α,β-Alkynic Hydrazones. The Journal of Organic Chemistry, 76(22), 9379-90. [Link]
  • Zora, M., & Kivrak, A. (2011). Synthesis of pyrazoles via CuI-mediated electrophilic cyclizations of α,β-alkynic hydrazones. The Journal of Organic Chemistry, 76(22), 9379-90. [Link]
  • Yu, X., et al. (2020). Synthesis of 4-chalcogenyl pyrazoles via electrophilic chalcogenation/cyclization of α,β-alkynic hydrazones. Organic & Biomolecular Chemistry, 18(9), 1806-1811. [Link]
  • Yu, X., et al. (2020). Synthesis of 4-chalcogenyl pyrazoles via electrophilic chalcogenation/cyclization of α,β-alkynic hydrazones. Organic & Biomolecular Chemistry, 18(9), 1806-1811. [Link]
  • Gonzalez, E. (n.d.).
  • Reddy, V. P., et al. (2011). Synthesis of pyrazoles via electrophilic cyclization. The Journal of Organic Chemistry, 76(16), 6971-6977. [Link]
  • Gulledge, Z. (2019). Progress Towards Electrophilic Cyclization of Heterocyclic Hydrazone Derivatives to Afford Unsymmetric, Functionalized, 5,6-Diphenyl-3-(Pyridin-2-yl)-1,2,4-Triazinyl Complexants. Journal of Student Research.[Link]
  • Stang, M. M. (2017). Electrophilic Cyclization Reactions: Mechanism-Inspired Methods Development. University of California, Irvine. [Link]
  • Liao, Y.-H., et al. (2018). Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions. Frontiers in Chemistry, 6, 569. [Link]
  • Yu, X., et al. (2020). Synthesis of 4-chalcogenyl pyrazoles via electrophilic chalcogenation/cyclization of α,β-alkynic hydrazones. Organic & Biomolecular Chemistry, 18(9), 1806-1811. [Link]
  • Lambert, G., & Grolleau, A. (2024). Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations. Beilstein Journal of Organic Chemistry, 20, 1038–1050. [Link]
  • Zora, M., & Kivrak, A. (2011). ChemInform Abstract: Synthesis of Pyrazoles via CuI-Mediated Electrophilic Cyclizations of α,β-Alkynic Hydrazones. ChemInform, 43(32). [Link]
  • Maji, M. (2023). Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes. Molecules, 28(15), 5786. [Link]
  • Larock, R. C., & Yue, D. (2001). Competition Studies in Alkyne Electrophilic Cyclization Reactions. The Journal of Organic Chemistry, 66(23), 7652–7663. [Link]
  • Mohammed, I. (2013). Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. Molecules, 18(1), 1133–1153. [Link]
  • Various Authors. (n.d.). Synthesis of N‐heterocycles via cyclization of hydrazones.
  • Patil, N. T., & Yamamoto, Y. (2008). Recent advances in the gold-catalyzed additions to C–C multiple bonds. Beilstein Journal of Organic Chemistry, 4, 37. [Link]
  • Kaplan, J. A. (2022). Development of the Electrophilic-Cyclization–Group-Transfer Reaction. University of California, Irvine. [Link]
  • Galstyan, A., et al. (2018). Electrophilic cyclization: The preferences for cyclization at trigonal centers are 5‐exo > 6‐endo.
  • Alcaide, B., & Almendros, P. (2014). Gold-Catalyzed Cyclizations of Alkynol-Based Compounds: Synthesis of Natural Products and Derivatives. Molecules, 19(6), 7345–7374. [Link]
  • Echavarren, A. M., et al. (2018). Gold-catalyzed Cyclizations of Alkynes with Alkenes and Arenes. Organic Reactions. [Link]
  • Various Authors. (n.d.). Optimization of the cyclization reaction conditions.
  • Toste, F. D., & Gagosz, F. (2010). Gold-Catalyzed Cycloisomerization of 1,5-Allenynes via Dual Activation of an Ene Reaction. Journal of the American Chemical Society, 132(4), 1212–1214. [Link]
  • Alikhani, Z., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry, 87(9), 6312-6320. [Link]
  • Larock, R. C., & Yue, D. (2001). Competition Studies in Alkyne Electrophilic Cyclization Reactions. The Journal of Organic Chemistry, 66(23), 7652–7663. [Link]
  • Wang, C., et al. (2020). Photocatalytic radical cyclization of α-halo hydrazones with β-ketocarbonyls: facile access to substituted dihydropyrazoles.

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 2-(1H-pyrazol-4-yl)ethanol and Its Isomer

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. The isomeric purity and defined connectivity of a molecule can profoundly influence its biological activity, physical properties, and ultimately, its therapeutic or functional potential. This guide provides an in-depth comparative analysis of the characterization of 2-(1H-pyrazol-4-yl)ethanol and its positional isomer, 2-(1H-pyrazol-3-yl)ethanol, utilizing the two cornerstone techniques of modern organic analysis: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

As a Senior Application Scientist, the rationale behind our analytical approach is not merely to present data, but to illuminate the diagnostic fingerprints that allow for the confident differentiation of these closely related structures. The choice of analytical techniques and the interpretation of the resulting spectra are grounded in fundamental principles of chemical structure and reactivity, ensuring a robust and self-validating methodology.

The Importance of Isomer Differentiation

Positional isomers, such as the 3- and 4-substituted pyrazole ethanols, can exhibit vastly different pharmacological profiles. The spatial orientation of the hydroxyethyl group in relation to the nitrogen atoms of the pyrazole ring can dictate intermolecular interactions with biological targets, such as enzymes and receptors. Therefore, the ability to definitively assign the substitution pattern is a critical step in any research and development pipeline.

Analytical Workflow: A Systematic Approach

A logical and efficient workflow is essential for the comprehensive characterization of a novel compound. The following diagram outlines the key stages in the analysis of this compound and its isomer.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Syn Chemical Synthesis Pur Purification (e.g., Chromatography) Syn->Pur MS Mass Spectrometry (MS) Pur->MS Sample Submission NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pur->NMR Sample Submission MS_Interp Fragmentation Analysis MS->MS_Interp NMR_Interp Chemical Shift & Coupling Analysis NMR->NMR_Interp Struc_Elucid Structure Elucidation MS_Interp->Struc_Elucid NMR_Interp->Struc_Elucid

Figure 1. A generalized workflow for the synthesis, purification, and spectroscopic characterization of a small organic molecule.

Part 1: ¹H and ¹³C NMR Spectroscopic Analysis

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework of a molecule. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, while spin-spin coupling patterns reveal the connectivity of neighboring atoms. For pyrazole derivatives, the distinct electronic environments of the ring protons and carbons, dictated by the positions of the nitrogen atoms and the substituent, are key to their differentiation.

Predicted ¹H NMR Data

The predicted ¹H NMR spectra of this compound and 2-(1H-pyrazol-3-yl)ethanol are presented below. These predictions are based on established chemical shift principles and data from related pyrazole structures.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) and Multiplicities

Proton Assignment This compound 2-(1H-pyrazol-3-yl)ethanol Rationale for Differentiation
Pyrazole H-3/H-5~7.5 (s, 2H)~7.4 (d, 1H)In the 4-substituted isomer, the two pyrazole protons are chemically equivalent due to symmetry, resulting in a singlet. In the 3-substituted isomer, the two pyrazole protons are non-equivalent and will appear as doublets due to coupling with each other.
Pyrazole H-4-~6.2 (d, 1H)The C4-proton of the 3-substituted isomer is expected to be more shielded (upfield) compared to the C3/C5 protons.
-CH₂- (adjacent to pyrazole)~2.7 (t, 2H)~2.8 (t, 2H)The chemical shift of this methylene group is similar in both isomers, but subtle differences may arise from the different electronic nature of the attachment point on the pyrazole ring.
-CH₂- (adjacent to OH)~3.7 (t, 2H)~3.8 (t, 2H)The methylene group attached to the hydroxyl is deshielded and appears further downfield.
-OHVariable (br s, 1H)Variable (br s, 1H)The chemical shift of the hydroxyl proton is concentration and solvent-dependent and often appears as a broad singlet.
NHVariable (br s, 1H)Variable (br s, 1H)The pyrazole NH proton is also variable and may exchange with solvent protons.

Note: Predicted chemical shifts are relative to TMS in a standard deuterated solvent like CDCl₃ or DMSO-d₆. Coupling constants (J) for the pyrazole ring protons in the 3-substituted isomer are expected to be in the range of 2-3 Hz.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon Assignment This compound 2-(1H-pyrazol-3-yl)ethanol Rationale for Differentiation
Pyrazole C-3/C-5~135~148The chemical shifts of the pyrazole ring carbons are highly diagnostic. In the 4-substituted isomer, C3 and C5 are equivalent. In the 3-substituted isomer, C3 (bearing the substituent) will have a distinct chemical shift from C5.
Pyrazole C-4~115~105The C4 carbon in the 3-substituted isomer is typically more shielded than the C4 in the 4-substituted isomer.
-CH₂- (adjacent to pyrazole)~30~28The chemical shift of the methylene carbon attached to the pyrazole ring will be influenced by the point of attachment.
-CH₂- (adjacent to OH)~60~61The carbon atom bonded to the electronegative oxygen atom is significantly deshielded.

Part 2: Mass Spectrometric Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. This fragmentation is often predictable and serves as a structural fingerprint. The molecular formula for both isomers is C₅H₈N₂O, with a monoisotopic mass of approximately 112.06 Da.[1]

Expected Fragmentation Pathways

For primary alcohols like this compound and its isomer, two major fragmentation pathways are typically observed under electron ionization (EI):

  • α-Cleavage: This involves the cleavage of the C-C bond adjacent to the oxygen-bearing carbon. For both isomers, this would lead to the loss of a pyrazolyl-methyl radical to form a resonance-stabilized ion at m/z 31 ([CH₂OH]⁺). This is a very common and often abundant fragment for primary alcohols.

  • Loss of Water: Dehydration can occur, leading to a fragment ion at M-18 , which in this case would be at m/z 94 .

  • Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo characteristic fragmentation, often involving the loss of HCN (27 Da) or N₂ (28 Da) from the molecular ion or subsequent fragments. A significant fragment resulting from the cleavage of the ethyl side chain would be the pyrazolyl-methyl cation. For the 4-substituted isomer, this would be at m/z 81 , and for the 3-substituted isomer, it would also be at m/z 81 . The subsequent fragmentation of this ion could provide further structural clues.

Table 3: Predicted Key Mass Spectral Fragments (m/z)

Fragment Ion Proposed Structure This compound 2-(1H-pyrazol-3-yl)ethanol Significance
112[M]⁺ExpectedExpectedMolecular ion peak.
94[M-H₂O]⁺ExpectedExpectedLoss of water, characteristic of alcohols.
81[Pyrazolyl-CH₂]⁺Expected (Base Peak)Expected (Base Peak)Likely the base peak due to the stability of the pyrazolyl-methyl cation.
54[C₃H₄N]⁺PossiblePossibleFrom fragmentation of the pyrazole ring (loss of HCN from m/z 81).
31[CH₂OH]⁺ExpectedExpectedCharacteristic α-cleavage of a primary alcohol.

While the major fragments are predicted to be the same for both isomers, the relative intensities of these fragments may differ, providing a potential avenue for differentiation. High-resolution mass spectrometry (HRMS) would be crucial to confirm the elemental composition of the molecular ion and key fragments.

Experimental Protocols

To obtain the data for this comparative analysis, the following standard experimental protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

    • Process the data with a line broadening of 1-2 Hz.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) ¹H-¹³C correlations, which is invaluable for confirming the substitution pattern on the pyrazole ring.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or gas chromatography-mass spectrometry (GC-MS) for volatile compounds.

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to induce fragmentation.

  • Mass Analysis: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 30-200 Da.

  • High-Resolution Mass Spectrometry (HRMS): If available, obtain a high-resolution mass spectrum to confirm the elemental composition of the molecular ion and major fragments with high accuracy (typically < 5 ppm mass error).

Conclusion

The robust characterization and differentiation of this compound and 2-(1H-pyrazol-3-yl)ethanol are readily achievable through a systematic application of NMR spectroscopy and mass spectrometry. The key diagnostic features in NMR are the number and multiplicity of the pyrazole ring proton signals and the distinct chemical shifts of the pyrazole ring carbons. In mass spectrometry, while the primary fragmentation patterns are similar, subtle differences in fragment intensities, coupled with high-resolution data, can provide confirmatory evidence. By adhering to the outlined protocols and understanding the principles behind the spectral data, researchers can confidently elucidate the structure of these and other related heterocyclic compounds, ensuring the integrity and validity of their scientific findings.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility allows it to serve as a bioisosteric replacement for other aromatic systems, enhancing physicochemical properties like solubility while providing a scaffold for precise three-dimensional orientation of functional groups.[1] This adaptability has led to the development of pyrazole-containing drugs across a vast spectrum of therapeutic areas, including inflammation, cancer, and cardiovascular disease.[1][2]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazole-based inhibitors, comparing their interactions with diverse biological targets. We will dissect how subtle modifications to the pyrazole core and its substituents dramatically influence potency, selectivity, and overall pharmacological profiles. This exploration is grounded in experimental data and aims to elucidate the causal relationships behind successful inhibitor design.

Comparative SAR Analysis: Tailoring the Pyrazole Scaffold for Specific Targets

The power of the pyrazole scaffold lies in its synthetic tractability, which permits a systematic exploration of SAR.[3] By modifying substituents at various positions (typically numbered 1 through 5), medicinal chemists can fine-tune interactions with the target protein's active site or allosteric pockets. Below, we compare SAR trends across major drug target classes.

Kinase Inhibitors: Targeting the ATP-Binding Hinge

Protein kinases are a major class of drug targets, and many pyrazole-based inhibitors function by competing with ATP for the enzyme's binding site. The pyrazole core often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region.

A prominent example is the inhibition of p38α mitogen-activated protein kinase (MAPK), a key mediator of inflammatory responses.[4][5] Fused pyrazole derivatives have been optimized to achieve potent and selective inhibition.[4]

Key SAR Insights for p38α MAPK Inhibitors:

  • Hinge Interaction: The pyrazole's nitrogen atoms are crucial. One nitrogen often acts as a hydrogen bond acceptor from a hinge backbone amide (e.g., Met109 in p38), while the other can interact with the catalytic lysine via a water molecule.[6]

  • Selectivity Pocket: A p-fluorophenyl group, a common feature in many kinase inhibitors, typically occupies a hydrophobic selectivity pocket.[6]

  • N1-Substituent: The substituent at the N1 position of the pyrazole ring is critical for modulating potency and pharmacokinetic properties. Small alkyl groups or more complex moieties can be introduced to optimize interactions.

  • C5-Substituent: The addition of a basic nitrogen-containing substituent at the 5-position can induce a favorable interaction with acidic residues like Asp112 in p38α, significantly enhancing potency.[6]

The logical flow of a typical kinase inhibitor SAR study is an iterative process of design, synthesis, and testing to refine the molecule's properties.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Screening & Analysis cluster_optimization Optimization & Validation Lead_ID Lead Identification (e.g., HTS Hit) Synthesis Chemical Synthesis of Analogs Lead_ID->Synthesis Design modifications Screening In Vitro Screening (e.g., Kinase Assay) Synthesis->Screening SAR_Analysis SAR Analysis (Potency, Selectivity) Screening->SAR_Analysis SAR_Analysis->Synthesis Iterative Refinement Lead_Opt Lead Optimization (ADME Properties) SAR_Analysis->Lead_Opt Identify key features In_Vivo In Vivo Testing (Animal Models) Lead_Opt->In_Vivo In_Vivo->Lead_Opt Feedback p38_Pathway Stress Cellular Stress (LPS, UV, Cytokines) MKKs Upstream Kinases (MKK3, MKK6) Stress->MKKs activate p38 p38 MAPK MKKs->p38 phosphorylate (activate) MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylate TranscriptionFactors Transcription Factors (ATF2, CREB, MEF2C) p38->TranscriptionFactors phosphorylate Inhibitor Pyrazole-based p38 Inhibitor Inhibitor->p38 inhibit GeneExpression Gene Expression MK2->GeneExpression TranscriptionFactors->GeneExpression regulate Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-8) GeneExpression->Cytokines produce

Fig. 2: The p38 MAPK signaling pathway and the point of intervention for pyrazole-based inhibitors.

References

  • Becker, S., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Pettus, L. H., et al. (2005). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry.
  • Khan, I., et al. (2020). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances.
  • Reddy, C. S., et al. (2016). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Karbalaei, M., et al. (2021). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules.
  • Wurz, R. P., et al. (2009). Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase. Bioorganic & Medicinal Chemistry Letters.
  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica.
  • G, A., et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry.
  • Wurz, R. P., et al. (2009). Part 1: Structure–Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38α mitogen-activated protein kinase. ResearchGate.
  • Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.
  • K-S, R., & Carlson, C. B. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology.
  • Lasure, A., & Kuenemann, M. A. (2022). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology.
  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays. BenchChem.
  • Ozawa, T. (2015). Cell-based assays and animal models for GPCR drug screening. Methods in Molecular Biology.
  • Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry.
  • Peters, M. F. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review.
  • Pettus, L. H., et al. (2005). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. ResearchGate.
  • Frontier in Medical and Health Research. (2022). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • Becker, S., et al. (2023). (PDF) Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. ResearchGate.
  • Hebach, C., et al. (2022). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters.

Sources

A Senior Application Scientist's Guide to Structural Elucidation: Confirming Novel Pyrazole Derivatives with X-ray Crystallography and Comparative Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and drug development, the synthesis of a novel pyrazole derivative is a moment of potential breakthrough. These nitrogen-containing heterocyclic compounds are foundational scaffolds for a vast array of pharmacologically active agents.[1][2][3][4] However, the therapeutic potential of a molecule is inextricably linked to its precise three-dimensional structure. An unambiguous confirmation of atomic connectivity, stereochemistry, and solid-state conformation is not merely a formality—it is the bedrock upon which all subsequent structure-activity relationship (SAR) studies, docking simulations, and lead optimization efforts are built.[1][5]

This guide provides an in-depth, field-proven comparison of analytical techniques for the structural confirmation of novel pyrazole derivatives, with a primary focus on the gold standard: Single-Crystal X-ray Diffraction (SC-XRD) . We will explore the causality behind experimental choices, compare its performance with orthogonal techniques, and provide a logical framework for selecting the most appropriate analytical strategy.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD is the most authoritative method for determining the structure of crystalline materials.[5][6][7] It provides an unparalleled level of detail, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles within a molecule.[5] For novel pyrazole derivatives, this technique is indispensable for definitively resolving potential ambiguities such as tautomerism or the exact conformation of substituents, which profoundly influence biological activity.[1][4][8]

The Logic of the SC-XRD Workflow

The journey from a newly synthesized powder to a fully refined crystal structure is a systematic process where each step is designed to maximize the quality of the final data. The workflow is not merely a sequence of operations but a logical progression aimed at producing a single crystal of sufficient quality to coherently diffract X-rays and generate a pattern from which the electron density, and thus the atomic positions, can be calculated.[9]

XRD_Workflow cluster_prep Phase 1: Sample Preparation cluster_exp Phase 2: The Diffraction Experiment cluster_analysis Phase 3: Structure Determination synthesis Synthesized Pyrazole Derivative (Powder) purify Purification (≥99%) synthesis->purify Impurity removal is critical crystal_growth Crystal Growth purify->crystal_growth High purity prevents lattice defects select Select & Mount Suitable Crystal crystal_growth->select data_collection X-ray Data Collection (Diffractometer) select->data_collection 0.1-0.5 mm ideal size data_processing Data Processing & Integration data_collection->data_processing solve Structure Solution (Phase Problem) data_processing->solve Yields reflection intensities refine Structure Refinement solve->refine Initial atomic model validate Validation & CIF File Generation refine->validate Model optimization vs. data

Caption: The workflow for Single-Crystal X-ray Diffraction analysis.

Experimental Protocol: From Powder to Structure

This protocol represents a self-validating system. Success at each stage—particularly in achieving a high-quality crystal and low R-factors during refinement—internally validates the integrity of the process.

1. Crystal Growth: The Foundational, and Most Challenging, Step The entire experiment hinges on obtaining a single, high-quality crystal. This is often the most time-consuming and empirical part of the process.

  • Objective: To encourage molecules to slowly transition from a disordered solution state to a highly ordered, single crystalline lattice.

  • Methodology: Slow Solvent Evaporation (Most Common for Organic Compounds)

    • Purity is Paramount: Begin with your pyrazole derivative purified to the highest possible degree (>99%). Impurities can inhibit nucleation or be incorporated as defects, degrading crystal quality.

    • Solvent Selection: Choose a solvent or solvent system in which your compound is moderately soluble.[10] High solubility often leads to the formation of many small microcrystals, while poor solubility prevents crystal growth altogether. Test a range of solvents with varying polarities (e.g., methanol, ethanol, dichloromethane, ethyl acetate, hexane).

    • Preparation: Prepare a nearly saturated solution of the compound in a clean, dust-free vial. Filtering the solution through a small plug of cotton or a syringe filter into the final crystallization vessel can help remove nucleation-inducing dust particles.[10]

    • Incubation: Cover the vial with a cap, or Parafilm, pierced with one or two small holes from a needle. This restricts the rate of evaporation. Place the vial in a location free from vibrations and temperature fluctuations.

    • Patience: Allow the solvent to evaporate slowly over several days to weeks. Do not disturb the vessel.[10] Patience is rewarded with larger, higher-quality crystals.

  • Causality: Slow evaporation maintains the solution at a state of slight supersaturation for an extended period. This provides the thermodynamic driving force for molecules to deposit onto a growing crystal lattice in an ordered fashion, rather than crashing out of solution as an amorphous powder.[6]

2. Data Collection

  • Objective: To measure the positions and intensities of the X-ray beams diffracted by the crystal's electron clouds.

  • Methodology:

    • Crystal Mounting: Under a microscope, select a suitable crystal (typically 0.1-0.5 mm in size with well-defined faces) and mount it on a goniometer head.[1][6]

    • Cryo-cooling: The mounted crystal is immediately placed in a stream of cold nitrogen gas (typically 100-120 K).[1]

    • Diffractometer Setup: The crystal is centered in the X-ray beam of a diffractometer. The X-ray source is typically a molybdenum (Mo Kα) or copper (Cu Kα) anode.

    • Data Acquisition: A series of diffraction images are collected as the crystal is rotated through various angles.[1][9]

  • Causality: Cryo-cooling is crucial as it minimizes the thermal vibration of atoms.[1] Less vibration means the electron density is more localized, leading to sharper diffraction spots at higher resolution and a more precise final structure.

3. Structure Solution and Refinement

  • Objective: To convert the raw diffraction pattern into a chemically sensible molecular model.

  • Methodology:

    • Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensity of each diffraction spot.[9]

    • Structure Solution: Computational methods are used to solve the "phase problem" and generate an initial electron density map, which reveals a preliminary atomic model.[9]

    • Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated diffraction pattern from the model and the observed experimental pattern.[11]

    • Validation: The final structure is validated using metrics like the R-factor (residual factor), which indicates the goodness of fit. A low R-factor (typically < 0.05 for small molecules) signifies a reliable structure. The final output is a Crystallographic Information File (CIF).

Comparative Analysis: SC-XRD vs. Alternative Techniques

While SC-XRD is the definitive method for solid-state structure, a comprehensive analysis often requires a multi-technique approach. Other methods provide complementary information, are applicable when single crystals cannot be obtained, or are better suited to understanding the molecule's behavior in a more biologically relevant state (i.e., in solution).

Technique Information Provided Sample Requirements Key Strengths Limitations
Single-Crystal XRD Absolute 3D atomic coordinates, bond lengths/angles, stereochemistry, crystal packing, intermolecular interactions.[5][7]Single crystal (0.1-0.5 mm), high purity.[6]Unambiguous and definitive structural determination. The "gold standard."Crystal growth can be a major bottleneck.[6][12] Provides solid-state structure, which may differ from solution conformation.
NMR Spectroscopy Atomic connectivity (¹H, ¹³C), through-bond (COSY, HMBC) and through-space (NOESY) correlations, tautomeric equilibrium in solution.[4][13]Soluble sample (~1-10 mg), deuterated solvent.Provides structure in solution, closer to biological conditions. Excellent for resolving constitutional isomers and tautomers.[13][14]Does not provide precise bond lengths/angles. Can be complex to interpret for large or conformationally flexible molecules.
Mass Spectrometry (MS) Molecular weight (confirmation of molecular formula), fragmentation patterns (substructural information).[15][16]Small sample amount, soluble or volatile.High sensitivity, confirms elemental composition (HRMS). Useful for reaction monitoring.[17]Provides no information on 3D structure, stereochemistry, or isomeric/tautomeric forms.[15]
Computational Chemistry (DFT) Predicted lowest-energy geometry, bond lengths/angles, electronic properties (HOMO/LUMO), simulated spectra (IR, NMR).[18][19][20]None (in silico method).Complements experimental data, helps rationalize observed structures and reactivity.[8][21] Can predict structures when crystals are unavailable.[18]The result is a theoretical model, not an experimental observation. Accuracy depends heavily on the chosen level of theory and basis set.[18][21]

Decision-Making Framework for Structural Elucidation

Choosing the right analytical path depends on the specific research question and the physical properties of the synthesized compound.

Decision_Tree cluster_alt Alternative Pathway start Novel Pyrazole Derivative Synthesized confirm_mw Confirm MW & Purity (LC-MS, NMR) start->confirm_mw crystal_q Attempt Crystal Growth? confirm_mw->crystal_q success Single Crystals Obtained crystal_q->success Yes failure No Suitable Crystals crystal_q->failure No sc_xrd Perform Single-Crystal XRD success->sc_xrd alt_methods Combine Orthogonal Techniques failure->alt_methods final_structure Definitive 3D Structure (Solid State) sc_xrd->final_structure nmr_2d 1D/2D NMR (Connectivity, Tautomers) alt_methods->nmr_2d hrms HRMS (Formula Confirmation) alt_methods->hrms dft DFT Modeling (Predicted Geometry) alt_methods->dft inferred_structure High-Confidence Inferred Structure (Solution) nmr_2d->inferred_structure Synthesize Evidence hrms->inferred_structure Synthesize Evidence dft->inferred_structure Synthesize Evidence

Caption: Decision-making flowchart for pyrazole structure confirmation.

Conclusion

For the unambiguous structural determination of novel pyrazole derivatives, single-crystal X-ray crystallography remains the unparalleled gold standard, providing definitive proof of a molecule's three-dimensional architecture in the solid state.[1][6] Its ability to resolve subtle conformational and stereochemical details is crucial for building accurate structure-activity relationships and guiding rational drug design.[22]

However, a truly robust characterization strategy recognizes the complementary power of other techniques. NMR spectroscopy provides invaluable insight into the molecule's behavior in solution, which is often more representative of a biological environment, while mass spectrometry and computational modeling serve as essential validation tools.[13][15][19] By judiciously selecting from these methods based on the specific challenges presented by a new compound, researchers can establish a high-confidence structural foundation, ensuring that subsequent drug development efforts are built on a solid and accurate molecular truth.

References

  • A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Deriv
  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simul
  • Mass Spectrometry of Heterocyclic Compounds. Google Books.
  • Mass Spectrometry of Heterocyclic Compounds.
  • Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing.
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
  • Mass Spectrometry of Heterocyclic Compounds (1966). SciSpace.
  • Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
  • Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. College of Science.
  • Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
  • The Structure of Nitro‐ and Polynitropyrazoles: X‐Ray Crystallography Versus Theoretical Calculations.
  • Synthesis, X-ray Crystal Structure and Fluorescent Spectra of Novel pyrazolo[1,5-a]pyrazin-4(5H)
  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PMC - NIH.
  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflamm
  • X-Ray Diffraction Basics.
  • The 1H NMR spectrum of pyrazole in a nem
  • Example 1 H NMR spectrum of pyrazoline protons (Ha, Hb and Hx).
  • Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simul
  • X-ray crystallographic comparison of pyrazole subsidiaries.
  • Publication: The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calcul
  • Efficient Synthesis and Comprehensive Characterization of bis -Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis.
  • X-ray crystallographic structure-based design of selective thienopyrazole inhibitors for interleukin-2-inducible tyrosine kinase. PubMed.
  • Curious Cases of 3,6-Dinitropyrazolo[4,3-c]pyrazole-based Energetic Cocrystals with High Nitrogen-content: An Alternative to Salt Formation.
  • The impact of whole-molecule disorder on spin-crossover in a family of isomorphous molecular crystals. PMC - NIH.
  • Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI.
  • X-Ray crystallography. Forschungszentrum Jülich.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
  • Pyrazole Binding in Crystalline Binary and Ternary Complexes With Liver Alcohol Dehydrogenase. PubMed.
  • x Ray crystallography. PMC - PubMed Central - NIH.
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI.

Sources

Analytical methods for determining the purity of 2-(1H-pyrazol-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Purity Determination of 2-(1H-pyrazol-4-yl)ethanol for Pharmaceutical and Research Applications

This guide provides a comparative analysis of analytical methodologies for determining the purity of this compound, a critical intermediate in the development of pharmaceuticals and agrochemicals.[1] Ensuring the purity of this building block is paramount for the safety, efficacy, and consistency of the final product. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the selection and implementation of appropriate analytical techniques. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Introduction to this compound

This compound (CAS No. 180207-57-2) is a heterocyclic compound featuring a pyrazole ring substituted with a hydroxyethyl group.[2] Its bifunctional nature makes it a versatile intermediate in organic synthesis.[1] The presence of impurities, which can arise from starting materials, side reactions during synthesis, or degradation, can significantly impact the downstream applications.[3][4] Therefore, robust and reliable analytical methods are essential for its quality control.

Chapter 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Potency and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis for quantifying the main component (potency) and detecting non-volatile impurities.[5] For a polar, non-volatile compound like this compound, a reversed-phase method is the logical choice, where a non-polar stationary phase is used with a polar mobile phase to achieve separation.

Causality of Method Choice: HPLC is preferred for this type of analysis due to its high precision, sensitivity, and suitability for non-volatile and thermally stable molecules.[5] A C18 column is selected for its versatility and proven performance in separating a wide range of polar and non-polar compounds. The mobile phase, a gradient of water and acetonitrile with a formic acid modifier, is chosen to ensure good peak shape and resolution of the polar analyte from potential impurities. UV detection is ideal as the pyrazole ring contains a chromophore.

Experimental Protocol: RP-HPLC Purity Determination
  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Chemicals and Reagents:

    • Acetonitrile (ACN), HPLC grade.

    • Formic acid, analytical grade.

    • Water, HPLC grade (e.g., Milli-Q or equivalent).

    • This compound reference standard.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 220 nm.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This yields a concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration (100 µg/mL) using the same diluent.

  • Data Analysis and Purity Calculation:

    • Inject the diluent (blank), followed by the standard solution (to determine retention time and system suitability) and then the sample solution.

    • Purity is calculated using the area percent method, assuming all impurities have a similar response factor at the detection wavelength.

    • Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

Workflow for HPLC Purity Analysis

Caption: HPLC workflow from sample preparation to purity calculation.

Chapter 2: Gas Chromatography (GC) for Volatile Impurities

Gas Chromatography (GC) is the premier technique for separating and quantifying volatile and semi-volatile compounds.[6] In the context of this compound purity, GC is not typically the primary method for the main compound due to its relatively low volatility and polar nature. However, it is indispensable for detecting and quantifying volatile impurities, such as residual solvents (e.g., ethanol, THF, acetone) that may be present from the synthesis and purification processes.[7][8]

Causality of Method Choice: A headspace autosampler is coupled with a GC system to analyze residual solvents. This technique avoids injecting the non-volatile drug substance onto the GC column, which could cause contamination and degradation. A polar stationary phase, like a WAX column, is chosen to effectively retain and separate polar solvents. A Flame Ionization Detector (FID) is used due to its excellent sensitivity for hydrocarbons and most organic solvents.[9][10]

Experimental Protocol: Headspace GC for Residual Solvents
  • Instrumentation: A GC system with a headspace autosampler and a Flame Ionization Detector (FID).

  • Chemicals and Reagents:

    • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), high purity.

    • Reference standards for expected residual solvents.

  • GC Conditions:

    • Column: DB-WAX, 30 m x 0.32 mm, 0.5 µm film thickness (or equivalent).

    • Carrier Gas: Helium or Hydrogen, constant flow at 2.0 mL/min.

    • Oven Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold for 5 minutes.

    • Inlet Temperature: 220 °C (Split ratio 10:1).

    • Detector Temperature (FID): 250 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 15 minutes.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of the expected solvents in DMSO. Create a series of calibration standards by spiking the stock solution into empty headspace vials.

    • Sample Solution: Accurately weigh ~100 mg of this compound into a headspace vial and add 1.0 mL of DMSO. Crimp the vial securely.

  • Data Analysis:

    • Generate a calibration curve for each solvent.

    • Quantify the amount of each residual solvent in the sample by comparing its peak area to the calibration curve.

Workflow for Headspace GC Analysis

Caption: Headspace GC workflow for residual solvent analysis.

Chapter 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification

NMR spectroscopy is an exceptionally powerful tool that provides detailed structural information.[11] For pyrazole derivatives, ¹H and ¹³C NMR are crucial for confirming the identity of the molecule and identifying structurally similar impurities.[12][13] Furthermore, Quantitative NMR (qNMR) can be used as a primary method to determine purity without the need for a specific reference standard of the analyte, by using a certified internal standard.

Causality of Method Choice: NMR is chosen for its high specificity and its ability to act as a primary ratio method. It provides unambiguous structural confirmation, which is something chromatographic methods alone cannot do. For qNMR, an internal standard with a known purity and non-overlapping signals (e.g., maleic acid) is selected. A deuterated solvent like DMSO-d₆ is used to dissolve the sample and the standard, as it effectively solubilizes the polar analyte and its N-H proton is observable.[14]

Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher) with a high-precision probe.

  • Chemicals and Reagents:

    • DMSO-d₆ (or other suitable deuterated solvent).

    • Certified internal standard (e.g., Maleic Acid), accurately weighed.

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of this compound and ~5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to allow for full relaxation and accurate integration.

    • Optimize other parameters (e.g., pulse angle, number of scans) for a high signal-to-noise ratio.

  • Data Analysis:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved, unique signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Workflow for qNMR Purity Analysis

QNMR_Workflow Prep Accurately weigh Sample & Internal Standard Dissolve Dissolve in Deuterated Solvent Prep->Dissolve Acquire Acquire Quantitative ¹H NMR Spectrum Dissolve->Acquire Process Process Spectrum (Phase, Baseline, Integrate) Acquire->Process Calculate Calculate Purity using Formula Process->Calculate

Caption: Quantitative NMR workflow for primary purity assessment.

Chapter 4: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

When unknown peaks are detected during HPLC analysis, identifying them is crucial. LC-MS is the definitive technique for this purpose, combining the separation power of HPLC with the mass-resolving capability of mass spectrometry.[15][16] This provides the molecular weight of the impurities, which is the first step in structural elucidation.[17]

Causality of Method Choice: LC-MS is selected because it provides direct molecular weight information for unknown impurities eluting from the LC column.[5] High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, is particularly powerful as it provides a highly accurate mass, allowing for the confident determination of the elemental composition of an impurity.[15] Tandem MS (MS/MS) can then be used to fragment the impurity ion, providing structural clues.[16]

Methodology for Impurity Identification
  • Initial Detection: An unknown impurity is detected by the HPLC-UV method.

  • LC-MS Analysis: The sample is analyzed using an LC-MS system, often with the same or a slightly modified version of the HPLC method (e.g., using volatile mobile phase modifiers like formic acid instead of non-volatile buffers).

  • Mass Determination: The mass spectrometer provides the mass-to-charge ratio (m/z) of the unknown peak. HRMS provides an accurate mass.

  • Formula Generation: The accurate mass is used to generate a list of possible molecular formulas.

  • Structural Elucidation: Based on the molecular formula and knowledge of the synthetic route, potential structures for the impurity are proposed. MS/MS fragmentation patterns can help confirm or deny proposed structures.

  • Confirmation: The proposed structure is ideally confirmed by synthesizing the impurity and demonstrating that it has the same retention time and mass spectrum as the unknown peak.

Logical Flow for Impurity Identification

Impurity_ID A Unknown Peak Detected in HPLC B Analyze by LC-MS A->B C Obtain Accurate Mass (HRMS) B->C D Determine Molecular Formula C->D E Propose Plausible Structures D->E F Perform MS/MS for Fragmentation Data E->F Validate G Confirm Structure (e.g., Synthesis) E->G Final Confirmation F->E

Caption: Logical process for identifying unknown impurities.

Comparison of Analytical Methods

FeatureRP-HPLCHeadspace GCqNMRLC-MS
Primary Use Potency, Purity, Non-volatile ImpuritiesResidual Solvents, Volatile ImpuritiesAbsolute Quantification, Structural IDImpurity Identification & Elucidation
Specificity High (Separation-based)High (Separation-based)Very High (Structure-based)Very High (Mass-based)
Sensitivity High (µg/mL to ng/mL)Very High (ppm levels)Moderate (mg/mL)Extremely High (ng/mL to pg/mL)
Quantification Relative (Area %) or External StandardExternal StandardAbsolute (Primary Method)Semi-quantitative without standards
Throughput HighHighLow to MediumMedium
Cost (Instrument) MediumMediumHighVery High
Key Advantage Robust, precise, widely available.Best for volatile analytes.No reference standard of analyte needed.Definitive impurity identification.
Key Limitation Requires reference standards for identified impurities.Not suitable for non-volatile compounds.Lower sensitivity than chromatography.Complex, expensive, not for routine QC.

Conclusion and Recommendations

A comprehensive assessment of the purity of this compound requires an orthogonal approach, utilizing multiple analytical techniques to control different types of impurities.

  • For routine quality control and release testing, a validated RP-HPLC method is recommended for its precision in determining potency and profiling non-volatile impurities.

  • To control volatile impurities, a Headspace GC method is essential and should be implemented to quantify residual solvents from the manufacturing process.

  • For primary characterization of a new batch or for use as a reference standard, qNMR should be employed to provide an accurate, absolute purity value and confirm the chemical structure.

  • During process development and for investigating any unknown peaks observed in HPLC, LC-MS is the indispensable tool for impurity identification and structural elucidation.

By integrating these methods, researchers and drug development professionals can build a robust quality control strategy, ensuring the purity, safety, and consistency of this compound and the materials derived from it.

References

  • BenchChem Technical Support Team. (2025, December).
  • ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p.
  • Elguero, J., et al. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Institutes of Health (NIH). Available online
  • ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
  • Pop, R., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health (NIH). Available online
  • Journal of the American Society of Brewing Chemists. (n.d.). HPLC method for the quantitation of ethanol in malt beverages. Available online
  • Environmental Monitoring and Protection. (n.d.). Analytical Methods. Available online
  • Chem-Impex. (n.d.). This compound.
  • OIV. (n.d.). Determination of total ethanol in wine by high-performance liquid chromatography.
  • PubChem. (n.d.). This compound.
  • CymitQuimica. (n.d.). 2-(1H-Pyrazol-4-yl)-ethanol; hydrochloride. CymitQuimica. Available online
  • RSSL. (n.d.). Identifying and elucidating impurity species. Reading Scientific Services Ltd. Available online
  • ChemicalBook. (n.d.). (1H-PYRAZOL-4-YL)METHANOL synthesis. ChemicalBook. Available online
  • Preprints.org. (2024). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Available online
  • Innovational Journals. (2021). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Available online
  • Advances in Bioresearch. (n.d.). Impurity profiling Techniques for Pharmaceuticals – A Review. Available online
  • Biomedical Journal of Scientific & Technical Research. (2024).
  • ResearchGate. (2023). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative.
  • ACS Omega. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles. American Chemical Society. Available online
  • ResearchGate. (n.d.). Synthesis and oxidation of all isomeric 2-(pyrazolyl)ethanols.
  • Google Patents. (n.d.). Method for purifying pyrazoles. Available online
  • MDPI. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)
  • Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. Wiley. Available online
  • Oriental Journal of Chemistry. (2006). Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Available online
  • Waters Corporation. (n.d.). Fast HPLC Analysis for Fermentation Ethanol Processes. Available online
  • Agilent Technologies. (2003).
  • MDPI. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available online
  • National Institutes of Health (NIH). (2020).
  • Journal of Applied Laboratory Medicine. (2020). A Single-Column Gas Chromatography Method for Quantifying Toxic Alcohols. Available online
  • Delloyd's Lab-Tech. (n.d.).
  • Agilent Technologies. (2019).

Sources

A Senior Application Scientist's Guide to Comparing the Efficacy of Pyrazole Analogs in Anti-Inflammatory Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Pyrazole Scaffold in Inflammation

Inflammation is the body's intrinsic protective response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] However, dysregulated or chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, cardiovascular disease, and neurodegenerative disorders.[2] For decades, the therapeutic mainstay for inflammation has been non-steroidal anti-inflammatory drugs (NSAIDs), which primarily function by inhibiting cyclooxygenase (COX) enzymes.[3]

The pyrazole moiety, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a versatile and privileged scaffold in medicinal chemistry.[4][5] Its structural features have allowed for the development of potent anti-inflammatory agents, most notably Celecoxib, a selective COX-2 inhibitor.[1][4] The tunability of the pyrazole core enables chemists to optimize potency, selectivity, and pharmacokinetic profiles, making it a focal point in the search for next-generation anti-inflammatory therapeutics.[6]

This guide provides a comparative analysis of various pyrazole analogs, grounded in experimental data from established in vitro and in vivo assays. We will explore the mechanistic basis for their activity, present a framework for their evaluation, and offer detailed protocols to ensure the reproducibility and integrity of future research in this promising field.

Core Mechanism of Action: Targeting the Arachidonic Acid Cascade

The anti-inflammatory activity of most pyrazole analogs is rooted in their ability to inhibit enzymes within the arachidonic acid cascade. Pro-inflammatory stimuli activate phospholipase A2, which releases arachidonic acid from the cell membrane. This substrate is then metabolized by two key enzyme families: cyclooxygenases (COX) and lipoxygenases (LOX).[3]

  • Cyclooxygenase (COX) Pathway: The COX enzymes, COX-1 and COX-2, catalyze the conversion of arachidonic acid to prostaglandins (PGs). While COX-1 is constitutively expressed and involved in homeostatic functions like gastric protection, COX-2 is inducible at sites of inflammation and is responsible for producing the PGs that mediate pain and swelling.[6] The ideal NSAID selectively inhibits COX-2 to reduce inflammation while sparing COX-1, thereby minimizing gastrointestinal side effects.[3][6] Many pyrazole analogs are designed as selective COX-2 inhibitors.[1]

  • Lipoxygenase (LOX) Pathway: The 5-LOX enzyme converts arachidonic acid into leukotrienes, which are potent mediators of inflammation, particularly in asthma and allergic responses.[7] Some novel pyrazole derivatives have been developed as dual COX/LOX inhibitors, offering a broader spectrum of anti-inflammatory action.[6][8]

Below is a diagram illustrating the central role of COX and LOX enzymes in inflammation and the inhibitory action of pyrazole analogs.

Inflammation_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 Pro-inflammatory Stimuli AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (PGH2) (Pain, Fever, Inflammation) COX->PGs LTs Leukotrienes (LTA4) (Inflammation, Bronchoconstriction) LOX->LTs Pyrazole Pyrazole Analogs Pyrazole->COX Inhibition Pyrazole->LOX Inhibition (Dual Action) Workflow_Edema_Assay Start 1. Animal Acclimatization (Wistar Rats, 180-200g) Grouping 2. Grouping & Fasting (n=6 per group; overnight fast) Start->Grouping Dosing 3. Drug Administration (Oral gavage: Vehicle, Standard, Test Cmpd) Grouping->Dosing Wait 4. Wait Period (1 hour) Dosing->Wait Measure0 5. Measure Initial Paw Volume (V₀) (Plebthysmometer) Wait->Measure0 Injection 6. Induce Inflammation (0.1 mL 1% Carrageenan injection) Measure0->Injection MeasureT 7. Measure Paw Volume at t=1, 2, 3, 4 hr (Vₜ) Injection->MeasureT Analysis 8. Data Analysis (Calculate % Edema Inhibition) MeasureT->Analysis End 9. Conclusion on Efficacy Analysis->End

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Step-by-Step Protocol:

  • Animal Handling:

    • Use adult Wistar rats (180-200g). Acclimatize the animals for at least one week before the experiment.

    • House animals with free access to food and water, except for an overnight fast before the experiment.

  • Grouping and Dosing:

    • Divide animals into groups (n=6 per group): Control (vehicle), Standard (e.g., Indomethacin 10 mg/kg), and Test groups (pyrazole analogs at various doses).

    • Administer the compounds orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.

  • Induction of Edema:

    • Measure the initial volume of the right hind paw (V₀) using a digital plethysmometer.

    • Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw.

  • Measurement and Analysis:

    • Measure the paw volume (Vₜ) at 1, 2, 3, and 4 hours after the carrageenan injection.

    • Calculate the volume of edema (VE) at each time point: VE = Vₜ - V₀.

    • Calculate the percentage of edema inhibition for each treated group compared to the control group using the formula: % Inhibition = [(VE_control - VE_treated) / VE_control] x 100

Conclusion and Future Perspectives

The pyrazole scaffold remains a highly validated and promising framework for the design of novel anti-inflammatory agents. The data clearly indicate that targeted modifications can yield compounds with superior COX-2 selectivity and potency, as well as desirable dual-action profiles inhibiting both COX and 5-LOX pathways. [6][8]The key to advancing this field lies in a rigorous, comparative approach to evaluation, employing standardized in vitro and in vivo assays as outlined in this guide. Future research should focus on optimizing the pharmacokinetic properties of these potent analogs to translate their impressive in vitro activity into clinically successful therapeutics with improved safety and efficacy profiles.

References

  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. (2025). PubMed Central.
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org.
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2012). Saudi Journal of Biological Sciences.
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2017). Molecules.
  • Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. (2020). ChemistrySelect.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology.
  • Novel anti-inflammatory agents based on pyrazole based dimeric compounds; design, synthesis, docking and in vivo activity. (2010). Chemical & Pharmaceutical Bulletin.
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2022). Molecules.
  • Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. (2017). Bioorganic & Medicinal Chemistry Letters.
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2022). ResearchGate.
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). Letters in Drug Design & Discovery.
  • In Vivo and In Silico Molecular Modeling Studies of Newly Synthesized Pyrazoles for Their Anti-Inflammatory and Analgesic Properties. (2024). R Discovery.
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). Bentham Science.
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2023). ResearchGate.
  • In Vitro Enzymatic and Computational Assessments of Pyrazole–Isatin and Pyrazole–Indole Conjugates as Anti-Diabetic, Anti-Arthritic, and Anti-Inflammatory Agents. (2023). Molecules.
  • Pyrazole as an anti-inflammatory scaffold. (2022). International journal of health sciences.
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2017). PubMed Central.

Sources

Performance Analysis of 2-(1H-pyrazol-4-yl)ethanol versus Alternative Pyrazole Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Prepared by a Senior Application Scientist

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of therapeutic agents.[1][2] Intermediates used to construct these complex molecules are critical to the efficiency, scalability, and ultimate success of a drug development campaign. This guide provides an in-depth performance comparison of 2-(1H-pyrazol-4-yl)ethanol, a versatile and reactive building block, against key alternative synthetic intermediates and strategies. We will move beyond a simple catalog of reactions to analyze the causal factors behind experimental choices, focusing on metrics crucial to drug development professionals: synthetic efficiency, regiochemical control, versatility, and the biological performance of the resulting scaffolds. This analysis is supported by experimental data from peer-reviewed literature and patents, providing a robust framework for strategic decision-making in synthetic planning.

The Central Role of the Pyrazole Scaffold in Modern Pharmaceuticals

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of physicochemical properties. It is a stable, weakly basic heterocycle that can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets.[1][3] This has led to its incorporation into numerous blockbuster drugs, most notably the selective COX-2 inhibitor Celecoxib, but also a wide range of anticancer, antiviral, and analgesic agents.[1][2][4] The synthetic accessibility and the ability to readily functionalize the pyrazole ring at multiple positions have cemented its status as an indispensable tool for medicinal chemists.[5]

Profiling the Subject: this compound

This compound is a bifunctional building block featuring the stable pyrazole core and a reactive primary alcohol on an ethyl linker at the C4 position.[6][7] Its primary value lies in the synthetic versatility afforded by the hydroxyl group.

  • Inherent Advantages:

    • Fixed Regiochemistry: As a pre-formed C4-substituted pyrazole, it eliminates the risk of generating regioisomers, a common and significant challenge when constructing the pyrazole ring from asymmetric precursors. This simplifies purification and improves overall process yield.

    • Reactive Handle: The primary alcohol is a versatile functional group that can be readily transformed through various high-yielding reactions, including oxidation to aldehydes or carboxylic acids, esterification, etherification, and conversion to leaving groups (e.g., tosylates, mesylates) for subsequent nucleophilic substitution.[6]

This versatility makes it a valuable intermediate for systematically exploring the structure-activity relationship (SAR) around a pyrazole core, allowing for the introduction of diverse functionalities.

Visualizing the Synthetic Potential

The diagram below illustrates the primary reaction pathways available from the hydroxyethyl functional group, making this compound a flexible starting point for library synthesis.

G main This compound sub_oxidation Oxidation (e.g., PCC, DMP) main->sub_oxidation sub_ester Esterification (e.g., Acyl Chloride, RCOOH) main->sub_ester sub_ether Etherification (e.g., Williamson Synthesis) main->sub_ether sub_leaving Activation (e.g., TsCl, MsCl) main->sub_leaving prod_aldehyde Pyrazol-4-yl Acetaldehyde sub_oxidation->prod_aldehyde prod_ester Pyrazol-4-yl Ethyl Ester sub_ester->prod_ester prod_ether Pyrazol-4-yl Ethyl Ether sub_ether->prod_ether prod_substitution Nucleophilic Substitution Products (e.g., Azides, Amines) sub_leaving->prod_substitution

Caption: Synthetic utility of the this compound intermediate.

A Comparative Analysis of Alternative Synthetic Strategies

The performance of this compound can only be truly assessed by comparing it to alternative methods for achieving similar molecular targets. We will focus on two primary alternative strategies.

Alternative A: The Convergent Condensation Approach

This is the most common industrial strategy for synthesizing highly substituted pyrazoles like Celecoxib. Instead of starting with a simple pyrazole, the core is constructed in a single convergent step from acyclic precursors.

  • Key Intermediates: A β-diketone (e.g., 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione) and a substituted hydrazine (e.g., 4-sulfonamidophenylhydrazine).[8]

  • Performance Analysis:

    • Efficiency & Yield: This approach is often superior in terms of step economy and overall yield for a specific, complex target. A patented process for Celecoxib highlights that this method produces a higher yield and greater purity compared to previously disclosed multi-step processes.[8]

    • Regioselectivity: This is the principal challenge. The reaction of an unsymmetrical diketone with a substituted hydrazine can produce two different regioisomers. Controlling the reaction conditions (solvent, catalyst, temperature) is critical to favor the desired isomer, but separation of the undesired product is often required, complicating downstream processing and reducing the effective yield.[8]

Alternative B: The Alternative Functional Handle (Pyrazole-4-carbaldehydes)

Like our subject compound, pyrazole-4-carbaldehydes are pre-formed intermediates that offer fixed regiochemistry. The aldehyde serves as the reactive handle for diversification.

  • Key Intermediates: 3-Aryl-1-substituted-1H-pyrazole-4-carbaldehydes.[5][9]

  • Performance Analysis:

    • Synthetic Accessibility: These intermediates are readily synthesized, most commonly via the Vilsmeier-Haack reaction from the corresponding hydrazones.[9] This is a robust and scalable process.

    • Versatility: The aldehyde is an exceptionally versatile functional group, participating in Wittig reactions, reductive aminations, Knoevenagel condensations, and direct conversion to carboxylic acids or alcohols. This arguably provides a broader range of potential transformations than the simple hydroxyl group of this compound.

Visualizing the Strategic Divergence

The following workflow illustrates the fundamental difference between a stepwise functionalization approach (typical for our subject intermediate) and a convergent synthesis.

G cluster_0 Strategy 1: Stepwise Functionalization cluster_1 Strategy 2: Convergent Synthesis a_start This compound a_mid Intermediate (e.g., Activated Alcohol) a_start->a_mid Step 1 a_end Final Product a_mid->a_end Step 2 b_start1 β-Diketone b_end Final Product b_start1->b_end Single Step (Cyclocondensation) b_start2 Substituted Hydrazine b_start2->b_end Single Step (Cyclocondensation)

Caption: Comparison of stepwise vs. convergent synthetic workflows.

Head-to-Head Performance Metrics: A Data-Driven Summary

To provide a clear, at-a-glance comparison, the following table summarizes the performance of each strategy against key metrics for synthetic chemistry.

Performance MetricThis compoundPyrazole-4-carbaldehydesConvergent Condensation
Regiochemical Control Excellent. Pre-defined substitution pattern eliminates isomers.Excellent. Pre-defined substitution pattern.Variable to Good. Highly condition-dependent; risk of regioisomer formation requires careful optimization and purification.[8]
Synthetic Versatility Good. Allows for etherification, esterification, oxidation, and substitution reactions.[6]Excellent. Allows for a wider range of C-C and C-N bond-forming reactions (e.g., Wittig, reductive amination).[5][9]Poor. Designed for a specific target; not a versatile intermediate for library synthesis.
Step Economy Moderate. Requires additional steps to install desired functionality.Moderate. Requires additional steps post-Vilsmeier-Haack synthesis.Excellent. Forms the complex core in a single step.[8]
Typical Yields Reaction-dependent, generally moderate to high for individual steps.Reaction-dependent, generally moderate to high for individual steps.Can be very high for the single cyclization step, leading to high overall process yield.[8]
Primary Application SAR exploration, library synthesis where C4-ethyl linker is desired.Broad SAR exploration, access to diverse C4-substituents.Large-scale, dedicated synthesis of a single, complex molecular target (e.g., an API).

Field-Proven Insights: A Case Study in COX-2 Inhibitor Synthesis

A direct comparison of pyrazole and 1,2,3-triazole cores in the development of COX-2 inhibitors provides a compelling example of how the choice of heterocycle impacts biological performance. In one head-to-head study, a triazole-containing analog demonstrated more potent COX-2 inhibition than the pyrazole-based reference drug, Celecoxib.[10] This highlights a critical lesson: while pyrazole is a proven scaffold, alternative heterocycles, often made accessible through different synthetic intermediates and strategies like "click" chemistry for triazoles, should always be considered in early-stage discovery to optimize target engagement.[10]

Exemplary Experimental Protocol: Convergent Synthesis of a Celecoxib Analog Core

This protocol is adapted from methodologies described for the synthesis of 1,5-diarylpyrazoles and demonstrates the practical application of the convergent strategy.[8]

Objective: To synthesize 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.

Materials:

  • 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq)

  • 4-Sulfonamidophenylhydrazine hydrochloride (1.0 eq)

  • Ethanol (or other suitable solvent like DMPU as described in patents)[8]

  • Water

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, combine 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq) and 4-sulfonamidophenylhydrazine hydrochloride (1.0 eq).

  • Solvent Addition: Add ethanol to the flask until a stirrable slurry is formed (approx. 5-10 mL per gram of diketone).

  • Cyclocondensation: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

  • Crystallization & Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often crystallizes directly from the solution. If not, slowly add water dropwise to induce precipitation.

  • Filtration and Washing: Filter the resulting solid using a Büchner funnel. Wash the filter cake with a cold ethanol/water mixture (e.g., 1:1 v/v) to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the isolated solid under vacuum at 40-50 °C to yield the final product.

  • Characterization: Confirm the structure and purity of the product using HPLC, Mass Spectrometry, and NMR spectroscopy. The patent for this process notes that this method can yield the product with >99% purity and minimal regioisomer contamination.[8]

Conclusion and Strategic Recommendations

The choice between this compound and its alternatives is not a matter of inherent superiority but of strategic alignment with the project's goals.

  • This compound is the intermediate of choice for exploratory chemistry and SAR studies where absolute regiochemical control is paramount and a C4-ethyl linked substituent is the desired point of diversification. It provides a reliable and flexible platform for generating a focused library of analogs.

  • Pyrazole-4-carbaldehydes offer a broader range of synthetic possibilities due to the versatile reactivity of the aldehyde group. They are ideal for projects requiring more extensive structural modifications at the C4 position.

  • The Convergent Condensation strategy is the undisputed champion for process chemistry and large-scale synthesis of a specific, pre-defined target. Its superior step economy and potential for high overall yield make it the most cost-effective approach for manufacturing, provided that the regioselectivity can be adequately controlled.

Ultimately, a successful drug development program may utilize all of these strategies at different stages: initial library synthesis with versatile intermediates like this compound, followed by a highly optimized, convergent synthesis for the final clinical candidate.

References

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link][4][11][12]
  • Prasit, P., et al. (2000). Synthesis of 4-[(5-substituted or unsubstituted phenyl) -3-substituted -1h-pyrazol -1-yl] benzenesulfonamides.
  • Shukla, R., et al. (2007). Synthesis and in vivo evaluation of [18F]-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide as a PET imaging probe for COX-2 expression. Bioorganic & Medicinal Chemistry, 15(4), 1802-1807. [Link][13]
  • Yıldırım, S., et al. (2018). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 23(11), 2821. [Link][14]
  • Kumar, Dr. A. (2023). REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIVATIVES. International Journal of Research and Publication and Reviews, 4(11), 1809-1815. [Link][1]
  • Al-Ostath, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(21), 7569. [Link][2]
  • Rani, P., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(11), 1361. [Link][15]
  • Metwally, A. A., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(23), 7311. [Link][16]
  • Quiroga, J., & Trilleras, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 819-858. [Link][5]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4293604, this compound. [Link][7]
  • Trilleras, J., & Quiroga, J. (2019). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2019(part i), 194-220. [Link][3]
  • El-Boraey, H. A., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(23), 5566. [Link][9]

Sources

A Senior Application Scientist's Guide to In-Silico and PASS Analysis of Novel 2-Pyrazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the contemporary landscape of drug discovery, the strategic implementation of computational tools is paramount for the efficient identification and optimization of lead compounds. This guide provides an in-depth comparative analysis of novel 2-pyrazoline derivatives, leveraging in-silico techniques and the Prediction of Activity Spectra for Substances (PASS) methodology. As a heterocyclic scaffold of significant interest, 2-pyrazolines exhibit a broad range of biological activities.[1][2] This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for the virtual screening and preliminary assessment of these promising compounds. We will explore the causal relationships behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature.

Introduction: The Ascendancy of 2-Pyrazolines and the Imperative of In-Silico Screening

The 2-pyrazoline nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable diversity of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective activities.[1][2][3] The versatility of its synthesis and the ability to introduce a wide array of substituents at various positions on the ring allow for the fine-tuning of its biological profile.

The traditional drug discovery pipeline, however, is often characterized by high costs and long timelines. In-silico approaches, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, offer a rational and resource-effective alternative for the early-stage evaluation of new chemical entities. These computational methods allow for the rapid screening of large compound libraries, prioritization of candidates for synthesis and biological testing, and the elucidation of potential mechanisms of action.

Furthermore, the Prediction of Activity Spectra for Substances (PASS) tool provides a unique advantage by predicting a wide range of biological activities for a given compound based on its 2D structure.[4] This is achieved by comparing the structure of a query molecule to a vast database of known biologically active substances.[4] The output, a list of potential activities with associated probabilities, can guide further experimental investigations and even unveil novel therapeutic applications for existing scaffolds.

This guide will provide a comparative analysis of a series of hypothetical, yet structurally representative, 2-pyrazoline derivatives. We will navigate the workflow of in-silico analysis, from initial PASS predictions to more focused molecular docking studies and ADMET profiling. The ultimate goal is to equip the reader with the knowledge and methodologies to effectively apply these computational tools to their own 2-pyrazoline-based drug discovery projects.

Comparative In-Silico Analysis of Novel 2-Pyrazoline Derivatives

To illustrate the power of a combined in-silico and PASS analysis approach, let us consider a hypothetical series of novel 2-pyrazoline derivatives. The core structure and the variable substituents (R1, R2, and R3) are designed to explore a range of chemical space and potential biological activities.

PASS Prediction: Unveiling the Biological Potential

The initial step in our in-silico workflow is to subject our hypothetical 2-pyrazoline derivatives to PASS analysis. The PASS algorithm calculates the probability of a compound being active (Pa) or inactive (Pi) for a multitude of biological activities.[5] Activities with Pa > Pi are considered possible.[6] For our analysis, we will focus on activities with a high probability of being active (Pa > 0.7) as these are more likely to be confirmed experimentally.[7]

Table 1: Predicted Biological Activity Spectra for Novel 2-Pyrazoline Derivatives using PASS

Compound IDR1R2R3Predicted Activity (Pa > 0.7)Pa Value
PYZ-001 H4-Cl-PhPhenylAntineoplastic0.785
Kinase Inhibitor0.752
PYZ-002 H4-OCH3-PhPhenylAnti-inflammatory0.812
Cyclooxygenase-2 Inhibitor0.798
PYZ-003 H4-NO2-PhPhenylAntibacterial0.763
DNA Gyrase Inhibitor0.731
PYZ-004 Phenyl4-F-PhPhenylMAO-B Inhibitor0.854
Antidepressant0.821

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The PASS results provide a valuable roadmap for further investigation. For instance, PYZ-001 is predicted to have anticancer properties, suggesting that subsequent in-silico and in-vitro studies should focus on cancer-related targets. Similarly, the strong anti-inflammatory prediction for PYZ-002 points towards cyclooxygenase (COX) enzymes as potential targets.

Molecular Docking: Elucidating Ligand-Target Interactions

Based on the PASS predictions, we can now perform molecular docking studies to investigate the binding modes and affinities of our 2-pyrazoline derivatives with their putative biological targets. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[6]

For our example, we will dock PYZ-002 into the active site of the COX-2 enzyme (PDB ID: 4M11) and PYZ-004 into the active site of Monoamine Oxidase B (MAO-B) (PDB ID: 2V5Z).

Table 2: Molecular Docking Scores and Predicted Interactions

Compound IDTarget Protein (PDB ID)Docking Score (kcal/mol)Key Predicted Interactions (Amino Acid Residues)
PYZ-002 COX-2 (4M11)-9.8Arg120, Tyr355, Ser530
PYZ-004 MAO-B (2V5Z)-10.5Tyr435, Gln206, Cys172

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The docking scores provide an estimation of the binding affinity, with more negative values indicating a stronger interaction. The predicted interactions with key amino acid residues in the active site can provide insights into the mechanism of inhibition and guide further structural modifications to improve potency. For example, the interaction of the methoxy group of PYZ-002 with the hydrophilic environment of the COX-2 active site could be a key determinant of its predicted activity.

ADMET Prediction: Assessing Drug-Likeness

A crucial aspect of early-stage drug discovery is the evaluation of the pharmacokinetic and toxicological properties of a compound. In-silico ADMET prediction tools can provide valuable insights into a molecule's potential for oral bioavailability, metabolic stability, and toxicity.[2]

Table 3: Predicted ADMET Properties of Novel 2-Pyrazoline Derivatives

Compound IDLipinski's Rule of 5 ViolationsHuman Oral Absorption (%)Blood-Brain Barrier PermeabilityPredicted Hepatotoxicity
PYZ-001 0HighLowLow
PYZ-002 0HighLowLow
PYZ-003 0ModerateLowModerate
PYZ-004 0HighHighLow

Note: The data presented in this table is hypothetical and for illustrative purposes only.

All our hypothetical compounds adhere to Lipinski's Rule of Five, suggesting good drug-likeness. The high oral absorption predicted for most compounds is a favorable characteristic for orally administered drugs. The predicted blood-brain barrier permeability for PYZ-004 is consistent with its potential as a neuro-active agent targeting MAO-B.

Experimental Protocols: A Self-Validating System

To ensure the scientific integrity of our in-silico analysis, it is essential to follow well-defined and validated protocols.

Step-by-Step Methodology for PASS Analysis
  • Structure Preparation: Draw the 2D structure of the 2-pyrazoline derivative using a chemical drawing software such as ChemDraw or MarvinSketch.[4] Save the structure in a compatible format, such as a MOL or SDF file.

  • Accessing the PASS Online Server: Navigate to a publicly available PASS server (e.g., Way2Drug).

  • Submitting the Structure: Upload the prepared MOL or SDF file, or paste the SMILES string of the molecule into the designated input field.

  • Running the Prediction: Initiate the prediction process. The server will compare the input structure against its internal database.

  • Interpreting the Results: The output will be a list of biological activities with their corresponding Pa and Pi values.[5] Focus on activities where Pa > Pi. For a higher confidence in the prediction, prioritize activities with Pa > 0.7.

Step-by-Step Methodology for Molecular Docking
  • Protein Preparation: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D conformation of the 2-pyrazoline derivative and optimize its geometry using a molecular mechanics force field. Assign partial charges to the ligand atoms.

  • Grid Generation: Define the binding site on the protein, typically by creating a grid box that encompasses the active site residues.

  • Docking Simulation: Use a docking program (e.g., AutoDock Vina, Schrödinger Glide) to dock the prepared ligand into the defined grid box. The program will generate multiple binding poses and rank them based on a scoring function.

  • Analysis of Results: Analyze the top-ranked docking poses to identify the most favorable binding mode. Visualize the ligand-protein interactions using a molecular visualization software (e.g., PyMOL, Chimera) to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

Visualization of Workflows and Pathways

To further clarify the methodologies and concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

In_Silico_Workflow cluster_start Start: Novel 2-Pyrazoline Derivatives cluster_pass PASS Analysis cluster_docking Molecular Docking cluster_admet ADMET Prediction cluster_end Outcome Start Design of Novel 2-Pyrazoline Derivatives PASS Prediction of Activity Spectra (PASS) Start->PASS ADMET In-Silico ADMET Prediction Start->ADMET PASS_Results Predicted Biological Activities (Pa > Pi) PASS->PASS_Results Docking Molecular Docking (e.g., AutoDock Vina) PASS_Results->Docking Target Identification Docking_Results Binding Affinity & Interactions Docking->Docking_Results End Prioritized Candidates for Synthesis & In-Vitro Testing Docking_Results->End ADMET_Results Drug-Likeness & Safety Profile ADMET->ADMET_Results ADMET_Results->End

Caption: In-Silico Workflow for 2-Pyrazoline Derivatives.

PASS_Interpretation cluster_results Interpretation Input 2-Pyrazoline Structure (MOL/SDF) PASS_Server PASS Online Server Input->PASS_Server Output Predicted Activity Spectrum PASS_Server->Output Pa_high Pa > 0.7 High Probability of Activity (Prioritize for Testing) Output->Pa_high Pa_moderate 0.5 < Pa < 0.7 Moderate Probability (Consider for Testing) Output->Pa_moderate Pa_low Pa < 0.5 Low Probability (Lower Priority) Output->Pa_low

Caption: Interpreting PASS Prediction Results.

Supporting Experimental Data

While in-silico predictions are a powerful tool, they must be validated by experimental data. The following table presents a selection of published IC50 values for various 2-pyrazoline derivatives, demonstrating their biological activity against different targets. This data can serve as a benchmark for evaluating the accuracy of in-silico predictions.

Table 4: Experimentally Determined IC50 Values for Selected 2-Pyrazoline Derivatives

Compound/DerivativeTargetIC50 ValueReference
3-(4-fluorophenyl)-5-(4-nitrophenyl)N-acetylphenylpyrazolineCOX-212.1 µM[1]
1-N-methylthiocarbamoyl-3-phenyl-5-thienyl-2-pyrazolineAcetylcholinesterase0.09 µM[8]
3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazoleMAO-B0.063 µM[1]
Chromanone-spiro-1-pyrazoline hybridHuman leukemia cell line (HL-60)3.0–6.8 µM[3]
1,3-diphenyl pyrazole derivativeBreast cancer cell line (MCF-7)2.13 µM[9]

Conclusion and Future Directions

The integration of in-silico and PASS analysis provides a robust and efficient framework for the preliminary evaluation of novel 2-pyrazoline derivatives. This guide has outlined a comprehensive workflow, from initial activity prediction to detailed molecular docking and ADMET profiling. By following these methodologies, researchers can make more informed decisions about which compounds to prioritize for synthesis and biological testing, ultimately accelerating the drug discovery process.

Future work in this area should focus on the development of more accurate and predictive in-silico models, particularly for toxicity prediction. The continued expansion of biological activity databases will also enhance the predictive power of tools like PASS. The synergistic combination of computational and experimental approaches will undoubtedly continue to be a cornerstone of modern medicinal chemistry and drug discovery.

References

  • Recent Developments in the Biological Activities of 2-Pyrazoline Derivatives. (n.d.). ResearchGate.
  • How to Achieve Better Results Using PASS-Based Virtual Screening: Case Study for Kinase Inhibitors. (2018). National Institutes of Health.
  • PASS: Prediction of Activity Spectra for Substances. (n.d.). GeneXplain.
  • PASS online. (n.d.). Way2Drug.
  • Prediction of activity spectra for substances. (2012). National Institutes of Health.
  • Pass. (n.d.). GeneXplain.
  • PASS - Prediction of Activity Spectra for Substances. (2012). YouTube.
  • Recent Developments in the Biological Activities of 2-Pyrazoline Derivatives. (n.d.). ResearchGate.
  • PASS. (n.d.). AKos GmbH.
  • Predict biological activity (Target prediction) of your compound. (2020). YouTube.
  • Pyrazoline derivatives as an anticancer activity. (2022). IJCRT.org.
  • IC 50 values and selectivity index of pyrazolines 1-5. (n.d.). ResearchGate.
  • (a) IC50 values for novel pyrazoline derivatives (P1–7) against hCA I... (n.d.). ResearchGate.
  • Synthesis and PASS-assisted evaluation of new heterocyclic compounds containing hydroquinoline scaffolds. (2024). National Institutes of Health.
  • 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation. (2017). National Institutes of Health.
  • Synthesis and PASS-assisted evaluation of new heterocyclic compounds containing hydroquinoline scaffolds. (2024). PubMed.
  • IN SILICO ANALYSIS OF SELECTED COMPOUNDS USING PASS, SWISSADME AND MOLINSPIRATION. (n.d.). IJSDR.
  • PASS Overview Text. (n.d.). AKos GmbH.
  • Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. (2022). National Institutes of Health.
  • Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. (2016). MDPI.
  • Design, synthesis, and pharmacological evaluation of new pyrazoline derivatives. (n.d.). ResearchGate.
  • Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. (2014). National Institutes of Health.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Biological Activity for Pyrazole Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its remarkable structural versatility and ability to participate in various non-covalent interactions have led to the development of numerous FDA-approved drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2][3] The design and screening of pyrazole-based compound libraries are therefore a cornerstone of many drug discovery campaigns.[4][5][6]

However, the journey from a primary screening "hit" to a validated lead compound is fraught with potential pitfalls, most notably the prevalence of false positives. These misleading results can arise from various artifacts, such as compound autofluorescence, aggregation, or non-specific reactivity with assay components.[7][8] A rigorous, multi-step cross-validation strategy is not merely a suggestion but a fundamental requirement for ensuring the scientific integrity of a screening campaign and the efficient allocation of resources.

This guide provides a comprehensive framework for the cross-validation of biological activity in pyrazole compound libraries, using the inhibition of a hypothetical protein kinase, "Kinase-X," as a representative case study. We will explore the causality behind experimental choices, provide detailed protocols for a tiered validation workflow, and present comparative data to guide decision-making.

The Principle of Orthogonal Validation: A Self-Validating System

The core principle of robust hit validation is the use of orthogonal assays. An orthogonal assay interrogates the same biological target or pathway as the primary screen but utilizes a fundamentally different detection method or technology.[9][10][11] This approach is designed to systematically eliminate artifacts associated with a specific assay format. If a compound demonstrates consistent activity across two or more orthogonal assays, confidence in its genuine biological effect increases substantially.

Our cross-validation workflow is structured as a multi-stage cascade, designed to progressively filter a large library down to a small number of high-confidence, validated hits.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: In-depth Validation cluster_3 Outcome PrimaryScreen High-Throughput Primary Screen (e.g., TR-FRET Kinase Assay) ~10,000 Compounds DoseResponse Dose-Response Confirmation (Primary Assay Format) ~300 Hits PrimaryScreen->DoseResponse ~3% Hit Rate OrthogonalScreen Orthogonal Screen 1 (e.g., Filter Binding Assay) ~100 Confirmed Hits DoseResponse->OrthogonalScreen Eliminate False Positives & Confirm Potency BiophysicalAssay Orthogonal Screen 2 (Biophysical) (e.g., Surface Plasmon Resonance) ~20-30 High-Confidence Hits OrthogonalScreen->BiophysicalAssay Confirm Direct Binding & Eliminate Assay Interference CellularAssay Cell-Based Target Engagement (e.g., Cellular Thermal Shift Assay) Top 5-10 Hits BiophysicalAssay->CellularAssay Confirm Target Engagement in a Physiological Context ValidatedHits Validated Hits for Lead Optimization CellularAssay->ValidatedHits

Figure 1: A tiered workflow for pyrazole library cross-validation.

Phase 1: High-Throughput Primary Screening

The initial screen is designed for speed and scalability, allowing for the rapid evaluation of a large pyrazole library at a single concentration.

Experimental Protocol: TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common primary screening format for kinases. It measures the phosphorylation of a substrate peptide by the kinase of interest.

  • Reagent Preparation:

    • Kinase-X Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Kinase-X Enzyme: Recombinant Kinase-X diluted to 2x final concentration in Kinase-X Buffer.

    • Substrate Mix: Biotinylated peptide substrate and ATP diluted to 2x final concentration in Kinase-X Buffer.

    • Detection Mix: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC) diluted in detection buffer.

  • Assay Procedure (384-well plate format):

    • Dispense 25 nL of pyrazole compounds (in DMSO) into assay plates.

    • Add 5 µL of 2x Kinase-X enzyme solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of 2x Substrate Mix to initiate the kinase reaction.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of Detection Mix to stop the reaction and initiate the detection process.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).

    • Normalize the data to high (DMSO vehicle) and low (no enzyme) controls.

    • Compounds exhibiting >50% inhibition are considered primary hits.

Phase 2: Hit Confirmation and Orthogonal Triage

This phase aims to confirm the activity of primary hits through dose-response curves and to eliminate false positives using an orthogonal assay.

Dose-Response Confirmation

Primary hits are re-tested in the same TR-FRET assay format but across a range of concentrations (e.g., 10-point, 3-fold serial dilution) to determine their potency (IC₅₀). This step confirms the activity and provides a quantitative measure of potency.

Experimental Protocol: Orthogonal Screen 1 - Radiometric Filter Binding Assay

This assay directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]-ATP onto a substrate peptide, providing a different detection modality from the fluorescence-based primary screen.[1]

  • Reagent Preparation:

    • Kinase-X Buffer: (As above).

    • Kinase-X Enzyme: Diluted to 2x final concentration.

    • Substrate Mix: Peptide substrate and [γ-³³P]-ATP diluted to 2x final concentration.

  • Assay Procedure:

    • Perform the kinase reaction as in the primary screen, using [γ-³³P]-ATP.

    • Stop the reaction by adding 30% phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

    • Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate IC₅₀ values from the dose-response curves.

    • Compare the IC₅₀ values obtained from the TR-FRET and filter binding assays.

Compound IDPrimary Screen (% Inhibition @ 10µM)TR-FRET IC₅₀ (µM)Filter Binding IC₅₀ (µM)Notes
PZ-001850.50.7High-Confidence Hit: Consistent activity and potency across orthogonal assays.
PZ-002781.21.5High-Confidence Hit: Good correlation between assays.
PZ-003920.8>50Probable False Positive: Potent in the primary assay, but inactive in the orthogonal assay. Likely an artifact of the TR-FRET format (e.g., fluorescence interference).
PZ-004655.16.8Medium-Confidence Hit: Consistent but lower potency.
PZ-005950.30.4High-Confidence Hit: Potent and consistent.

Table 1: Comparative data from primary and orthogonal screening. Compounds showing a significant discrepancy in potency between the two assays (like PZ-003) are deprioritized.

Phase 3: In-depth Biophysical and Cellular Validation

The final phase of cross-validation focuses on confirming the direct physical interaction between the pyrazole compound and Kinase-X and verifying target engagement in a more physiologically relevant cellular context.

Experimental Protocol: Orthogonal Screen 2 - Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that measures the direct binding of a compound to a target protein immobilized on a sensor chip.[7] This provides definitive evidence of a physical interaction and can determine binding kinetics (kₐ, kₑ) and affinity (Kₑ).

  • Immobilization:

    • Covalently immobilize recombinant Kinase-X onto a CM5 sensor chip via amine coupling.

  • Binding Analysis:

    • Inject serial dilutions of the pyrazole compound over the sensor surface.

    • Monitor the change in the refractive index, which is proportional to the mass of the compound binding to the immobilized protein.

    • Regenerate the sensor surface between injections with a low pH buffer.

  • Data Analysis:

    • Fit the binding data to a suitable kinetic model (e.g., 1:1 Langmuir) to determine the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ).

G cluster_0 SPR Workflow cluster_1 Data Output Immobilize Immobilize Kinase-X on Sensor Chip Inject Inject Pyrazole Compound (Analyte) Immobilize->Inject Detect Detect Binding (Change in Response Units) Inject->Detect Regenerate Regenerate Chip Surface Detect->Regenerate Kinetics Binding Kinetics (ka, kd) Detect->Kinetics Affinity Binding Affinity (KD) Detect->Affinity Regenerate->Inject Next Concentration

Figure 2: Workflow for Surface Plasmon Resonance (SPR) analysis.
Cell-Based Target Engagement

The ultimate test of a compound's utility is its ability to engage the target in a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying this.[8] It is based on the principle that a compound binding to its target protein stabilizes the protein against thermal denaturation.

Compound IDFilter Binding IC₅₀ (µM)SPR Kₑ (µM)CETSA Shift (ΔTₘ)Decision
PZ-0010.70.5+3.2°CValidated Hit: Strong correlation across biochemical, biophysical, and cellular assays.
PZ-0021.51.2+2.5°CValidated Hit: Good correlation.
PZ-0050.40.3+4.1°CValidated Hit: Potent and consistent across all platforms.
PZ-0046.88.1+0.5°CDeprioritize: Weak cellular engagement despite biochemical activity. May indicate poor cell permeability.

Table 2: Final cross-validation data summary. Compounds like PZ-001, PZ-002, and PZ-005 are advanced to lead optimization.

Conclusion: From Validated Hit to Lead Candidate

This tiered, multi-faceted approach to cross-validation ensures that the biological activity observed in a primary screen is robust, reproducible, and directly attributable to the interaction of the pyrazole compound with the intended target. By systematically employing orthogonal biochemical and biophysical assays, and culminating in a measure of cellular target engagement, researchers can confidently select the most promising compounds for the significant investment required in lead optimization. This rigorous validation strategy minimizes the risk of pursuing artifactual hits and maximizes the probability of success in the complex journey of drug discovery.

References

  • Creative Biolabs. (n.d.). Orthogonal Assay Service.
  • Revvity Signals Software. (2022, June 29). Improving Therapeutics Discovery with Orthogonal Assay Data.
  • National Center for Advancing Translational Sciences. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
  • Rocha, L. M., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 26(21), 6742. doi:10.3390/molecules26216742
  • AXXAM. (n.d.). From gene to validated and qualified hits.
  • Gala, K., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
  • Li, Y., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(15), 4998. doi:10.3390/molecules27154998
  • Ahangar, N., et al. (2023). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Molecules, 28(4), 1819. doi:10.3390/molecules28041819
  • Sravanthi, G., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(30), 27043–27053. doi:10.1021/acsomega.2c07539
  • Hernández-Vázquez, E., et al. (2020). Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. Molecules, 25(21), 5183. doi:10.3390/molecules25215183
  • Roney, M., et al. (2023). Identification of Pyrazole Derivatives of Usnic Acid as Novel Inhibitor of SARS-CoV-2 Main Protease Through Virtual Screening Approaches. Journal of King Saud University - Science, 35(3), 102554. doi:10.1016/j.jksus.2023.102554
  • Fahmy, H., et al. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Molecules, 21(3), 285. doi:10.3390/molecules21030285
  • Gomaa, A. M. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 21(15), 2056–2076. doi:10.2174/1389557521666210217124237
  • Rocha, L. M., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 26(21), 6742. doi:10.3390/molecules26216742
  • Bhatt, B., et al. (2023). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. Chemical Reviews Letters, 8, 867-882.
  • Vujasinović, I., et al. (2012). Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. Bioorganic & Medicinal Chemistry, 20(6), 2101–2110. doi:10.1016/j.bmc.2012.01.032
  • Karthikeyan, M., & Ramaswamy, S. (2014). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1046-1052.
  • Kumar, A., et al. (2023). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 13(1), 1899. doi:10.1038/s41598-023-28956-z
  • Soliman, D., & Nafie, M. S. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(15), 9993–10013. doi:10.1039/d3ra00693a
  • Fahmy, H., et al. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Molecules, 21(3), 285.
  • Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(11), 3448. doi:10.3390/molecules27113448
  • Fahmy, H., et al. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. ResearchGate.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling and Disposal of 2-(1H-pyrazol-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

As a novel building block in medicinal chemistry and materials science, 2-(1H-pyrazol-4-yl)ethanol requires careful handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the safe use and disposal of this compound, grounded in established safety protocols and the specific hazard profile of pyrazole derivatives.

Hazard Assessment and Risk Mitigation

This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements. Understanding these is the first step in establishing a safe operational plan.

GHS Hazard Classifications for this compound:

Hazard StatementGHS Classification CodeDescription
Harmful if swallowedH302May cause harm if ingested.
Causes skin irritationH315Contact with skin may lead to irritation.[1][2]
Causes serious eye irritationH319Can cause significant, but reversible, eye irritation.[1][2]
May cause respiratory irritationH335Inhalation of dust or vapors may irritate the respiratory tract.[1][2]

Given these hazards, a conservative approach is warranted, treating the compound as potentially hazardous through all routes of exposure.[3] The primary goal is to prevent direct contact and inhalation.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls like fume hoods are the primary means of exposure reduction, a robust PPE protocol is mandatory.

  • Hand Protection: Wear nitrile gloves at all times. Given that pyrazole derivatives can be skin irritants, double-gloving is recommended, especially when handling larger quantities or during procedures with a high risk of splashing.[4] Change gloves immediately if they become contaminated, torn, or punctured.[4]

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[5] For procedures with a higher risk of splashing, such as transferring solutions or working with reactions under pressure, a face shield should be worn in addition to goggles.[6]

  • Body Protection: A standard laboratory coat is required.[5] For tasks with a significant risk of contamination, consider a disposable gown made of a low-permeability fabric.[4][7]

  • Respiratory Protection: While a surgical mask is insufficient, a respirator may be necessary when handling the solid compound outside of a fume hood or if there is a risk of aerosolization.[7] Consult your institution's Environmental Health and Safety (EHS) department for respirator fit testing and selection.

Operational Plan: From Receipt to Reaction

A systematic workflow minimizes the risk of exposure and cross-contamination.

Step-by-Step Handling Protocol:

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

    • Ensure the container is tightly sealed when not in use.[5]

  • Preparation and Weighing:

    • Conduct all manipulations of the solid compound within a certified chemical fume hood to mitigate inhalation risks.

    • Use a dedicated set of spatulas and weighing boats.

    • Clean the balance and surrounding area thoroughly after each use.

  • Solution Preparation and Reaction:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

    • Ensure all reaction vessels are properly labeled.

Emergency Procedures: Spill and Exposure Management

Preparedness is key to effectively managing unforeseen incidents.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[5]

  • Neutralize (if applicable): Consult the Safety Data Sheet (SDS) for any specific neutralization procedures.

  • Clean-up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste.[8]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[9][10] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[5] If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Workflow for Chemical Spill Management

Spill_Management cluster_Immediate_Actions Immediate Actions cluster_Spill_Response Spill Response (with PPE) cluster_Final_Steps Final Steps Alert Alert Personnel Evacuate Evacuate Area Alert->Evacuate If necessary Assess Assess Spill Size & Hazard Evacuate->Assess Contain Contain Spill (Inert Absorbent) Assess->Contain Proceed if safe Cleanup Collect Waste Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste (Hazardous) Decontaminate->Dispose Report Report Incident (EHS) Dispose->Report

Caption: Workflow for the proper management of a chemical spill.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Improper disposal of this compound and its associated waste can pose a risk to the environment and is a violation of regulatory standards.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect unused or expired solid this compound, as well as contaminated consumables (e.g., weighing paper, pipette tips), in a clearly labeled, sealed container designated for solid chemical waste.[3]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[3] Do not mix with other waste streams unless compatibility has been confirmed.

    • Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[11]

  • Storage of Waste: Store sealed waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials.[3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[3]

    • Provide a detailed inventory of the waste.

    • Under no circumstances should this compound or its solutions be disposed of down the drain.[3]

By adhering to these detailed procedures, researchers can confidently and safely work with this compound, ensuring both personal safety and environmental responsibility.

References

  • PubChem. This compound.
  • Cole-Parmer. Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. [Link]
  • Campus Operations. HAZARDOUS CHEMICAL USED IN ANIMALS. [Link]
  • Angene Chemical.
  • Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
  • Occupational Safety and Health Administration (OSHA). eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). [Link]
  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
  • Cole-Parmer. Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-pyrazol-4-yl)ethanol
Reactant of Route 2
2-(1H-pyrazol-4-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.